molecular formula C11H12NO4PS2 B1677707 Phosmet CAS No. 732-11-6

Phosmet

Cat. No.: B1677707
CAS No.: 732-11-6
M. Wt: 317.3 g/mol
InChI Key: LMNZTLDVJIUSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosmet (CAS 732-11-6) is a phthalimide-derived, non-systemic organophosphate insecticide and acaricide used extensively in agricultural and veterinary research . Its primary value for researchers lies in its application to control a broad spectrum of pests, including Lepidopterous larvae (such as codling moth), aphids, mites, and fruit flies . It is predominantly studied for use on apple trees, as well as other fruit crops, ornamentals, vines, and potatoes . The compound's main mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system . By competitively binding to the enzyme's active site, this compound prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter at synapses and resulting in uncontrolled muscle activity, convulsions, and ultimately death in target insects . As an organothiophosphate, it is classified in Insecticide Resistance Action Committee (IRAC) MoA class 1B . This compound is a white to off-white crystalline solid with a melting point of approximately 72°C . It is of moderate solubility in water and exhibits a log P of 2.8, indicating its lipophilicity . Researchers should note that this compound is highly toxic to bees and is classified as moderately toxic (EPA toxicity class II) with the primary target organ being the nervous system . Appropriate safety precautions must be taken. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNZTLDVJIUSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NO4PS2
Record name PHOSMET
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHOSMET
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024261
Record name Phosmet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phosmet is an off-white crystalline solid with an offensive odor. Used as an insecticide and acaricide. (EPA, 1998), Colorless to off-white solid; [ICSC] Technical product is off-white or pink solid with an offensive odor; [HSDB] Colorless solid; [MSDSonline], COLOURLESS-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name PHOSMET
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phosmet
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6674
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHOSMET
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

Decomposes below boiling point (EPA, 1998)
Record name PHOSMET
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

100 G/KG IN DICHLOROMETHANE, 4-METHYLPENT-3-EN-2-ONE, BUTANONE, At 25 °C: 25 mg/L water; 650 g/L acetone; 600 g/L benzene; 5 g/L kerosene; 50 g/L methanol; 300 g/L toluene, methyl isobutyl ketone; 250 g/L xylene., In water, 24.4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.003
Record name PHOSMET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHOSMET
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.03 at 20 °C/4 °C, 1.03 g/cm³
Record name PHOSMET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHOSMET
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.001 mmHg at 122 °F (EPA, 1998), 0.00000049 [mmHg], 4.9X10-7 mm Hg at 20-25 °C, Vapor pressure at 20 °C: negligible
Record name PHOSMET
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phosmet
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6674
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHOSMET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHOSMET
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Off-white crystalline solid, Colorless crystals

CAS No.

732-11-6
Record name PHOSMET
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phosmet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=732-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosmet [BAN:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosmet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phosmet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosmet
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHOSMET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN04LI540Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHOSMET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHOSMET
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

161 °F (EPA, 1998), 72-72.7 °C, 72 °C
Record name PHOSMET
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHOSMET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHOSMET
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Phosmet's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanism by which the organophosphate insecticide phosmet exerts its toxic effects through the inhibition of acetylcholinesterase (AChE). It covers the metabolic activation, the kinetics of enzyme inhibition, downstream physiological consequences, and standard experimental protocols for analysis.

Core Mechanism: From Prodrug to Potent Inhibitor

This compound itself is a poor inhibitor of acetylcholinesterase (AChE).[1][2] Its toxicity is contingent upon metabolic activation within the target organism. This process, primarily occurring in the liver, involves oxidative desulfuration, which converts the parent this compound molecule into its highly active oxygen analog, this compound-oxon.[1] this compound-oxon is the primary metabolite responsible for the potent and irreversible inhibition of AChE.[1]

The Role of Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical serine hydrolase enzyme located in cholinergic synapses and neuromuscular junctions. Its primary biological function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This action terminates the nerve impulse, allowing the synapse to reset for subsequent transmissions.

Covalent Inhibition by this compound-Oxon

As a structural analog of acetylcholine, this compound-oxon fits into the active site of AChE. The enzyme's catalytic triad (B1167595) (composed of serine, histidine, and glutamate (B1630785) residues) initiates what would typically be a hydrolysis reaction. However, instead of the transient acetylation that occurs with acetylcholine, the phosphorus atom of this compound-oxon forms a stable, covalent bond with the hydroxyl group of the active site's serine residue.[1] This phosphorylation event effectively renders the enzyme non-functional.

The dephosphorylation process is exceedingly slow, leading to what is classified as irreversible inhibition.[3] This persistent inactivation of AChE is the central event in this compound's toxicity.

G cluster_metabolism Metabolic Activation (Liver) cluster_synapse Cholinergic Synapse This compound This compound (Thiophosphate) Phosmet_Oxon This compound-Oxon (Oxon Metabolite) This compound->Phosmet_Oxon Oxidative Desulfuration AChE_active Active AChE Phosmet_Oxon->AChE_active Binds to Active Site Choline_Acetate Choline + Acetate AChE_inhibited Phosphorylated AChE (Inactive) AChE_active->AChE_inhibited Phosphorylation (Irreversible) ACh Acetylcholine (ACh) ACh->AChE_active Hydrolysis ACh_accumulation ACh Accumulation ACh->ACh_accumulation Leads to AChE_inhibited->ACh_accumulation Prevents Breakdown

This compound activation and AChE inhibition pathway.

Physiological Consequence: Cholinergic Crisis

The irreversible inhibition of AChE leads to a buildup of acetylcholine in the synaptic cleft. This accumulation results in the continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors throughout the central and peripheral nervous systems. This state of hyperstimulation is known as a "cholinergic crisis."

Key symptoms arise from the overactivation of the parasympathetic nervous system and can be recalled with the mnemonic DUMBBELLSS :

  • D iarrhea

  • U rination

  • M iosis (pinpoint pupils)

  • B radycardia (slow heart rate) and B ronchospasm

  • E mesis (vomiting)

  • L acrimation (tearing)

  • L ethargy

  • S alivation

  • S weating

Overstimulation of nicotinic receptors at the neuromuscular junction leads to muscle fasciculations, weakness, and eventually flaccid paralysis. Respiratory failure, due to a combination of bronchospasm, excessive bronchial secretions, and paralysis of respiratory muscles, is the ultimate cause of death in acute organophosphate poisoning.

G cluster_receptors cluster_effects Physiological Effects (Cholinergic Crisis) ACh_Accum Acetylcholine Accumulation Muscarinic Muscarinic Receptors (Smooth Muscle, Glands) ACh_Accum->Muscarinic Overstimulation Nicotinic Nicotinic Receptors (Skeletal Muscle, Ganglia) ACh_Accum->Nicotinic Overstimulation DUMBBELLSS DUMBBELLSS (Diarrhea, Urination, Miosis, Bradycardia, Emesis, Lacrimation, Lethargy, Salivation, Sweating) Muscarinic->DUMBBELLSS NMJ_Effects Muscle Fasciculations, Weakness, Paralysis Nicotinic->NMJ_Effects Resp_Failure Respiratory Failure DUMBBELLSS->Resp_Failure NMJ_Effects->Resp_Failure

Signaling pathway of cholinergic crisis.

The "Aging" Phenomenon

Following the initial phosphorylation of the AChE active site, a secondary, time-dependent reaction known as "aging" can occur. This process involves the cleavage of an alkyl group from the phosphorus atom of the inhibitor, resulting in a dealkylation of the organophosphate-enzyme conjugate.

This dealkylation adds a negative charge to the phosphoryl-enzyme complex, which strengthens the bond between the inhibitor and the enzyme. The aged enzyme is completely resistant to reactivation by standard antidotes like oximes (e.g., pralidoxime), which are nucleophilic agents designed to cleave the phosphorus-serine bond. Once aged, the recovery of cholinergic function depends solely on the de novo synthesis of new AChE, a process that can take days to weeks.

G AChE Active AChE (E-Ser-OH) Inhibited_AChE Reversible Complex AChE->Inhibited_AChE Binding PhosmetOxon This compound-Oxon Phosphorylated_AChE Phosphorylated AChE (Reactivatable by Oximes) Inhibited_AChE->Phosphorylated_AChE Phosphorylation Aged_AChE Aged AChE (Non-Reactivatable) Phosphorylated_AChE->Aged_AChE Dealkylation (Time-Dependent)

The process of AChE inhibition and aging.

Quantitative Analysis of Inhibition

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). As previously noted, this compound shows negligible inhibition, while this compound-oxon is a potent inhibitor.

CompoundEnzyme SourceParameterValue (µM)
This compound Human BloodIC50> 500[2]
This compound-Oxon Electric Eel AChEIC500.4
This compound-Oxon Human Blood (mean, n=20)IC502.1[1]

Note: IC50 values can vary depending on the enzyme source (e.g., human vs. electric eel), purity (recombinant vs. homogenate), and assay conditions.[1]

Experimental Protocols: AChE Inhibition Assay

The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman.

Principle of the Ellman Method

This assay utilizes a synthetic substrate, acetylthiocholine (B1193921) (ATCI), which is hydrolyzed by AChE to produce thiocholine (B1204863). The released thiocholine then reacts with a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity. The presence of an inhibitor like this compound-oxon will reduce the rate of this color change.

Materials and Reagents
  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound-oxon) and solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

General Protocol
  • Reagent Preparation : Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the inhibitor (this compound-oxon).

  • Plate Setup : Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), and test samples (enzyme + various inhibitor concentrations).

  • Inhibitor Incubation : Add the AChE enzyme solution to the control and test wells. Then, add the corresponding inhibitor dilutions (or solvent for the control) to the test wells. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Prepare a reaction mix containing the substrate (ATCI) and the chromogen (DTNB). Add this mix to all wells simultaneously to start the reaction.

  • Kinetic Measurement : Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis : Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each inhibitor concentration relative to the negative control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - AChE Solution - Inhibitor Dilutions - Substrate/DTNB Mix B Dispense AChE and Inhibitor to 96-well plate A->B C Incubate (e.g., 15 min at 25°C) B->C D Initiate Reaction: Add Substrate/DTNB Mix C->D E Measure Absorbance (412 nm) in Kinetic Mode D->E F Calculate Reaction Rates (V) E->F G Determine % Inhibition F->G H Plot Dose-Response Curve and Calculate IC50 G->H

Experimental workflow for AChE inhibition assay.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Phosmet (C11H12NO4PS2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is a non-systemic organophosphate insecticide and acaricide widely used in agriculture to control a variety of pests on fruit trees, ornamentals, and vines.[1] As a member of the organophosphate class of compounds, its mode of action is through the inhibition of the enzyme acetylcholinesterase (AChE), a critical component in the nervous system of insects and mammals.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Identification

This compound is characterized by a phthalimide (B116566) group linked to a dithiophosphate (B1263838) moiety. The molecule consists of a benzene (B151609) ring fused to a five-membered ring containing an imide functional group, which is in turn connected to a sulfur atom of the dithiophosphate ester.[1]

IdentifierValue
IUPAC Name S-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] O,O-dimethyl phosphorodithioate
CAS Number 732-11-6
Chemical Formula C11H12NO4PS2
SMILES COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O
PubChem CID 12901

Physicochemical and Toxicological Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as its toxicological profile.

Physicochemical Properties
PropertyValueReference
Molar Mass 317.31 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 72 °C (162 °F; 345 K)[1]
Boiling Point Decomposes at >100 °C[1]
Density 1.03 g/cm³[1]
Water Solubility 25 mg/L at 25 °C
Solubility in Organic Solvents Very soluble in acetone, xylene, methanol, benzene, toluene, and methyl isobutyl ketone; soluble in kerosene.
Vapor Pressure 1.0 x 10⁻⁵ mmHg at 25 °C
Octanol-Water Partition Coefficient (log Kow) 2.8
Toxicological Properties
ParameterValueSpeciesReference
Oral LD50 113-160 mg/kgRat[3]
Dermal LD50 >3160 mg/kgRabbit[3]
Inhalation LC50 (4h) No data available
Carcinogenicity No data available
Mutagenicity Negative in Ames test

Synthesis of this compound

This compound is commercially synthesized through the reaction of N-(chloromethyl)phthalimide with O,O-dimethyldithiophosphoric acid.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalimide

  • Formaldehyde (B43269)

  • Hydrogen chloride (gas)

  • O,O-dimethyldithiophosphoric acid

  • Toluene (or other suitable inert solvent)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel with stirring and gas inlet/outlet

  • Standard laboratory glassware

Procedure:

  • Preparation of N-(chloromethyl)phthalimide:

    • In a reaction vessel, suspend phthalimide in an inert solvent such as toluene.

    • Bubble dry hydrogen chloride gas through the suspension while adding formaldehyde solution dropwise with constant stirring.

    • Continue the reaction at a controlled temperature (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter the solid N-(chloromethyl)phthalimide.

    • Wash the product with cold water and dry under vacuum.

  • Reaction with O,O-dimethyldithiophosphoric acid:

    • Dissolve the synthesized N-(chloromethyl)phthalimide in a suitable solvent like toluene.

    • Slowly add O,O-dimethyldithiophosphoric acid to the solution with stirring. The reaction is exothermic and may require cooling to maintain the desired temperature (e.g., 20-30 °C).

    • Stir the mixture for several hours until the reaction is complete.

    • Wash the organic phase with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

Signaling Pathway

Phosmet_Mechanism_of_Action cluster_synapse Synaptic Transmission This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate Postsynaptic_Receptor Postsynaptic Receptor ACh->AChE ACh->Postsynaptic_Receptor Binds Nerve_Impulse Continuous Nerve Impulse Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptor->Nerve_Impulse Activates

Caption: Mechanism of this compound as an Acetylcholinesterase Inhibitor.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method to determine AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) solution (from electric eel or bovine erythrocytes)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound standard solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

AChE_Inhibition_Assay_Workflow prep_reagents 1. Prepare Reagents (AChE, ATCI, DTNB, Buffer, this compound dilutions) add_reagents 2. Add Reagents to Microplate - Buffer - this compound/Solvent Control - AChE prep_reagents->add_reagents incubate 3. Pre-incubation (Allow inhibitor-enzyme interaction) add_reagents->incubate start_reaction 4. Initiate Reaction (Add ATCI and DTNB) incubate->start_reaction measure_absorbance 5. Kinetic Measurement (Read absorbance at 412 nm over time) start_reaction->measure_absorbance analyze_data 6. Data Analysis (Calculate % inhibition and IC50) measure_absorbance->analyze_data

Caption: Experimental Workflow for AChE Inhibition Assay.

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a series of this compound dilutions in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • This compound solution (or solvent for control)

      • AChE solution

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a mixture of ATCI and DTNB to each well.

    • Immediately start monitoring the change in absorbance at 412 nm using a microplate reader in kinetic mode for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • The rate of reaction (change in absorbance per minute) is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and mechanism of action of the organophosphate insecticide this compound. The provided experimental protocols offer a starting point for researchers and scientists working with this compound. A thorough understanding of these fundamental aspects is essential for its safe handling, effective use in research and development, and for assessing its environmental and toxicological impact.

References

A Technical Guide to the Toxicological Effects of Phosmet on Mammalian Nervous Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phosmet, a non-systemic organophosphate (OP) insecticide, is widely utilized in agriculture for the control of various pests on fruit trees, ornamentals, and vines.[1] Its primary mechanism of neurotoxicity in mammals is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] However, the toxicological profile of this compound extends beyond simple AChE inhibition, encompassing a range of secondary effects including the induction of oxidative stress, neuroinflammation, and developmental neurotoxicity.[4][5][6][7] This technical guide provides an in-depth examination of the multifaceted neurotoxic effects of this compound on mammalian systems. It synthesizes quantitative toxicological data, details key experimental protocols for assessing neurotoxicity, and visually represents the core molecular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of toxicology, neuropharmacology, and pesticide safety assessment.

Toxicokinetics and Metabolism

The biological effect of this compound is dictated by its absorption, distribution, metabolism, and excretion (ADME).

1.1 Absorption, Distribution, and Excretion In mammals, this compound is rapidly and efficiently absorbed following oral administration.[1][8] Studies in rats demonstrate that over 75% of a given dose is excreted in the urine, with approximately 15-20% eliminated in the feces, primarily within 72 hours.[1][8] This indicates a swift clearance from the body. Notably, this compound can cross the placental barrier, suggesting a potential for fetal exposure.[1]

1.2 Metabolic Pathways this compound itself is a thiophosphate, containing a phosphorus-sulfur (P=S) double bond. To exert its primary neurotoxic effect, it must undergo metabolic bioactivation to its oxygen analog, this compound-oxon, which contains a phosphorus-oxygen (P=O) bond.[9][10] This conversion is catalyzed by cytochrome P450 (CYP) enzymes in the liver.[9] In humans, CYP2C19 is the primary contributor at relevant exposure concentrations, with CYP2C9 and CYP3A4 also playing significant roles.[9] The resulting this compound-oxon is a much more potent inhibitor of acetylcholinesterase.[10]

Detoxification of this compound and its active metabolite occurs through hydrolysis, leading to the formation of less toxic products such as phthalamic and phthalic acids, which are then excreted.[1][8]

G cluster_0 Metabolic Pathway of this compound This compound This compound Phosmet_Oxon This compound-Oxon (Neurotoxic Metabolite) This compound->Phosmet_Oxon Bioactivation (CYP450 Enzymes) Detox_Products Detoxified Products (e.g., Phthalic Acid) This compound->Detox_Products Hydrolysis Phosmet_Oxon->Detox_Products Hydrolysis

Caption: Metabolic activation and detoxification pathway of this compound.

Primary Mechanism of Neurotoxicity: Cholinesterase Inhibition

The most well-characterized mechanism of this compound's neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE).[11][12]

2.1 The Cholinergic Synapse In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to postsynaptic receptors to propagate a nerve signal.[12] To terminate the signal, AChE rapidly hydrolyzes ACh into choline (B1196258) and acetic acid.[12]

2.2 Inhibition by this compound-Oxon this compound-oxon covalently binds to the serine hydroxyl group in the active site of AChE.[10] This phosphorylation results in an inactive and stable enzyme-inhibitor complex. The consequence is a buildup of ACh in the synaptic cleft, leading to excessive and prolonged stimulation of cholinergic receptors throughout the central and peripheral nervous systems.[10][11] This state is often referred to as a "cholinergic crisis" and is responsible for the acute signs of organophosphate poisoning.[11]

G Disruption of Cholinergic Signaling by this compound-Oxon cluster_0 Normal Function cluster_1 This compound Intoxication ACh_Release ACh Release ACh_Synapse Acetylcholine (ACh) in Synapse ACh_Release->ACh_Synapse Receptor Postsynaptic Receptor (Signal Propagation) ACh_Synapse->Receptor AChE AChE ACh_Synapse->AChE Hydrolysis Breakdown Choline + Acetate AChE->Breakdown Phosmet_Oxon This compound-Oxon AChE_Inhibited Inhibited AChE Phosmet_Oxon->AChE_Inhibited Inhibition ACh_Release_Tox ACh Release ACh_Accumulation ACh Accumulation (Excess) ACh_Release_Tox->ACh_Accumulation Receptor_Tox Continuous Stimulation (Cholinergic Crisis) ACh_Accumulation->Receptor_Tox ACh_Accumulation->AChE_Inhibited Hydrolysis Blocked

Caption: this compound-Oxon inhibits AChE, leading to ACh accumulation.

Secondary Mechanisms of Neurotoxicity

Beyond direct AChE inhibition, this compound and other OPs elicit neurotoxic effects through several interconnected secondary pathways, which are critical for understanding chronic and developmental neurotoxicity.

3.1 Oxidative Stress Organophosphate exposure is strongly linked to the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[4][5] This can lead to significant cellular damage through lipid peroxidation, protein oxidation, and DNA damage.[4] The brain is particularly susceptible to oxidative damage due to its high rate of oxygen consumption, high lipid content, and relatively lower antioxidant capacity.[4]

3.2 Neuroinflammation Exposure to OPs can trigger a robust neuroinflammatory response characterized by the activation of glial cells, such as microglia and astrocytes.[13][14] Activated microglia release pro-inflammatory cytokines (e.g., TNF-α, IL-1β), which can contribute to neuronal damage and the long-term neurological consequences of OP poisoning.[14][15]

3.3 Blood-Brain Barrier Disruption The blood-brain barrier (BBB) is a critical protective interface. Studies on some organophosphates have shown they can increase the permeability of the BBB.[16][17] This disruption can exacerbate neurotoxicity by allowing the pesticide and other harmful substances to more readily enter the central nervous system.[18]

G cluster_mechanisms Interconnected Secondary Neurotoxic Mechanisms cluster_outcomes Cellular Consequences This compound This compound Exposure OS Oxidative Stress (ROS Production) This compound->OS NI Neuroinflammation This compound->NI BBB BBB Disruption This compound->BBB LP Lipid Peroxidation OS->LP MA Microglial Activation (Cytokine Release) NI->MA ND Neuronal Damage & Apoptosis BBB->ND Increased Neurotoxicant Entry LP->ND MA->ND

Caption: Interplay of secondary mechanisms in this compound neurotoxicity.

Quantitative Toxicological Data

The toxicity of this compound has been quantified through various studies, primarily in animal models. The following tables summarize key toxicological endpoints.

Table 1: Acute Toxicity of this compound

Species Route Value Reference
Rat Oral LD50 113 - 160 mg/kg [1][19]
Rat Oral LD50 100 - 300 mg/kg [8]
Mouse Oral LD50 20 - 50 mg/kg [8]
Rabbit Dermal LD50 >3,160 mg/kg [1][20]

| Rat | Inhalation LC50 (1-hr) | 2.76 mg/L |[1] |

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAELs)

Species Study Duration Endpoint NOAEL Reference
Rat 14-Weeks Brain Cholinesterase Inhibition 20 ppm (~1 mg/kg/day) [8]
Rat 2-Years General Toxicity 40 ppm (~1.8 mg/kg/day) [8]
Rat 2-Generations Reproductive Toxicity 20 ppm (~1.3 mg/kg/day) [8]

| Mouse | 4-Weeks | Reduced Food Intake/Weight Gain | 50 ppm (~7.5 mg/kg/day) |[8] |

Key Experimental Protocols

Standardized methods are crucial for assessing the neurotoxic effects of compounds like this compound.

5.1 In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) This colorimetric assay is a standard method to quantify the inhibitory potential of a compound on AChE activity.[21]

  • Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.

  • Methodology:

    • Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), AChE enzyme solution, ATC substrate solution, DTNB solution, and various concentrations of the test inhibitor (this compound-oxon) in a suitable solvent.

    • Incubation: In a microplate well, add the buffer, AChE solution, and the test inhibitor (or solvent for control). Allow to pre-incubate for a defined period (e.g., 15 minutes) to permit enzyme-inhibitor interaction.

    • Reaction Initiation: Add DTNB and then the ATC substrate to start the reaction.

    • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percentage of AChE inhibition relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).[21]

G start Start prep Prepare Reagents (Buffer, AChE, DTNB, ATC, this compound) start->prep incubate Pre-incubate AChE with this compound prep->incubate react Add DTNB and ATC to Initiate Reaction incubate->react measure Measure Absorbance (412 nm) Over Time react->measure calculate Calculate Reaction Rates & Percent Inhibition measure->calculate end Determine IC50 Value calculate->end

Caption: Experimental workflow for the in vitro AChE inhibition assay.

5.2 Assessment of Lipid Peroxidation (TBARS Assay) This assay quantifies oxidative stress by measuring malondialdehyde (MDA), a major byproduct of lipid peroxidation.[21]

  • Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

  • Methodology:

    • Sample Preparation: Homogenize brain tissue samples in a cold buffer (e.g., KCl) on ice.

    • Reaction: To the homogenate, add an acid solution (e.g., Trichloroacetic acid, TCA) to precipitate proteins, often with an antioxidant like Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[21]

    • Centrifuge the sample and collect the supernatant.

    • Add TBA reagent to the supernatant and heat the mixture at 95°C for approximately 60 minutes.

    • Cool the samples on ice to stop the reaction.

    • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.

    • Data Analysis: Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

G start Start: Brain Tissue Sample homogenize Homogenize Tissue in Cold Buffer start->homogenize react Add TCA/BHT and TBA Reagent homogenize->react heat Heat Mixture at 95°C react->heat cool Cool on Ice heat->cool measure Measure Absorbance of Supernatant (532 nm) cool->measure end Calculate MDA Concentration (vs. Standard Curve) measure->end

Caption: Experimental workflow for the TBARS assay for lipid peroxidation.

Conclusion and Future Directions

The neurotoxicity of this compound is a complex process initiated by the potent inhibition of acetylcholinesterase by its active metabolite, this compound-oxon. This primary mechanism is supplemented by significant secondary effects, including the induction of oxidative stress and neuroinflammation, which likely contribute to the long-term neurological consequences and developmental neurotoxicity associated with organophosphate exposure.

For professionals in research and drug development, understanding this multifaceted toxicity profile is essential for accurate risk assessment and the development of effective countermeasures. Future research should focus on further elucidating the signaling pathways involved in this compound-induced neuroinflammation and oxidative stress, identifying potential biomarkers of exposure and effect, and exploring therapeutic strategies that target these secondary mechanisms to mitigate the full spectrum of this compound's neurotoxic effects.

References

Environmental Fate and Degradation of Phosmet in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the organophosphate insecticide Phosmet in the soil environment. The information is compiled from a review of scientific literature and regulatory documents, focusing on the key processes that govern its persistence, mobility, and transformation.

Executive Summary

This compound is a non-systemic insecticide that is primarily used in agriculture to control a variety of insect pests on fruit trees, vines, and ornamental crops. When introduced into the soil, this compound undergoes degradation through a combination of biotic and abiotic processes. The primary mechanisms of degradation are hydrolysis and microbial metabolism, with photolysis playing a lesser role on the soil surface. The rate of degradation is significantly influenced by soil properties such as pH, organic matter content, clay content, and moisture levels. The major degradation products include this compound oxon, phthalimide (B116566), and ultimately phthalic acid. This guide provides a detailed examination of these processes, supported by quantitative data, experimental protocols, and visual representations of the degradation pathways and experimental workflows.

Physicochemical Properties and Sorption Behavior

The environmental behavior of this compound in soil is influenced by its physicochemical properties and its interaction with soil components.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₂NO₄PS₂
Molecular Weight317.3 g/mol
Water Solubility25 mg/L (at 25°C)
Vapor Pressure4.9 x 10⁻⁷ mm Hg (at 25°C)
Octanol-Water Partition Coefficient (log Kow)2.8

Sorption to soil particles is a key process that affects the mobility and bioavailability of this compound. The extent of sorption is primarily dictated by the organic carbon and clay content of the soil.

Table 2: Soil Sorption Coefficients for this compound

Soil TypeOrganic Carbon (%)Clay (%)Kd (L/kg)Koc (L/kg)Reference
Ferrosol (0-0.05 m)HighHigh48.8700-975[1]
Podosol (0-0.05 m)LowLow1.0700-975[1]
Sandy Loam--12.4700-975[2]
Silty Loam--15.8700-975[2]
Loam--13.6700-975[2]
Various Soils---482-757[3]

Degradation Pathways and Kinetics

The degradation of this compound in soil is a multifaceted process involving chemical and biological transformations.

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for this compound, particularly in moist and alkaline soils. The ester and amide linkages in the this compound molecule are susceptible to cleavage by water. The rate of hydrolysis is highly dependent on pH.

Table 3: Hydrolysis Half-life of this compound in Water

pHTemperature (°C)Half-lifeReference
4.52013 days[4]
5257.5-9.7 days[2]
720< 12 hours[4]
7259.4 hours[2]
8.320< 4 hours[4]
9255.5 minutes[2]
Microbial Degradation

Soil microorganisms play a crucial role in the breakdown of this compound. Various bacteria and fungi can utilize this compound as a source of carbon and phosphorus, leading to its mineralization. Microbial degradation is influenced by soil moisture, temperature, pH, and organic matter content. Studies have shown that degradation is faster in non-autoclaved soils compared to sterilized soils, indicating the significant contribution of microbial action.[5]

Photolysis

Photodegradation of this compound on the soil surface can occur upon exposure to sunlight. However, this process is generally considered less significant compared to hydrolysis and microbial degradation, as this compound tends to be incorporated into the soil matrix where light penetration is limited.[2] One study indicated that this compound did not undergo significant photodegradation when exposed on thin-layer plates of soil to natural sunlight for 30 days.[2]

Degradation Products

The degradation of this compound in soil leads to the formation of several metabolites. The primary degradation pathway involves the cleavage of the P-S-C linkage and the hydrolysis of the phthalimide group. The major metabolites identified in soil studies include:

  • This compound Oxon: An oxidation product that is also an active insecticide.

  • Phthalimide: Formed by the cleavage of the bond connecting the phthalimide group to the rest of the molecule.

  • Phthalamic Acid: A hydrolysis product of phthalimide.

  • Phthalic Acid: The final major degradation product from the phthalimide moiety.

  • O,O-dimethyl phosphorodithioate (B1214789) and O,O-dimethyl phosphorothioate: Products from the phosphorus-containing part of the molecule.

The following diagram illustrates the proposed degradation pathway of this compound in soil.

Phosmet_Degradation_Pathway This compound This compound Phosmet_Oxon This compound Oxon This compound->Phosmet_Oxon Oxidation Phthalimide Phthalimide This compound->Phthalimide Hydrolysis/ Microbial Action DMPDT O,O-dimethyl phosphorodithioate This compound->DMPDT Hydrolysis/ Microbial Action Phosmet_Oxon->Phthalimide Hydrolysis Phthalamic_Acid Phthalamic Acid Phthalimide->Phthalamic_Acid Hydrolysis Phthalic_Acid Phthalic Acid Phthalamic_Acid->Phthalic_Acid Hydrolysis Mineralization CO2 + H2O + Biomass Phthalic_Acid->Mineralization Microbial Metabolism DMPT O,O-dimethyl phosphorothioate DMPDT->DMPT Oxidation DMPT->Mineralization Microbial Metabolism

Caption: Proposed degradation pathway of this compound in soil.

Degradation Kinetics

The degradation of this compound in soil generally follows first-order kinetics. The half-life (DT50) is a key parameter used to describe the rate of dissipation.

Table 4: Soil Degradation Half-life (DT50) of this compound

Soil TypeConditionsDT50 (days)Reference
Loamy Soil (10% moisture)Non-autoclaved3[5]
Loamy Soil (2% moisture)Non-autoclaved19[5]
Ferrosol (0-0.05 m)Laboratory0.6 (14 hours)[1]
Ferrosol (0.2-0.3 m)Laboratory7.8 (187 hours)[1]
Podosol (sandy)Laboratory19.3 - 36.1 (462-866 hours)[1]
Field Soils (general)Field4 - 20[6]

Experimental Protocols

Standardized methods are crucial for assessing the environmental fate of pesticides. The OECD Test Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a framework for such studies.

Representative Experimental Protocol for an Aerobic Soil Degradation Study

This protocol is a representative example based on OECD 307 and common practices in environmental fate studies.

1. Soil Collection and Preparation:

  • Collect fresh soil from a relevant agricultural region. The soil should not have a history of this compound application.

  • Characterize the soil for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

  • Sieve the soil through a 2 mm mesh to remove large debris and homogenize it.

  • Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

  • Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.

2. Test Substance Application:

  • Use radiolabeled ([¹⁴C] in the phthalimide ring) and non-labeled analytical grade this compound.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Apply the this compound solution to the soil to achieve a final concentration relevant to the maximum recommended application rate. Ensure even distribution by thorough mixing.

  • A control group of soil should be treated with the solvent only.

3. Incubation:

  • Place known amounts of the treated soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., biometer flasks).

  • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 1°C).

  • Maintain aerobic conditions by continuously supplying humidified air.

  • Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., 0.1 M NaOH) to quantify mineralization. Also, trap volatile organic compounds using a suitable adsorbent (e.g., polyurethane foam plugs).

4. Sampling and Analysis:

  • Collect triplicate soil samples at specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Analyze the trapping solutions for ¹⁴CO₂ and volatile organics at each sampling point using Liquid Scintillation Counting (LSC).

  • Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water mixture) using techniques like shaking, sonication, or accelerated solvent extraction (ASE).

  • Analyze the soil extracts for this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a radiodetector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂ using LSC.

5. Data Analysis:

  • Calculate the concentration of this compound and its metabolites in the soil at each time point.

  • Determine the percentage of applied radioactivity recovered as this compound, metabolites, ¹⁴CO₂, volatile organics, and non-extractable residues to establish a mass balance.

  • Calculate the degradation half-life (DT50) and DT90 values for this compound using first-order kinetics or other appropriate models.

  • Characterize the formation and decline kinetics of the major metabolites.

The following diagram illustrates a typical workflow for a soil degradation study.

Experimental_Workflow A Soil Collection & Characterization B Soil Sieving & Pre-incubation A->B C This compound Application (Radiolabeled) B->C D Incubation (Aerobic, Dark, 20°C) C->D E Sampling at Time Intervals D->E F Soil Extraction E->F H Analysis of Traps (CO2 & Volatiles) E->H G Analysis of Extracts (HPLC/LC-MS/MS) F->G I Analysis of Bound Residues (Combustion) F->I J Data Analysis & Kinetics Modeling G->J H->J I->J

Caption: Experimental workflow for a this compound soil degradation study.

Conclusion

The environmental fate of this compound in soil is characterized by its relatively low persistence due to rapid degradation through hydrolysis and microbial metabolism. The rate of this degradation is highly dependent on soil characteristics, with higher moisture, pH, and microbial activity accelerating the process. Sorption to organic matter and clay can reduce its mobility but may also affect its bioavailability for degradation. The primary degradation products are generally considered to be of lower toxicity than the parent compound. A thorough understanding of these processes, as outlined in this guide, is essential for conducting accurate environmental risk assessments and developing sustainable pest management strategies.

References

Phosmet Metabolism and Excretion in Rat Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and excretion of the organophosphate insecticide phosmet in rat models. The information is compiled from key studies to assist researchers in understanding the metabolic fate of this compound.

Executive Summary

This compound is rapidly absorbed, metabolized, and excreted in rat models following oral administration. The primary route of elimination is through the urine, with feces being a secondary route. Metabolism is extensive, with the parent compound accounting for a negligible amount of the excreted dose. The main metabolic pathways involve the oxidation of the thiophosphate to its toxic oxygen analog, this compound-oxon, followed by hydrolysis of the phosphoester and phthalimide (B116566) moieties. This results in the formation of several key metabolites, including phthalamic acid, phthalic acid, and sulfur-containing derivatives.

Quantitative Data on this compound Excretion

The following tables summarize the quantitative data on the excretion of this compound and its metabolites in various rat strains.

Table 1: Excretion of [carbonyl-¹⁴C]-Phosmet in Long-Evans Rats

Excretion RoutePercentage of Administered DoseStudy Reference
Urine79%Ford et al., 1966[1]
Feces19%Ford et al., 1966[1]
Expired Air< 0.04%Ford et al., 1966[1]
Tissues (at 72-120h)< 3%Ford et al., 1966[2]

Data from a single oral gavage dose of 23-35.2 mg/kg body weight.

Table 2: Urinary Metabolites of [carbonyl-¹⁴C]-Phosmet in Long-Evans Rats

MetabolitePercentage of Administered Dose in UrineStudy Reference
Phthalamic acid40.7%McBain et al., 1968[3]
Phthalic acid21.0%McBain et al., 1968[3]
Minor phthaloyl metabolites10.9%McBain et al., 1968[3]
This compound and this compound-oxon< 0.04%McBain et al., 1968[3]

Data from a single oral dose of 27 mg/kg body weight.

Table 3: Major Urinary Metabolites of this compound in Sprague-Dawley Rats

MetabolitePercentage of Administered Dose in UrineStudy Reference
N-(methylsulfinylmethyl)phthalamic acid52-66%Fisher, 1990[1]
N-(methylsulfonylmethyl)phthalamic acid8-26%Fisher, 1990[1]

Note: This study identified additional major metabolites, highlighting potential strain differences in metabolism.

Metabolic Pathway of this compound in Rats

The metabolism of this compound in rats proceeds through a series of enzymatic reactions, primarily occurring in the liver. The key steps are outlined below.

Phosmet_Metabolism This compound This compound Phosmet_oxon This compound-oxon This compound->Phosmet_oxon CYP450 (Oxidative Desulfuration) Hydrolysis_products_1 Phthalimide + O,O-dimethyl phosphorodithioate This compound->Hydrolysis_products_1 Hydrolysis Hydrolysis_products_2 Phthalamic acid Phosmet_oxon->Hydrolysis_products_2 Hydrolysis Hydrolysis_products_1->Hydrolysis_products_2 Hydrolysis Phthalic_acid Phthalic acid Hydrolysis_products_2->Phthalic_acid Hydrolysis S_methylation_oxidation S-Methylation & Oxidation Hydrolysis_products_2->S_methylation_oxidation Sulfur_metabolites N-(methylsulfinylmethyl)phthalamic acid & N-(methylsulfonylmethyl)phthalamic acid S_methylation_oxidation->Sulfur_metabolites

Caption: Proposed metabolic pathway of this compound in rats.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the key studies on this compound metabolism in rats.

Animal Models
  • Rat Strains: Long-Evans and Sprague-Dawley rats have been commonly used.[1]

  • Sex: Both male and female rats have been utilized in these studies.[1]

  • Housing: Animals are typically housed individually in metabolic cages designed to separate urine and feces for accurate collection.[4][5][6]

Dosing
  • Administration Route: Oral gavage is the standard method for administering a precise dose of this compound.[1][7][8]

  • Vehicle: While not always explicitly stated in summaries, this compound is typically dissolved or suspended in a suitable vehicle for oral administration.

  • Dose Levels: Doses have ranged from 1 mg/kg to over 30 mg/kg body weight, often using radiolabeled this compound (e.g., ¹⁴C-labeled) to trace its fate.[1][2]

Sample Collection
  • Urine and Feces: Samples are collected at regular intervals (e.g., every 24 hours) for a period of 72 to 120 hours post-administration using metabolic cages.[1][4][5]

  • Expired Air: In some studies, expired air is collected to quantify the exhalation of volatile metabolites or ¹⁴CO₂.[1]

  • Tissues: At the end of the study period, various tissues may be collected to determine the extent of this compound and metabolite distribution.[2]

Analytical Methodology
  • Sample Preparation: Urine samples may be analyzed directly or after enzymatic hydrolysis to release conjugated metabolites. Fecal and tissue samples typically require homogenization and extraction with organic solvents.

  • Metabolite Identification and Quantification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is a powerful technique for separating, identifying, and quantifying this compound and its metabolites in biological matrices.[9][10][11] Radiometric methods are used when radiolabeled this compound is administered.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for a this compound metabolism study in rats.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Selection Rat Selection (e.g., Sprague-Dawley) Acclimation Acclimation & Housing (Metabolic Cages) Animal_Selection->Acclimation Dosing Oral Gavage with [14C]-Phosmet Acclimation->Dosing Sample_Collection Urine, Feces, and Expired Air Collection Dosing->Sample_Collection Termination Euthanasia and Tissue Collection Sample_Collection->Termination Sample_Processing Sample Preparation (Extraction, Hydrolysis) Termination->Sample_Processing Analysis HPLC-MS/MS or Radiometric Analysis Sample_Processing->Analysis Data_Analysis Metabolite Identification & Quantification Analysis->Data_Analysis Reporting Data Tabulation & Pathway Elucidation Data_Analysis->Reporting

Caption: General workflow for a this compound metabolism study in rats.

Conclusion

The metabolism of this compound in rat models is a rapid and efficient process leading to the formation of multiple polar metabolites that are readily excreted. The primary metabolic transformations involve oxidative desulfuration and hydrolysis, with phthalamic acid and phthalic acid being key excretion products. More recent studies have also highlighted the importance of S-methylation and subsequent oxidation pathways. This technical guide provides a foundational understanding of this compound's metabolic fate in rats, which is essential for toxicological risk assessment and further research in the field of drug and pesticide metabolism.

References

An In-depth Technical Guide on the Acute Oral and Dermal Toxicity (LD50) of Phosmet in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the acute oral and dermal toxicity of Phosmet in rats, with a focus on the median lethal dose (LD50). It is intended for researchers, scientists, and professionals in drug development and toxicology. The information is presented through structured data tables, detailed experimental protocols, and a workflow diagram to facilitate understanding.

Quantitative Toxicity Data

This compound, a non-systemic organophosphate insecticide, exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route in rats. The following tables summarize the reported LD50 values.

Table 1: Acute Oral Toxicity of this compound in Rats

ParameterValue (mg/kg)SexStrainReference
LD50113 - 160Not SpecifiedNot Specified[1]
LD50113Not SpecifiedNot Specified[2]

Table 2: Acute Dermal Toxicity of this compound in Rats

ParameterValue (mg/kg)SexStrainReference
LD50> 2000Male & FemaleWistar[3]
ClassificationNot acutely toxicNot SpecifiedNot Specified[4]

Note: While some studies report dermal LD50 values for rabbits (3160 to >4640 mg/kg), this guide focuses specifically on data from rat studies.[1]

Experimental Protocols

The determination of acute toxicity, specifically the LD50, generally follows standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD).[5][6] These protocols are designed to assess the adverse effects of a substance that occur from a single exposure or multiple exposures within a 24-hour period.[7][8]

2.1. Acute Oral Toxicity Protocol (Based on OECD Guideline Principles)

The primary objective of this protocol is to determine the median lethal dose (LD50) of this compound following a single oral administration.

  • Test Animals: Young, healthy adult rats are used.[9][10] The weight variation within a sex should not exceed ±20% of the mean weight.[11] Both males and females are typically tested, although studies may sometimes be limited to one sex.

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions with a set light-dark cycle, temperature, and humidity.[12][13] They are acclimatized to the laboratory conditions for at least five days prior to the experiment.

  • Fasting: Prior to dosing, food is withheld overnight for rats.[9] Water remains available ad libitum.

  • Dose Preparation and Administration: The test substance, this compound, is typically administered in a suitable vehicle. The dose for each animal is calculated based on its body weight. Administration is performed using a stomach tube or a suitable intubation cannula (oral gavage). The volume administered is generally kept low, for example, not exceeding 1 mL/100g of body weight for aqueous solutions.[6]

  • Dosage Levels: A range of dose levels is selected to cause a graded response, from no effect to mortality. This can be determined from a preliminary range-finding study.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes.[9] Intensive observation occurs during the first few hours after dosing and at least once daily for a period of 14 days.[8][12] Signs of acute poisoning from this compound can appear rapidly, often within 30 minutes of exposure.[1]

  • Data Collection: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weights are recorded weekly.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[9] Any observed abnormalities are recorded.

  • LD50 Calculation: The LD50 is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[9][11] Various statistical methods can be used for its calculation.

2.2. Acute Dermal Toxicity Protocol (Based on OECD Guideline 402 Principles)

This protocol is designed to assess the toxicity of this compound following a single, prolonged dermal application.

  • Test Animals: Young adult rats with healthy, intact skin are used.[11]

  • Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[12]

  • Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[12] The application site is then covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion of the substance.[12]

  • Exposure Duration: The exposure period is typically 24 hours.[3][13]

  • Dosage Level: For a limit test, a single dose level of 2000 mg/kg body weight is often used.[3][11] If mortality is observed, further testing with different dose groups is necessary to determine the LD50.

  • Post-Exposure: At the end of the exposure period, the wrapping is removed, and the test site is washed to remove any residual test substance.[12]

  • Observation Period: Animals are observed for mortality and signs of toxicity for 14 days.[3][12] Observations include checks for skin irritation (erythema and edema) at the application site, as well as systemic signs of toxicity.

  • Data Collection: Body weights are recorded at the beginning of the study and weekly thereafter. All mortalities and clinical abnormalities are recorded.

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.[3]

  • LD50 Determination: If no mortality is observed at the limit dose of 2000 mg/kg, the dermal LD50 is determined to be greater than 2000 mg/kg.[3]

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for an acute toxicity study.

Acute_Toxicity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Animal_Selection Test Animal Selection (e.g., Rats, specified strain) Acclimatization Acclimatization (Min. 5 days) Animal_Selection->Acclimatization Fasting Fasting (Oral studies) Acclimatization->Fasting Dosing Dose Administration (Oral Gavage or Dermal Application) Fasting->Dosing Dose_Prep Dose Preparation (this compound in vehicle) Dose_Prep->Dosing Observation Observation Period (14 days) Dosing->Observation Clinical_Signs Record Clinical Signs & Mortality Observation->Clinical_Signs Body_Weight Record Body Weights Observation->Body_Weight Necropsy Gross Necropsy Observation->Necropsy LD50_Calc LD50 Calculation (Statistical Analysis) Clinical_Signs->LD50_Calc

Caption: General workflow for an acute toxicity (LD50) study in rats.

References

Technical Guide to the Synthesis and Formulation of Phosmet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of technical-grade Phosmet (O,O-dimethyl S-phthalimidomethyl phosphorodithioate), a widely used non-systemic organophosphate insecticide. This document details the chemical synthesis pathways, specifications for the technical-grade active ingredient, and common formulation processes.

Synthesis of Technical-Grade this compound

The commercial production of this compound is typically achieved through a two-step process. The primary route involves the synthesis of an N-chloromethylphthalimide intermediate, which is subsequently reacted with a phosphorodithioate (B1214789) salt.[1][2]

Chemical Synthesis Pathways

There are two main pathways for the synthesis of this compound, primarily differing in the final coupling step:

  • Pathway A: Reaction of N-chloromethylphthalimide with dimethyldithiophosphoric acid.[3]

  • Pathway B: Reaction of N-chloromethylphthalimide with sodium dimethylphosphorodithioate.[2]

Both pathways first require the synthesis of the key intermediate, N-chloromethylphthalimide.

G cluster_0 Step 1: Synthesis of N-chloromethylphthalimide cluster_1 Step 2: this compound Synthesis Phthalimide (B116566) Phthalimide NCMP N-chloromethylphthalimide Phthalimide->NCMP Formaldehyde (B43269) Formaldehyde Formaldehyde->NCMP HCl Hydrogen Chloride HCl->NCMP NCMP_2 N-chloromethylphthalimide This compound This compound NCMP_2->this compound DMDTA O,O-dimethyldithiophosphoric acid DMDTA->this compound

Diagram 1: Overall synthesis pathway for this compound.
Experimental Protocols

While specific industrial protocols are proprietary, the following outlines the general laboratory procedures based on established chemical principles and patent literature.

Step 1: Synthesis of N-chloromethylphthalimide

This intermediate is prepared through the reaction of phthalimide with formaldehyde and hydrogen chloride.[3]

  • Reaction: Phthalimide is first reacted with an aqueous solution of formaldehyde, often under reflux, to form N-hydroxymethylphthalimide.[4] This intermediate is then treated with anhydrous hydrogen chloride gas in an inert aromatic solvent like toluene (B28343) at a temperature of 55-65°C.[4][5] The reaction is driven by the continuous bubbling of HCl gas, which converts the hydroxyl group to a chloride.

  • Reaction Monitoring: The completion of the chlorination step can be monitored by a rise in pressure within the reaction vessel, indicating the cessation of HCl consumption.[6]

  • Work-up and Purification: Upon completion, the reaction mixture consists of an aqueous and an organic layer. The organic layer containing the product is separated, and the solvent is removed under vacuum. The resulting crude N-chloromethylphthalimide can be purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) or carbon tetrachloride.[7]

Step 2: Synthesis of this compound

The final step is the coupling of N-chloromethylphthalimide with O,O-dimethyldithiophosphoric acid or its sodium salt.[2]

  • Reaction: N-chloromethylphthalimide is reacted with O,O-dimethyldithiophosphoric acid in an inert solvent. The reaction proceeds via nucleophilic substitution, where the sulfur atom of the phosphorodithioate attacks the chloromethyl group, displacing the chloride ion.

  • Conditions: The reaction conditions, such as temperature and solvent, are critical for maximizing yield and purity.

  • Purification: The final product, this compound, is isolated from the reaction mixture. Purification is typically achieved through crystallization to obtain the technical-grade material.

Technical-Grade this compound Specifications

Technical-grade this compound is a white to off-white crystalline solid.[2] Its quality is determined by the purity of the active ingredient and the levels of specific impurities. The Food and Agriculture Organization (FAO) provides specifications for technical material.[8]

ParameterSpecificationSource
Declared Minimum this compound Content 950 g/kg (95.0%)[8]
Physical State Off-white crystalline solid[9]
Melting Point 72.0 - 72.7 °C[10]
Relevant Impurities (Max. Limit)
    this compound-oxon0.8 g/kg[8]
    Iso-phosmet0.4 g/kg[8]
Older Reported Impurities
    OOS-Trimethyl phosphorodithioate1-2%[10]
    N-chloromethylphthalimide1-2%[10]

Formulation of Technical-Grade this compound

To be used effectively and safely in agricultural applications, technical-grade this compound is formulated into various products. The most common formulations are Wettable Powders (WP) and Emulsifiable Concentrates (EC).[11][12]

Wettable Powder (WP) Formulation

Wettable powders are dry formulations that are mixed with water to form a sprayable suspension.[13] A common commercial example is Imidan® 70-W, which contains 70% this compound by weight.[14][15]

G cluster_input Input Materials cluster_process Manufacturing Process Phosmet_TC This compound TC (70%) Blending 1. Blending (Dry mixing of all ingredients) Phosmet_TC->Blending Carrier Solid Carrier (e.g., Clay) Carrier->Blending WettingAgent Wetting Agent (e.g., SLS) WettingAgent->Blending Dispersant Dispersing Agent Dispersant->Blending Filler Filler (e.g., Starch) Filler->Blending Impregnation 2. Impregnation (If active ingredient is liquid/melted) Blending->Impregnation Milling 3. Milling (Air or hammer milling to fine powder) Blending->Milling Impregnation->Milling Holding 4. Holding/Aging (Allows for crystallization) Milling->Holding Final_Milling 5. Final Milling (Achieves final particle size) Holding->Final_Milling Packaging 6. Packaging (e.g., Water-soluble bags) Final_Milling->Packaging

Diagram 2: General workflow for Wettable Powder (WP) formulation.

2.1.1. Composition of a 70% WP Formulation

The formulation consists of the active ingredient and several inert ingredients that aid in its application.[1][16]

ComponentFunctionExampleTypical % (w/w)
This compound (Technical Grade) Active Ingredient-70.0%[14]
Wetting Agent Facilitates suspension in waterSodium Lauryl Sulfate (SLS)1-5%
Dispersing Agent Prevents particle agglomerationLignosulfonates2-8%
Carrier/Filler Solid diluentKaolin clay, Modified Starch, Dextrin17-27%[1]

2.1.2. Experimental Protocol for WP Formulation

  • Blending: The technical-grade this compound, wetting agent, dispersing agent, and carrier/filler are thoroughly dry-blended in an industrial mixer to ensure a homogenous mixture.

  • Milling: The blended powder is milled to a fine particle size. Air mills or hammer mills are commonly used for this purpose. The particle size is critical for good suspension properties in water.[17]

  • Holding (Optional): For some active ingredients that recrystallize slowly, the powder may be held or aged to allow for the final level of crystallization to be reached before a final milling step. This improves the storage stability of the powder.[17]

  • Packaging: The final product is packaged, often in water-soluble bags to reduce applicator exposure during handling and mixing.[15]

Emulsifiable Concentrate (EC) Formulation

EC formulations contain the active ingredient dissolved in a solvent system along with emulsifiers. When mixed with water, they form a stable oil-in-water emulsion for spraying.[13] this compound has been formulated as ECs with active ingredient concentrations ranging from 11.7% to 29.5%.[9][12]

G cluster_input Input Materials cluster_process Manufacturing Process Phosmet_TC This compound TC Dissolution 1. Dissolution (Dissolve this compound TC in solvent) Phosmet_TC->Dissolution Solvent Solvent System (e.g., Aromatic hydrocarbons) Solvent->Dissolution Emulsifier Emulsifier Package (Anionic & Non-ionic) Mixing 2. Mixing (Add emulsifiers and stabilizers) Emulsifier->Mixing Stabilizer Stabilizer (Optional) Stabilizer->Mixing Dissolution->Mixing Filtration 3. Filtration (Remove any undissolved particles) Mixing->Filtration Packaging 4. Packaging (Liquid formulation bottling) Filtration->Packaging

Diagram 3: General workflow for Emulsifiable Concentrate (EC) formulation.

2.2.1. Composition of an EC Formulation

ComponentFunctionExample
This compound (Technical Grade) Active Ingredient-
Solvent Dissolves the active ingredientPetroleum distillates, xylene, benzyl (B1604629) acetate[13][18]
Emulsifier(s) Allows the oil-based formulation to mix with waterA blend of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., ethoxylated alcohols) surfactants
Stabilizer (Optional) Improves shelf-lifeEpoxidized soybean oil

2.2.2. Experimental Protocol for EC Formulation

  • Dissolution: The technical-grade this compound is dissolved in the selected solvent or solvent blend. This is typically done in a mixing vessel with agitation.

  • Addition of Surfactants: The emulsifier package, which is often a proprietary blend of anionic and non-ionic surfactants, is added to the solution and mixed until uniform.[18]

  • Quality Control: The resulting concentrate is filtered to remove any impurities and analyzed to ensure it meets the specified active ingredient concentration.

  • Packaging: The final EC formulation is packaged into appropriate liquid containers.

References

Phosmet: A Technical Guide to its Solubility and Stability in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is a non-systemic organophosphate insecticide and acaricide widely used in agriculture to control a variety of pests on fruit trees, vines, and ornamental plants. Its efficacy and environmental fate are significantly influenced by its physicochemical properties, particularly its solubility and stability in different solvent systems. This technical guide provides a comprehensive overview of the solubility and stability of this compound in both aqueous and organic media, presenting key data in a structured format, detailing experimental protocols for determination, and visualizing relevant pathways and workflows.

Core Physicochemical Properties of this compound

PropertyValueReference
Chemical NameO,O-dimethyl S-phthalimidomethyl phosphorodithioate[1]
CAS Number732-11-6[1]
Molecular FormulaC₁₁H₁₂NO₄PS₂[2]
Molecular Weight317.3 g/mol [2]
AppearanceWhite to off-white crystalline solid[2]
Melting Point72.0-72.7 °C[3]

Solubility of this compound

The solubility of a substance is a critical parameter that affects its absorption, distribution, and environmental transport. This compound exhibits low solubility in water and higher solubility in various organic solvents.

Aqueous Solubility

This compound's solubility in water is limited, a factor that influences its mobility in soil and potential for groundwater contamination.

Table 1: Aqueous Solubility of this compound

TemperatureSolubility (mg/L)pHReference
25 °C25Not Specified[3]
Organic Solvent Solubility

This compound is considerably more soluble in a range of organic solvents, which is relevant for formulation development and analytical procedures.

Table 2: Solubility of this compound in Organic Solvents at 25 °C

SolventSolubility
AcetoneVery Soluble
XyleneVery Soluble
MethanolVery Soluble
BenzeneVery Soluble
TolueneVery Soluble
Methyl Isobutyl KetoneVery Soluble
Dichloromethane> 100 g/L
KeroseneSoluble
ChloroformSlightly Soluble
n-HeptaneSlightly Soluble

"Very Soluble" indicates a high degree of solubility, though specific quantitative values were not consistently available across the cited literature.

Stability of this compound

The stability of this compound is influenced by several environmental factors, primarily pH and light, which lead to its degradation through hydrolysis and photolysis.

Hydrolytic Stability

This compound is susceptible to hydrolysis, with the rate of degradation being highly dependent on the pH of the aqueous solution. It is relatively stable under acidic conditions but hydrolyzes rapidly in neutral and, particularly, in alkaline environments.[1][3]

Table 3: Hydrolytic Half-life of this compound at 25 °C

pHHalf-lifeReference
4.513 days[3]
57.5 - 9.7 days[1]
79.4 hours[1]
8.33 hours[3]
95.5 minutes[1]

The primary degradation products of this compound hydrolysis include phthalimide, O,O-dimethyl phosphorodithioate, and formaldehyde.[3]

Photolytic Stability

This compound can also be degraded by sunlight, a process known as photolysis. The rate of photolytic degradation can be significant, contributing to its environmental dissipation. In aqueous solutions, photolysis can be a rapid degradation pathway. The half-life of this compound due to photolysis in water at pH 5 has been reported to be 4.5 days.[1] Photolysis of this compound can yield products such as phthalimide, N-methoxymethylphthalimide, and phthalic acid.[3]

Experimental Protocols

The following are detailed methodologies for determining the aqueous and organic solubility, as well as the hydrolytic stability of this compound, based on internationally recognized guidelines.

Aqueous Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubilities above 10⁻² g/L.

  • Preparation of the Test Solution:

    • Add an excess amount of this compound to a glass flask containing deionized water.

    • Seal the flask and agitate it at a constant temperature (e.g., 25 °C) in a shaker bath or with a magnetic stirrer.

    • Continue agitation for a sufficient period to reach equilibrium (a preliminary test can determine the necessary time). A minimum of 24 hours is recommended.

  • Sample Collection and Preparation:

    • After reaching equilibrium, cease agitation and allow the solution to stand at the test temperature for at least 24 hours to allow for the sedimentation of undissolved particles.

    • Carefully withdraw an aliquot of the supernatant using a pipette. To avoid transferring undissolved particles, centrifugation of the sample is recommended.

  • Analysis:

    • Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve using standards of known this compound concentrations to quantify the amount in the test sample.

  • Data Reporting:

    • Express the aqueous solubility in mg/L.

    • Report the test temperature and the analytical method used.

Organic Solvent Solubility Determination (Adapted from CIPAC Method MT 181)

This method is used to determine the solubility of a pesticide in various organic solvents.

  • Preliminary Test:

    • Weigh approximately 0.1 g of this compound into a test tube.

    • Add the selected organic solvent (e.g., acetone, xylene) in small, measured increments (e.g., 0.5 mL).

    • After each addition, stopper the tube and shake vigorously. Observe for complete dissolution.

    • Continue adding solvent until the this compound is completely dissolved. This provides an approximate solubility range.

  • Definitive Test:

    • Based on the preliminary test, weigh an appropriate amount of this compound into a flask.

    • Slowly add a measured volume of the organic solvent while stirring at a constant temperature.

    • Continue adding the solvent until complete dissolution is visually observed.

    • The solubility is calculated based on the mass of this compound and the volume of solvent required for complete dissolution.

  • Data Reporting:

    • Report the solubility in g/L or as a qualitative descriptor (e.g., very soluble, slightly soluble) as defined by the method.

    • Specify the temperature at which the determination was made.

Hydrolytic Stability Determination (Adapted from OECD Guideline 111)

This protocol is designed to assess the rate of hydrolysis of a chemical as a function of pH.

  • Preparation of Buffer Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Setup:

    • Add a known concentration of this compound (not exceeding half of its water solubility) to separate, sterile flasks containing the buffer solutions.

    • Incubate the flasks in the dark at a constant temperature (e.g., 25 °C).

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots from each flask.

    • Immediately analyze the samples for the concentration of the parent this compound using a suitable analytical method (e.g., HPLC, GC-MS).

    • If required, also identify and quantify the major degradation products.

  • Data Analysis and Reporting:

    • Plot the concentration of this compound against time for each pH.

    • Determine the rate constant of hydrolysis and the half-life (t₁/₂) at each pH.

    • Report the half-lives and the identified degradation products.

Visualizations

This compound Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound through hydrolysis and photolysis.

Phosmet_Degradation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis This compound This compound Phthalimide Phthalimide This compound->Phthalimide pH dependent DMPD O,O-dimethyl phosphorodithioate This compound->DMPD pH dependent Formaldehyde Formaldehyde This compound->Formaldehyde pH dependent Phthalimide_photo Phthalimide This compound->Phthalimide_photo Sunlight NMP N-methoxymethyl- phthalimide This compound->NMP Sunlight Phthalic_acid Phthalic Acid This compound->Phthalic_acid Sunlight Aqueous_Solubility_Workflow start Start prep Prepare supersaturated solution (this compound + Water) start->prep equilibrate Equilibrate at constant temperature with agitation prep->equilibrate sediment Allow sedimentation of undissolved particles equilibrate->sediment sample Collect supernatant (Centrifuge if necessary) sediment->sample analyze Analyze this compound concentration (e.g., HPLC, GC-MS) sample->analyze report Report solubility (mg/L) at specified temperature analyze->report end_node End report->end_node

References

Phosmet: A Technical Review of Chronic Toxicity and Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmet is a non-systemic organophosphate insecticide widely used in agriculture. As with other compounds in this class, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis in acute high-dose exposures. However, the long-term effects associated with chronic, lower-level exposure are of significant interest for human health risk assessment. This technical guide provides an in-depth review of the chronic toxicity and potential carcinogenicity of this compound, drawing from key regulatory assessments and pivotal long-term animal studies. It includes detailed summaries of experimental protocols, tabulated toxicological data, and visual representations of key biological and evaluative processes to support an informed understanding of this compound's toxicological profile.

Mechanism of Action: Cholinesterase Inhibition

The principal mechanism of this compound-induced toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses at cholinergic synapses.[1] this compound, or more potently its active metabolite this compound-oxon, acts as a competitive inhibitor by phosphorylating the serine hydroxyl group within the active site of AChE.[1][2] This inactivation of the enzyme prevents the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). The resulting accumulation of ACh in the synaptic cleft leads to excessive and prolonged stimulation of muscarinic and nicotinic receptors, manifesting in a range of cholinergic effects.[1] Chronic exposure to doses that inhibit AChE can lead to persistent neurotoxic effects.

Acetylcholinesterase Inhibition by this compound cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh_release Acetylcholine (ACh) Released Receptor Postsynaptic Receptors (Muscarinic & Nicotinic) ACh_release->Receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Binds to ACh_Accumulation ACh Accumulation ACh_release->ACh_Accumulation Leads to Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Catalyzes AChE_Inhibited Inhibited AChE (Phosphorylated) Signal_Termination Signal Termination Hydrolysis->Signal_Termination This compound This compound / this compound-Oxon This compound->AChE Inhibits Overstimulation Receptor Overstimulation (Cholinergic Toxicity) ACh_Accumulation->Overstimulation

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Chronic Toxicity

Long-term dietary studies in rodents have been conducted to establish the toxicological profile of this compound following chronic exposure. The primary endpoints observed relate to cholinesterase inhibition and systemic toxicity.

Experimental Protocols

The methodologies for chronic toxicity studies generally follow international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). A representative protocol for a 2-year rodent study is detailed below.

Experimental Workflow for 2-Year Rodent Bioassay cluster_setup Study Setup cluster_dosing Treatment Phase (Up to 24 months) cluster_analysis Data Collection & Analysis animal_selection Animal Selection (e.g., Sprague-Dawley Rats) Young, healthy animals acclimatization Acclimatization (Approx. 1-2 weeks) animal_selection->acclimatization randomization Randomization (Into dose groups, ≥50/sex/group) acclimatization->randomization dosing Daily Dosing (this compound mixed in diet at 0, Low, Mid, High concentrations) observations In-Life Observations - Clinical Signs (daily) - Body Weight (weekly/monthly) - Food Consumption (weekly) dosing->observations interim_necropsy Interim Sacrifice (e.g., at 12 months) (Subset of animals) dosing->interim_necropsy clin_path Clinical Pathology (Hematology & Clinical Chemistry) (Interim & Final) terminal_necropsy Terminal Sacrifice (All surviving animals) observations->terminal_necropsy interim_necropsy->clin_path gross_path Gross Pathology (Organ weights, macroscopic lesions) terminal_necropsy->gross_path histopathology Histopathology (Microscopic examination of ~40 tissues per animal) gross_path->histopathology data_analysis Statistical Analysis (Tumor incidence, non-neoplastic lesions, clinical data) histopathology->data_analysis

Figure 2: Generalized Workflow for a 2-Year Chronic Toxicity/Carcinogenicity Study.
  • Test System: Sprague-Dawley rats.

  • Group Size: 60-70 animals of each sex per dose group for the main study, with a subset designated for interim evaluation.[3]

  • Administration: this compound (purity >94%) was administered through the diet.[3]

  • Dose Levels: Dietary concentrations were set to achieve specific mg/kg body weight/day targets.

  • Duration: 24 months.

  • Observations:

    • In-life: Daily clinical observations, weekly body weight and food consumption measurements.

    • Clinical Pathology: Hematology and clinical chemistry parameters were assessed at 12 and 24 months.

    • Cholinesterase Activity: Plasma, red blood cell (RBC), and brain cholinesterase activities were measured.

    • Pathology: Full gross necropsy was performed on all animals. A comprehensive list of tissues from control and high-dose groups, as well as all gross lesions, were examined microscopically.

Summary of Chronic Toxicity Data

The key findings from chronic dietary studies in rats and mice are the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), primarily based on the inhibition of cholinesterase activity and other signs of systemic toxicity.

SpeciesStudy DurationNOAELLOAELKey Effects at LOAEL
Rat (Sprague-Dawley)2-Year40 ppm (1.8 mg/kg/day)[3]200 ppm (9.4 mg/kg/day)[3]Significant inhibition of brain cholinesterase activity.[3]
Mouse (B6C3F1)2-Year25 ppm (4 mg/kg/day)[3]100 ppm (15 mg/kg/day)[3]Inhibition of brain cholinesterase activity and evidence of hepatotoxicity.[3]

Carcinogenicity Assessment

The carcinogenic potential of this compound has been evaluated in long-term bioassays in both rats and mice, with differing outcomes between the two species.

Rat Carcinogenicity Study
  • Experimental Protocol: The 2-year chronic toxicity study in Sprague-Dawley rats also served as a carcinogenicity bioassay.[3] Groups of 60-70 rats per sex were fed diets containing this compound at concentrations of 0, 20, 40, or 200 ppm.[3]

  • Results: There was no evidence of a treatment-related increase in tumor incidence at any dose level. This compound was not found to be carcinogenic in this study. The carcinogenicity NOAEL was the highest dose tested, 9.4 mg/kg/day.[3]

Mouse Carcinogenicity Study
  • Experimental Protocol: Groups of 60 male and 60 female B6C3F1 mice were administered this compound in the diet for two years at concentrations of 0, 5, 25, or 100 ppm.[3]

  • Results:

    • Male Mice: A statistically significant increase in the incidence of liver tumors (hepatocellular adenomas and carcinomas combined) was observed at the highest dose (100 ppm).[3]

    • Female Mice: A positive dose-related trend for liver tumors was noted, though the increase was not statistically significant at any individual dose. An increase in mammary gland adenocarcinomas was also observed by trend analysis.[3]

Genotoxicity

This compound has been evaluated in a battery of genotoxicity assays to determine its potential to damage genetic material.

  • In Vitro Studies: this compound has shown evidence of mutagenicity in several in vitro assays. It was positive in bacterial reverse mutation assays (Ames test) and in mammalian cell assays, where it induced DNA single-strand breaks and mutations at the HGPRT locus in Chinese hamster V79 cells.[3] These effects were observed without the need for metabolic activation, suggesting this compound is a direct-acting mutagen.[3]

  • In Vivo Studies: In contrast to the in vitro findings, in vivo studies have not shown evidence of a mutagenic effect.[3] For example, a study on guanine (B1146940) N7-alkylation in the liver and kidneys of mice was negative.[3] This suggests that while this compound possesses intrinsic mutagenic potential, this activity is not expressed in the whole animal, possibly due to rapid detoxification or other protective mechanisms.

Weight of Evidence and Carcinogenicity Classification

Regulatory agencies evaluate carcinogenicity based on a "weight of evidence" approach, which integrates findings from long-term animal bioassays, genotoxicity studies, and other mechanistic data.

Figure 3: Weight of Evidence Framework for this compound Carcinogenicity Classification.

The U.S. Environmental Protection Agency (EPA) has classified this compound as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential". This classification is based on the following key points:

  • The positive finding of liver tumors in male mice.

  • The conflicting negative result in the rat study.

  • Evidence of mutagenic potential in vitro that is not expressed in vivo.

This classification indicates that while there is some evidence to raise concern, the data are not strong enough to conclude that this compound is likely to be a human carcinogen or to perform a quantitative cancer risk assessment.

Conclusion

The chronic toxicity of this compound in laboratory animals is primarily characterized by the inhibition of acetylcholinesterase, with clear dose-response relationships established in long-term studies. The NOAEL in a 2-year rat study was 1.8 mg/kg/day. The evidence regarding its carcinogenicity is mixed; this compound is not carcinogenic in rats but induces liver tumors in male mice. The genotoxicity data show a potential for direct DNA interaction in isolated cellular systems, but this effect is not observed in whole animal studies. This toxicological profile has led to a classification of "suggestive evidence of carcinogenicity," warranting continued monitoring and risk management but not a quantitative cancer risk assessment. For professionals in drug development and research, this profile underscores the importance of species-specific differences in metabolic handling and carcinogenic response and highlights the value of an integrated, weight-of-evidence approach in chemical safety assessment.

References

An In-Depth Technical Guide to Phosmet Biotransformation and its Major Metabolites, Including Phosmet-Oxon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmet, an organophosphate insecticide, undergoes extensive biotransformation to various metabolites, with the oxon form, this compound-oxon, being of particular toxicological significance due to its potent inhibition of acetylcholinesterase. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, focusing on the formation of its major metabolites. It includes detailed experimental protocols for in vitro and in vivo metabolism studies, quantitative data on metabolite formation, and analytical methodologies for their detection. Furthermore, this guide elucidates the mechanism of toxicity by detailing the cholinergic signaling pathway impacted by this compound-oxon.

Introduction

This compound (O,O-dimethyl S-phthalimidomethyl phosphorodithioate) is a non-systemic insecticide used to control a variety of pests on crops and animals.[1] Its insecticidal activity, and indeed its primary mechanism of toxicity in non-target organisms, is mediated through its metabolic bioactivation to this compound-oxon.[2] Understanding the biotransformation of this compound is crucial for assessing its toxicological risk and for the development of potential safety strategies. This guide delves into the core aspects of this compound metabolism, providing researchers and professionals with the necessary technical details to conduct further studies.

This compound Biotransformation Pathways

The metabolism of this compound proceeds through two primary pathways: bioactivation and detoxification. Bioactivation involves the oxidative desulfuration of this compound to its highly toxic oxygen analog, this compound-oxon. Detoxification pathways involve the hydrolysis of the phosphorodithioate (B1214789) and phthalimide (B116566) moieties, leading to less toxic, more water-soluble compounds that are readily excreted.[3][4]

Bioactivation to this compound-Oxon

The conversion of this compound to this compound-oxon is a critical step in its toxicity and is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[2][5]

dot

Phosmet_Bioactivation This compound This compound Phosmet_Oxon This compound-Oxon (Neurotoxic Metabolite) This compound->Phosmet_Oxon Oxidative Desulfuration CYP450 Cytochrome P450 (CYP2C19, CYP2C9, CYP3A4) CYP450->Phosmet_Oxon

Figure 1: Bioactivation of this compound to this compound-Oxon.
Detoxification Pathways

Detoxification of this compound primarily occurs through hydrolysis. The ester linkage can be cleaved to yield O,O-dimethyl phosphorodithioate and N-(hydroxymethyl)phthalimide, which can be further metabolized. The phthalimide ring can also be hydrolyzed to form phthalamic acid and subsequently phthalic acid.[3][6] In rats, the major urinary metabolites are phthalamic acid and phthalic acid.[7]

dot

Phosmet_Detoxification This compound This compound Metabolite1 O,O-dimethyl phosphorodithioate This compound->Metabolite1 Metabolite2 N-(hydroxymethyl)phthalimide This compound->Metabolite2 Hydrolysis1 Hydrolysis (Esterases) Metabolite1->Hydrolysis1 Metabolite2->Hydrolysis1 Phthalamic_Acid Phthalamic Acid Metabolite2->Phthalamic_Acid Hydrolysis2 Hydrolysis Phthalamic_Acid->Hydrolysis2 Phthalic_Acid Phthalic Acid Phthalamic_Acid->Phthalic_Acid Excretion Urinary Excretion Phthalamic_Acid->Excretion Hydrolysis3 Hydrolysis Phthalic_Acid->Hydrolysis3 Phthalic_Acid->Excretion InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound dilutions - HLM suspension - NADPH system Mix Prepare Incubation Mix: Buffer + HLM + this compound Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Start Initiate with NADPH Preincubation->Start Incubate Incubate at 37°C Start->Incubate Stop Terminate with Acetonitrile Incubate->Stop Process Centrifuge and Collect Supernatant Stop->Process LCMS LC-MS/MS Analysis Process->LCMS Data Kinetic Parameter Calculation LCMS->Data Cholinergic_Signaling_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential ACh_Vesicle Acetylcholine (ACh) Vesicles Action_Potential->ACh_Vesicle Triggers Release ACh ACh ACh_Vesicle->ACh Exocytosis AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes (Normal) ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Phosmet_Oxon This compound-Oxon Phosmet_Oxon->AChE Inhibits Signal_Transduction Signal Transduction (Nerve Impulse) ACh_Receptor->Signal_Transduction Activates

References

Phosmet's Impact on Reproduction and Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of animal studies reveals the reproductive and teratogenic risks associated with Phosmet exposure, highlighting dose-dependent effects on fertility, embryogenesis, and neonatal development. This guide synthesizes key findings, details experimental methodologies, and visualizes the underlying molecular pathways to inform future research and drug development.

This compound, a non-systemic organophosphate insecticide, has been the subject of numerous animal studies to ascertain its potential reproductive and teratogenic effects. The collective evidence from research on various species, including rats, rabbits, zebrafish, and Daphnia magna, indicates that this compound can adversely affect a range of reproductive and developmental endpoints. The severity of these effects is consistently shown to be dose- and time-dependent.

Summary of Reproductive and Teratogenic Effects

Exposure to this compound has been linked to a variety of adverse outcomes, from reduced fertility and developmental abnormalities to impacts on hormonal balance and neurodevelopment.

Reproductive Toxicity: In multi-generational studies with rats, no significant reproductive effects were observed at lower doses. However, other studies on organophosphates suggest potential for broader reproductive disruption, including altered sexual behavior, gamete production, and fertility.[1] Organophosphates as a class are suspected of impairing reproductive function by affecting the hypothalamic-pituitary-gonadal (HPG) axis.[2][3]

Neurodevelopmental Toxicity: this compound-treated zebrafish have displayed abnormal touch-evoked responses and swimming behavior, suggesting potential neurodevelopmental toxicity.[5][6] This is consistent with the known mechanism of action for organophosphates, which involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132).[7]

Quantitative Data on this compound Toxicity

The following tables summarize the quantitative data from key animal studies on the reproductive and teratogenic effects of this compound.

Table 1: Reproductive Toxicity of this compound in Animal Studies
Species Study Type Dose Duration Key Findings Reference
RatThree-generation2.0 mg/kg/day (F0), 4.0 mg/kg/day (F1, F2)GestationNo reproductive effects observed.[4]
Daphnia magnaReproduction Assay0.1 µMChronicSignificantly higher number of offspring per adult (hormetic response), but with a delay in the onset of reproduction.[8]
Daphnia magnaReproduction Assay0.01 µMChronicNo significant effect on reproduction.[8]
Table 2: Developmental and Teratogenic Effects of this compound in Animal Studies
Species Endpoint Dose/Concentration Exposure Duration Value Reference
Zebrafish (Danio rerio)96 h LC507.95 ± 0.30 mg/L96 hours7.95 mg/L[5][6]
Zebrafish (Danio rerio)96 h EC504.38 ± 0.18 mg/L96 hours4.38 mg/L[5][6]
Zebrafish (Danio rerio)Teratogenic Index (TI)-96 hours1.7[5][6]
Daphnia magna48 h EC50~0.01 mg/L48 hours~0.01 mg/L[8]
RabbitTeratogenicity10 to 60 mg/kg/day3 weeks during pregnancyNo birth defects noted.[4]
MonkeyTeratogenicity8 to 12 mg/kg/dayDays 22 to 32 of gestationNo birth defects noted.[4]
RatTeratogenicity10 to 30 mg/kg/dayDays 6 through 15 of gestationNo abnormalities in offspring.[4]
RatTeratogenicity30 mg/kg/dayDays 9 through 13 of gestationDose-dependent increase in brain damage (hydrocephaly) in 33 of 55 embryos.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of the experimental protocols used in key studies on this compound's reproductive and teratogenic effects.

Zebrafish Developmental Toxicity Study (based on OECD Guideline 236)
  • Test Organism: Zebrafish (Danio rerio) embryos.

  • Test Substance Preparation: this compound is dissolved in a solvent (e.g., acetone) to create a stock solution, which is then diluted to the desired test concentrations.

  • Experimental Design: Newly fertilized embryos are placed in multi-well plates containing the test solutions at various concentrations (e.g., 2.96, 4.44, 6.66, 10, and 15 mg/L), along with a solvent control and a negative control.[5] The exposure is typically static or semi-static for a period of 96 hours post-fertilization (hpf).

  • Housing and Maintenance: Embryos are maintained at a constant temperature (e.g., 26-28°C) with a defined light-dark cycle.

  • Endpoint Assessment: Mortality is recorded at 24, 48, 72, and 96 hpf. Developmental abnormalities are observed and recorded at these time points, focusing on parameters such as somite formation, tail detachment, heartbeat, and the presence of edema.[5][6] Morphometric analysis, including body length, can also be performed.

  • Data Analysis: The median lethal concentration (LC50) and median effective concentration (EC50) for developmental abnormalities are calculated. A Teratogenic Index (TI), the ratio of LC50 to EC50, is determined to assess the teratogenic potential.

Daphnia magna Reproduction Test (based on OECD Guideline 211)
  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the final test concentrations (e.g., 0.01 and 0.1 µM).[8]

  • Experimental Design: Individual daphnids are exposed to different concentrations of this compound in individual beakers or vessels. The test is typically run for 21 days under semi-static conditions, with the test medium and substance being renewed periodically.

  • Housing and Maintenance: Daphnids are maintained at a controlled temperature (e.g., 20°C) with a specific light-dark cycle. They are fed a diet of algae and/or yeast.

  • Endpoint Assessment: The primary endpoint is the total number of live offspring produced per parent animal over the 21-day period. Parental mortality and any other signs of toxicity are also recorded.

  • Data Analysis: The reproductive output in the treatment groups is compared to the control group to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC). The ECx (e.g., EC10, EC20, EC50) for reproductive effects can also be calculated.

Rodent Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)
  • Test Organism: Typically rats.

  • Experimental Design: The study involves two generations of animals. The F0 generation (parental) is exposed to this compound at different dose levels before mating, during mating, and for females, throughout gestation and lactation. The F1 generation is selected from the offspring of the F0 generation and is also exposed to this compound from weaning through maturity, mating, and the production of the F2 generation.

  • Dose Administration: this compound is typically administered orally, either through the diet, drinking water, or by gavage.

  • Endpoint Assessment: A comprehensive set of reproductive and developmental endpoints are evaluated, including:

    • Parental (F0 and F1): Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, parturition, and organ weights (reproductive organs).

    • Offspring (F1 and F2): Viability, sex ratio, body weight, clinical signs, and developmental landmarks (e.g., anogenital distance, nipple retention).

  • Data Analysis: Statistical analysis is performed to determine the NOAEL for parental systemic toxicity, reproductive toxicity, and offspring toxicity.

Rabbit Prenatal Developmental Toxicity Study (based on OECD Guideline 414)
  • Test Organism: Pregnant rabbits.

  • Experimental Design: Mated female rabbits are dosed with this compound during the period of major organogenesis.

  • Dose Administration: The test substance is typically administered by oral gavage.

  • Endpoint Assessment: Near the end of gestation, the does are euthanized, and a detailed examination of the uterine contents is performed. Endpoints include:

    • Maternal: Clinical signs, body weight, food consumption, and post-mortem findings.

    • Fetal: Number of corpora lutea, implantation sites, resorptions, and live/dead fetuses. Live fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

  • Data Analysis: The incidence of malformations and variations in the treatment groups is compared to the control group to determine the NOAEL for maternal toxicity and developmental toxicity.

Signaling Pathways and Molecular Mechanisms

The reproductive and teratogenic effects of this compound are underpinned by its interference with critical cellular signaling pathways. While the primary mechanism of action for organophosphates is the inhibition of acetylcholinesterase, recent research has pointed to other molecular targets and pathways that contribute to its toxicity.

Acetylcholinesterase Inhibition and Cholinergic System Disruption

As an organophosphate, this compound inhibits acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors. This disruption of the nervous system can have cascading effects on development and reproduction.

This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibits ach Acetylcholine (ACh) ache->ach Breaks down chol_receptors Cholinergic Receptors (Muscarinic & Nicotinic) ach->chol_receptors Activates overstimulation Receptor Overstimulation chol_receptors->overstimulation Leads to neuro_effects Neurodevelopmental Defects overstimulation->neuro_effects repro_effects Reproductive Dysfunction overstimulation->repro_effects

Fig. 1: this compound's inhibition of AChE and its downstream effects.
Oxidative Stress Pathway

This compound exposure has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.[8] Oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis, which can manifest as developmental abnormalities and reproductive problems.

This compound This compound ros Increased Reactive Oxygen Species (ROS) This compound->ros oxidative_stress Oxidative Stress ros->oxidative_stress antioxidants Cellular Antioxidants (e.g., GSH, SOD, CAT) antioxidants->oxidative_stress Depleted by damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->damage apoptosis Apoptosis damage->apoptosis teratogenesis Teratogenesis apoptosis->teratogenesis repro_toxicity Reproductive Toxicity apoptosis->repro_toxicity

Fig. 2: this compound-induced oxidative stress leading to cellular damage.
Calcium Signaling Pathway

Transcriptomic analysis of zebrafish embryos exposed to this compound revealed significant enrichment of the calcium signaling pathway.[4] Calcium is a ubiquitous second messenger that plays a critical role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Disruption of calcium homeostasis can have profound effects on embryonic development and reproductive function.

This compound This compound ca_channels Calcium Channels & Stores This compound->ca_channels Affects ca_homeostasis Disrupted Intracellular Calcium Homeostasis ca_channels->ca_homeostasis ca_signaling Altered Calcium-Dependent Signaling Pathways ca_homeostasis->ca_signaling gene_expression Altered Gene Expression ca_signaling->gene_expression cell_processes Disrupted Cellular Processes (Proliferation, Differentiation) ca_signaling->cell_processes developmental_defects Developmental Defects cell_processes->developmental_defects

Fig. 3: Disruption of calcium signaling by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another critical pathway identified in transcriptomic studies of this compound-exposed zebrafish.[9] MAPKs are involved in a wide range of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. Dysregulation of MAPK signaling can contribute to the teratogenic effects of chemical exposures. Organophosphates, in general, have been shown to induce apoptosis through the activation of ERK, JNK, and p38-MAPK signaling pathways.

This compound This compound stress Cellular Stress (e.g., Oxidative Stress) This compound->stress mapk MAPK Pathway Activation (e.g., JNK, p38) stress->mapk transcription_factors Activation of Transcription Factors mapk->transcription_factors gene_expression Altered Gene Expression (Pro-apoptotic genes) transcription_factors->gene_expression apoptosis Apoptosis gene_expression->apoptosis teratogenesis Teratogenesis apoptosis->teratogenesis

Fig. 4: this compound's potential influence on the MAPK signaling pathway.
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Organophosphate pesticides are suspected endocrine disruptors that can interfere with the HPG axis, which regulates reproduction.[2][3] This can occur through various mechanisms, including altering the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn affects the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormonal imbalances can lead to impaired gonadal function, affecting steroidogenesis and gametogenesis.

This compound This compound (Organophosphate) hypothalamus Hypothalamus This compound->hypothalamus Disrupts gnrh GnRH Release hypothalamus->gnrh Alters pituitary Pituitary Gland lh_fsh LH & FSH Release pituitary->lh_fsh Alters gonads Gonads (Testes/Ovaries) steroidogenesis Steroidogenesis (Testosterone/Estrogen) gonads->steroidogenesis Alters gametogenesis Gametogenesis gonads->gametogenesis Alters gnrh->pituitary lh_fsh->gonads repro_impairment Reproductive Impairment steroidogenesis->repro_impairment gametogenesis->repro_impairment

Fig. 5: Potential disruption of the HPG axis by this compound.

Conclusion

The available evidence from animal studies indicates that this compound poses a risk for reproductive and developmental toxicity. The effects are dose-dependent, with higher exposures leading to more severe outcomes. The teratogenic potential of this compound has been clearly demonstrated in zebrafish, and there is evidence of developmental neurotoxicity and reproductive impairment in various species. The underlying mechanisms are complex and appear to involve not only the primary mode of action of organophosphates (AChE inhibition) but also the induction of oxidative stress and the disruption of key signaling pathways such as calcium and MAPK signaling. Furthermore, the potential for this compound to act as an endocrine disruptor by interfering with the HPG axis warrants further investigation. For researchers, scientists, and drug development professionals, a thorough understanding of these toxicological endpoints and the associated molecular mechanisms is essential for risk assessment and the development of safer alternatives. Future research should focus on elucidating the specific molecular targets of this compound within these signaling pathways and further investigating its endocrine-disrupting properties, particularly in mammalian models.

References

Phosmet: A Technical Guide to its Role as a Non-Systemic Insecticide in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is a broad-spectrum, non-systemic organophosphate insecticide and acaricide used to control a variety of pests on both plants and animals.[1][2][3] First registered for use in the United States in 1966, it is primarily utilized in agriculture to protect fruit trees, such as apples, from pests like the codling moth.[1][2] Its application extends to a wide range of other fruit crops, ornamentals, and vines to manage aphids, suckers, mites, and fruit flies.[1][2] As a non-systemic insecticide, this compound acts on the surface of plants and is not absorbed and distributed throughout the plant's tissues.[4] This property means that its residues tend to remain on plant surfaces and are degraded by weathering.[4] this compound's effectiveness against pests that may have developed resistance to other insecticides makes it a valuable tool in resistance management programs.[5]

Mechanism of Action: Acetylcholinesterase Inhibition

As with other organophosphate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[5][6][7] AChE is a critical enzyme in the central nervous system of insects and other animals.[8][9] Its primary function is to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal at the synaptic cleft.[8][10]

This compound, or more accurately its active oxygen analog (oxon), binds to the serine hydroxyl group in the active site of AChE, phosphorylating it.[6][10] This binding is effectively irreversible and inactivates the enzyme.[10] With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous and excessive stimulation of postsynaptic receptors.[2][6] This hyperexcitation of the nervous system results in uncontrolled muscle twitching, convulsions, paralysis, and ultimately, the death of the insect.[5][7]

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh_pre Acetylcholine (ACh) Released ACh_bound ACh-Receptor Binding ACh_pre->ACh_bound Binds to Hydrolysis ACh Hydrolysis ACh_pre->Hydrolysis Normally Degraded by Receptor Postsynaptic ACh Receptor AChE Acetylcholinesterase (AChE) Products Choline + Acetate (Inactive) AChE->Products ACh_bound->Receptor Activates Stimulation Continuous Nerve Impulse ACh_bound->Stimulation Leads to Hydrolysis->AChE Stimulation->Receptor Overstimulation This compound This compound (Oxon) AChE_inhibited Inhibited AChE This compound->AChE_inhibited Irreversibly Binds & Inactivates AChE_inhibited->Hydrolysis Blocks

Caption: Signaling pathway of Acetylcholinesterase (AChE) inhibition by this compound.

Physicochemical and Toxicological Profile

This compound is an off-white crystalline solid with an offensive odor.[3] Its toxicity varies across different species and exposure routes.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC₁₁H₁₂NO₄PS₂[2]
Molar Mass317.31 g·mol⁻¹[2]
Melting Point72 °C (162 °F)[2]
Boiling PointDecomposes at >100 °C[2]
Water SolubilityLow[11]
AppearanceWhite to off-white crystals[2]
Table 2: Acute Toxicity of this compound
OrganismTest TypeValueReference
RatOral LD₅₀113 - 160 mg/kg[1][2]
RabbitDermal LD₅₀3160 - >4640 mg/kg[1]
RatInhalation LC₅₀ (1-hour)2.76 mg/L[1]
Mallard DuckOral LD₅₀1830 mg/kg[1]
Red-winged BlackbirdOral LD₅₀18 mg/kg[1]
Ring-necked PheasantOral LD₅₀237 mg/kg[1]
HoneybeeContact LD₅₀0.0001 mg/bee[1]
Rainbow Trout96-hour LC₅₀~0.24 mg/L[11]
Daphnia magna48-hour EC₅₀~0.01 mg/L[11]

Environmental Fate

The persistence of this compound in the environment is relatively low. It is susceptible to degradation through hydrolysis and microbial action, with breakdown being faster under alkaline conditions.[1]

Table 3: Environmental Persistence of this compound
MediumParameterValueReference
SoilField Half-life4 - 20 days (avg. 19 days)[1]
Water (pH 5)Hydrolysis Half-life9 days[1]
Water (pH 7)Hydrolysis Half-life18 hours[1]
Water (pH 9)Hydrolysis Half-life16 hours[1]
Plants (Apples, Pears, Peaches)Average Half-life< 2 weeks[4]

This compound is moderately bound by soils and has low water solubility, which limits its mobility and potential to contaminate groundwater.[1] In plant systems, it breaks down rapidly due to oxidation and hydrolysis.[1] The primary metabolites in both animals and plants include phthalamic acid and phthalic acid.[1][4]

Agricultural Application & Residue Data

This compound is applied to a variety of crops to control insect and mite pests.[4] Application rates and resulting residue levels vary depending on the crop, application method, and pre-harvest interval.

Table 4: Application Rates and Residue Levels of this compound
CropApplication RatePre-harvest IntervalResidue LevelReference
Fruit (general)0.1% spray--[4]
Apples & Peaches-3 weeks< 1 mg/kg[4]
Grapefruit0.112% a.i. spray (4 apps)14 days0.3 mg/kg (whole fruit)[4]
Alfalfa1.1 kg a.i./ha14 days< 5 mg/kg (declined from ~50 mg/kg)[4]
Cattle (meat)--Max level ~0.2 mg/kg[4]

Experimental Protocols

Protocol: Laboratory Efficacy Testing

This protocol outlines a general procedure for determining the intrinsic insecticidal activity of this compound against a target pest through topical application, based on established guidelines.[12]

Objective: To determine the lethal dose (LD₅₀/LD₉₀) of this compound for a specific insect species.

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • Microsyringe or microapplicator

  • Test insects (e.g., adult mosquitoes, 2-5 days old, non-blood-fed) of a susceptible strain.[12]

  • Holding cups with a mesh lid

  • 10% sucrose (B13894) solution on cotton wool

  • Environmental chamber (27 ± 2 °C, 80 ± 10% RH)[12]

Methodology:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of technical grade this compound in acetone. A minimum of five concentrations should be chosen to cover a range of mortality from >0% to <100%.[12] A control group will receive acetone only.

  • Insect Rearing: Rear insects under standardized conditions to ensure uniformity.[12]

  • Application: Anesthetize the insects briefly (e.g., with CO₂ or by chilling). Using a microsyringe, apply a precise volume (e.g., 0.1 µl) of the this compound solution to the dorsal thorax of each insect.[12]

  • Replication: Use at least three replicates for each concentration and the control. Each replicate should consist of a batch of 25 insects.[12]

  • Incubation: After dosing, place the insects in clean holding cups, provide them with the 10% sucrose solution, and maintain them in an environmental chamber for 24 hours.[12]

  • Mortality Assessment: Record the number of dead insects in each cup at the 24-hour post-treatment mark. An insect is considered dead if it is immobile or unable to move in a coordinated manner.[13][14]

  • Data Analysis: Correct mortality data for control mortality using Abbott's formula if necessary. Analyze the dose-response data using probit analysis to calculate the LD₅₀ and LD₉₀ values and their 95% confidence limits.

Efficacy_Workflow A Prepare Serial Dilutions of this compound in Acetone C Topical Application (Microsyringe) A->C B Select & Anesthetize Test Insects B->C D Control Group: Acetone Only B->D E Transfer to Holding Cups (min. 3 replicates per group) C->E D->E F Incubate for 24 hours (Controlled Temp & Humidity) E->F G Assess Mortality F->G H Data Analysis (Probit Analysis) G->H I Determine LD50 / LD90 H->I Residue_Analysis_Workflow A Homogenize Crop Sample B Solvent Extraction (e.g., Soxhlet) A->B C Filter & Concentrate (Rotary Evaporator) B->C D Sample Cleanup (e.g., SPE or TLC) C->D E Analyze by GC (FPD or AFID detector) D->E G Quantify Residue (mg/kg) E->G Compare Peak Area F Prepare Calibration Curve (Analytical Standard) F->G

References

Methodological & Application

Application Note: High-Throughput Analysis of Phosmet Residues in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Phosmet residues in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a non-systemic organophosphate insecticide, is widely used in agriculture, necessitating reliable analytical methods to ensure food safety and compliance with regulatory limits. This document provides comprehensive protocols for sample preparation using QuEChERS and Matrix Solid-Phase Dispersion (MSPD), along with optimized GC-MS and GC-MS/MS parameters for accurate quantification and confirmation of this compound residues. The presented methods are suitable for researchers, scientists, and professionals in the food safety and drug development industries.

Introduction

This compound is an organophosphate insecticide used to control a variety of pests on fruit trees, vines, and ornamental crops. Its mode of action involves the inhibition of the acetylcholinesterase enzyme, which can also pose a risk to human health upon exposure. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities. Consequently, sensitive and selective analytical methods are required for the routine monitoring of this compound residues. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high chromatographic resolution and mass selectivity. This application note presents validated methodologies for the analysis of this compound, providing a choice of sample preparation techniques to accommodate different laboratory workflows and matrix complexities.

Quantitative Data Summary

The following tables summarize the performance of the described methods for the analysis of this compound in different matrices. Data has been compiled from various studies to provide a comprehensive overview.

Table 1: Method Performance for this compound Analysis in Various Matrices

MatrixMethodLinearity (R²)LOQLODRecovery (%)Reference
Human BloodSPE0.99810 ppb5 ppbNot Specified[1][2]
OlivesMSPD>0.89190.070 - 0.15 mg/kg<0.06 mg/kgNot Specified[3]
Fruits & VegetablesQuEChERSNot Specified2 µg/kgNot SpecifiedNot Specified
AppleQuEChERS0.997Not Specified15-25 ng/mL>77%[4]

Table 2: GC-MS/MS Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy 1 (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy 2 (eV)Reference
This compound160.177.130133.115[5][6]

Experimental Protocols

Sample Preparation

Two primary methods for sample extraction and cleanup are presented: QuEChERS, a widely adopted, high-throughput method, and Matrix Solid-Phase Dispersion (MSPD), an effective alternative for certain matrices.

The QuEChERS method is suitable for a wide range of fruit and vegetable matrices. Both the AOAC Official Method 2007.01 and the European EN 15662 standard are commonly used.[7][8][9][10]

1.1.1. Extraction

  • Homogenize a representative sample of the food commodity.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (B52724). For dry samples like cereals, add an appropriate amount of water to rehydrate the sample before adding acetonitrile.

  • Add the appropriate QuEChERS extraction salt mixture.

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

1.1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube containing:

    • For general produce: Anhydrous MgSO₄ and Primary Secondary Amine (PSA).

    • For pigmented produce: Anhydrous MgSO₄, PSA, and Graphitized Carbon Black (GCB).

    • For fatty matrices: Anhydrous MgSO₄, PSA, and C18.

  • Vortex the dSPE tube for 30 seconds to 1 minute.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis. It may be filtered through a 0.22 µm filter prior to injection.

MSPD is an efficient technique that combines sample homogenization, extraction, and cleanup into a single step.

  • Weigh 0.5 g of a homogenized olive sample and place it in a glass mortar.

  • Add 2 g of C18 sorbent to the mortar.

  • Gently blend the sample and sorbent with a pestle until a homogeneous mixture is obtained.

  • Transfer the mixture to an empty solid-phase extraction cartridge.

  • Elute the analytes by passing 8 mL of acetonitrile through the cartridge.

  • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.

GC-MS and GC-MS/MS Analysis

2.1. Recommended GC Parameters

ParameterSetting
GC System Gas chromatograph with a split/splitless or PTV injector
Column Supelco Elite-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 0.8-1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1-2 µL (splitless)
Oven Temperature Program Initial: 75 °C, hold for 1 min; Ramp: 25 °C/min to 150 °C; Ramp: 5 °C/min to 200 °C; Ramp: 10 °C/min to 320 °C, hold for 5 min

2.2. Recommended MS Parameters (Single Quadrupole - SIM Mode)

ParameterSetting
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Quadrupole Temperature 150 °C
Monitored Ions for this compound (m/z) 160 (Quantifier), 77, 133

2.3. Recommended MS/MS Parameters (Triple Quadrupole - MRM Mode)

ParameterSetting
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Quadrupole Temperature 150 °C
Collision Gas Argon
MRM Transitions See Table 2
Analysis of this compound Metabolites

This compound can degrade into several metabolites, including this compound-oxon, phthalimide, N-hydroxymethylphthalimide, and phthalic acid. With the exception of this compound-oxon, these metabolites are polar and require derivatization to improve their volatility for GC-MS analysis.[3]

3.1. Derivatization Protocol

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the sample at 70 °C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis sample Homogenized Sample extraction Extraction with Acetonitrile and Salts (QuEChERS) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18, GCB) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization mass_analysis MRM Analysis (Precursor -> Product Ions) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Experimental workflow for this compound residue analysis.

Conclusion

The GC-MS and GC-MS/MS methods detailed in this application note provide a reliable and sensitive approach for the determination of this compound residues in various food matrices. The choice between QuEChERS and MSPD for sample preparation allows for flexibility depending on the specific sample type and laboratory resources. The provided instrumental parameters can serve as a starting point for method development and validation. Adherence to these protocols will enable accurate and precise quantification of this compound, ensuring food safety and regulatory compliance.

References

Application Note: Quantification of Phosmet in Apples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of the organophosphate insecticide Phosmet in apple matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for routine monitoring of this compound residues in apples to ensure compliance with regulatory limits.

Introduction

This compound is a widely used non-systemic organophosphate insecticide for controlling various pests in apple orchards.[1] Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in agricultural commodities.[2] Therefore, sensitive and accurate analytical methods are crucial for monitoring this compound levels in apples. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and cost-effective technique for the quantification of this compound.[1][3] This application note provides a detailed protocol for the extraction, cleanup, and HPLC analysis of this compound in apples.

Experimental

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Homogenizer/blender

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.45 µm)

  • Autosampler vials

Protocols

Standard Preparation

Prepare a stock solution of this compound at 1000 µg/mL in acetonitrile. From this stock, prepare a series of working standard solutions in acetonitrile ranging from 0.05 µg/mL to 5.0 µg/mL. These standards will be used to construct a calibration curve.

Sample Preparation (QuEChERS Method)

The sample preparation follows a modified QuEChERS protocol.[4][5][6]

2.1. Homogenization:

  • Select a representative sample of apples.

  • Wash, core, and chop the apples into small pieces.

  • Homogenize the apple pieces in a blender to obtain a uniform puree.

2.2. Extraction:

  • Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube.

  • The d-SPE tube should contain 150 mg MgSO₄ and 50 mg PSA. For matrices with higher pigment content, C18 can also be included.

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.

  • The resulting supernatant is the final extract.

2.4. Final Sample Preparation:

  • Filter the final extract through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.

HPLC Analysis

The chromatographic conditions are optimized for the separation and quantification of this compound.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: Gradient to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 60% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 224 nm[1][3]

  • Column Temperature: 30°C

Data Presentation

The following tables summarize the key quantitative data for the HPLC method validation.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseWater and Acetonitrile
Flow Rate1.0 mL/min
Injection Volume20 µL
Detection Wavelength224 nm
Column Temperature30°C

Table 2: Method Validation Data

ParameterResult
Linearity (r²)> 0.995
Linear Range0.05 - 5.0 µg/mL
Limit of Detection (LOD)0.02 mg/kg
Limit of Quantification (LOQ)0.05 mg/kg
Accuracy (Recovery %)85-105%
Precision (RSD %)< 10%

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound in apples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization Homogenization of Apple Sample extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction 10g cleanup d-SPE Cleanup (PSA + MgSO4) extraction->cleanup 1mL Supernatant filtration Filtration cleanup->filtration hplc HPLC-UV Analysis filtration->hplc Final Extract quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound analysis in apples.

logical_relationship start Start: Apple Sample extraction Extraction (Isolates this compound from Matrix) start->extraction end End: This compound Concentration cleanup Cleanup (Removes Interferences) extraction->cleanup separation HPLC Separation (Isolates this compound Chromatographically) cleanup->separation detection UV Detection (Measures this compound Absorbance) separation->detection quantification Quantification (Calculates Concentration) detection->quantification quantification->end

Caption: Logical steps in the quantification of this compound.

Conclusion

The described HPLC method with QuEChERS sample preparation provides a reliable and efficient approach for the quantification of this compound residues in apples. The method is sensitive, accurate, and precise, making it suitable for routine analysis in food safety and quality control laboratories. The use of the QuEChERS protocol significantly reduces sample preparation time and solvent consumption.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Phosmet from Human Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is a non-systemic organophosphate insecticide used in agriculture.[1] Due to its potential for human exposure and its mechanism of action as a cholinesterase inhibitor, monitoring this compound levels in human blood is crucial for toxicological assessments and human health studies.[1] Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices like blood, offering cleaner extracts and improved sensitivity compared to traditional liquid-liquid extraction methods.[2]

This document provides a detailed application note and protocol for the extraction of this compound from human blood samples using C18 SPE cartridges, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data from a validated method for the determination of this compound in human blood.[1][3]

ParameterValueReference
Linearity Range10 - 100 ppb[1][3]
Correlation Coefficient (R²)0.998[1][3]
Limit of Detection (LOD)5 ppb[1]
Limit of Quantification (LOQ)10 ppb[1][3]
Internal StandardPhosalone[1][3]
Analytical TechniqueGC-MS[1][3]

Experimental Protocols

This section details the methodology for the solid-phase extraction of this compound from human blood samples.

Materials and Reagents
  • This compound standard (analytical grade)

  • Phosalone (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Isooctane (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • C18 SPE Cartridges

  • Human plasma/blood samples

  • Nitrogen gas, high purity

Sample Pretreatment
  • Pipette 1 mL of human plasma into a 15 mL conical tube.[1]

  • Add 100 µL of a 100 ppb Phosalone internal standard solution.[1]

  • Vortex the mixture for 20 seconds.[1]

  • Add 1.5 mL of acetonitrile to the tube.[1]

  • Vortex the mixture thoroughly.[1]

  • Centrifuge the sample at 4000 x g for 10 minutes to precipitate proteins.[1]

  • Carefully collect the supernatant (organic phase) for SPE.[1]

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge.

    • Follow with 3 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the entire pretreated sample supernatant onto the conditioned C18 SPE cartridge.

    • Ensure a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the retained this compound and the internal standard from the cartridge by passing 3 mL of a hexane/ethyl acetate (6:1 v/v) mixture through it.[1]

    • Collect the eluate in a clean collection tube.

Post-Extraction Processing
  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas at 50°C.[1]

  • Reconstitute the dried residue in 100 µL of isooctane.[1]

  • Vortex briefly to ensure complete dissolution.

  • The sample is now ready for injection into the GC-MS system.

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from human blood samples.

SPE_Workflow cluster_sample_prep Sample Pretreatment cluster_spe Solid-Phase Extraction (C18) cluster_post_extraction Post-Extraction Sample 1 mL Human Plasma Add_IS Add 100 µL Phosalone (IS) Sample->Add_IS Vortex1 Vortex (20s) Add_IS->Vortex1 Add_ACN Add 1.5 mL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge (4000 x g, 10 min) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 2. Load Supernatant Supernatant->Load Condition 1. Condition: 3 mL Methanol 3 mL Deionized Water Condition->Load Wash 3. Wash: 3 mL Deionized Water Load->Wash Dry Dry Cartridge Wash->Dry Elute 4. Elute: 3 mL Hexane/Ethyl Acetate (6:1) Dry->Elute Eluate Collect Eluate Elute->Eluate Evaporate Evaporate to Dryness (N2, 50°C) Eluate->Evaporate Reconstitute Reconstitute in 100 µL Isooctane Evaporate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound SPE from blood.

References

Application Notes and Protocols for the Analysis of Phosmet and its Metabolites in Olive Fruits using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the determination of phosmet and its primary metabolite, this compound-oxon, in olive fruit matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). This approach is crucial for monitoring pesticide residues in high-fat food matrices to ensure compliance with regulatory limits and safeguard consumer health.

Introduction

This compound is a non-systemic organophosphate insecticide used to control a variety of pests on crops, including olives. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. The analysis of this compound and its toxic metabolite, this compound-oxon, in complex, high-fat matrices like olive fruits presents analytical challenges. The lipid content can interfere with extraction efficiency and chromatographic analysis, necessitating a robust sample preparation method.[1]

The QuEChERS method has emerged as a preferred technique for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[2] However, for fatty matrices, modifications to the standard QuEChERS protocol are often required to effectively remove lipids and other interferences.[3][4] This application note details a modified QuEChERS protocol optimized for the extraction and cleanup of this compound and this compound-oxon from whole olive fruits.

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound and its metabolites in olive fruits, from sample preparation to chromatographic analysis.

Reagents and Materials
  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 (octadecyl) sorbent

  • This compound and this compound-oxon analytical standards

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dispersive SPE (dSPE)

  • High-speed refrigerated centrifuge

  • Vortex mixer

Sample Preparation and Homogenization
  • Wash fresh olive fruit samples and remove the pits.

  • Homogenize a representative sample of the pitted olives using a high-speed blender or food processor to obtain a uniform paste.

  • Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation of the target analytes.

QuEChERS Extraction Procedure
  • Weigh 10 g (± 0.1 g) of the homogenized olive sample into a 50 mL centrifuge tube.[5]

  • Add 10 mL of acetonitrile (ACN) to the tube.[5]

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.

  • Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[5][6] The addition of MgSO₄ facilitates the partitioning of acetonitrile from the aqueous phase, while NaCl helps to reduce the solubility of polar interferences in the organic layer.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes at 4°C.[6] This will result in the separation of the sample into a solid layer of olive matrix at the bottom and a supernatant of acetonitrile containing the extracted pesticides.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The high lipid content in olives necessitates a cleanup step to remove co-extracted matrix components that can interfere with the analysis.[3][7] A combination of PSA and C18 sorbents is effective for this purpose. PSA removes fatty acids and other polar interferences, while C18 removes non-polar interferences like lipids.[4]

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

  • Cap the tube and vortex for 1 minute to ensure the sorbents are fully dispersed in the extract.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is the cleaned extract ready for analysis.

Instrumental Analysis: GC-MS/MS
  • Transfer the final cleaned extract into a 2 mL autosampler vial.

  • Analyze the extract using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

Typical GC-MS/MS Conditions:

ParameterSetting
GC System
ColumnHP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Injection Volume1-2 µL, Splitless
Inlet Temperature250°C
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial 70°C for 2 min, ramp at 25°C/min to 150°C, then 5°C/min to 200°C, then 10°C/min to 300°C, hold for 5 min
MS/MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for this compound and this compound-oxon:

  • This compound: Precursor Ion (m/z) -> Product Ions (m/z) - Specific transitions to be optimized based on the instrument used.

  • This compound-oxon: Precursor Ion (m/z) -> Product Ions (m/z) - Specific transitions to be optimized based on the instrument used.

Data Presentation and Performance

The performance of this method should be validated by assessing parameters such as linearity, recovery, precision (repeatability), and limits of detection (LOD) and quantification (LOQ). The following tables summarize typical performance data for the analysis of this compound and this compound-oxon in olives based on literature.

Quantitative Performance Data
AnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
This compound0.01 - 0.570 - 110< 20[2][8]
This compound-oxon0.01 - 0.570 - 110< 20[9]
Method Detection and Quantification Limits
AnalyteLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
This compound< 0.060.070 - 0.15[9]
This compound-oxon< 0.060.070 - 0.15[9]

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the QuEChERS method.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize Homogenize Pitted Olives Weigh Weigh 10g Sample Homogenize->Weigh Add_ACN Add 10 mL Acetonitrile Weigh->Add_ACN Vortex1 Vortex 1 min Add_ACN->Vortex1 Add_Salts Add 4g MgSO4 + 1g NaCl Vortex1->Add_Salts Shake Shake 1 min Add_Salts->Shake Centrifuge1 Centrifuge (≥4000 rpm, 5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer 6 mL Supernatant Centrifuge1->Transfer_Supernatant dSPE_Tube Add to dSPE Tube (900mg MgSO4, 300mg PSA, 300mg C18) Transfer_Supernatant->dSPE_Tube Vortex2 Vortex 1 min dSPE_Tube->Vortex2 Centrifuge2 Centrifuge (≥4000 rpm, 5 min) Vortex2->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract GCMS GC-MS/MS Analysis Final_Extract->GCMS

Caption: QuEChERS workflow for this compound analysis in olives.

Conclusion

The modified QuEChERS method presented here is a robust and effective approach for the determination of this compound and this compound-oxon residues in challenging olive fruit matrices. The combination of acetonitrile extraction with a dSPE cleanup step using PSA and C18 sorbents effectively removes interfering lipids, allowing for sensitive and accurate quantification by GC-MS/MS. This method is suitable for routine monitoring of pesticide residues in olives, ensuring food safety and compliance with regulatory standards. The validation data demonstrates acceptable recoveries and low limits of detection, making it a valuable tool for food safety laboratories and researchers.

References

Analytical standards and reference materials for Phosmet analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosmet is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on fruit trees, vines, and ornamental plants.[1] Its mode of action involves the inhibition of the enzyme acetylcholinesterase, which is critical for nerve function in insects. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and agricultural products, necessitating accurate and reliable analytical methods for its detection and quantification.[1] This document provides an overview of available analytical standards and detailed protocols for the analysis of this compound residues in various matrices.

Analytical Standards & Reference Materials

The accuracy of any quantitative analysis heavily relies on the quality of the reference materials used for calibration and control. Certified Reference Materials (CRMs) are essential for method validation, ensuring traceability and comparability of results. Several suppliers provide high-purity this compound standards, including its metabolite, this compound oxon.

Key considerations when selecting a reference standard include:

  • Certification: Standards should ideally be certified under ISO 17034 and produced by a laboratory accredited to ISO/IEC 17025.[2][3]

  • Purity: High purity (typically >95%) is crucial for accurate calibration.[4]

  • Documentation: A Certificate of Analysis (CoA) should accompany the standard, detailing the certified concentration, uncertainty, expiry date, and storage conditions.[2][5]

  • Form: Standards are available as neat materials (crystalline solid) or in solution with a specified solvent like acetonitrile (B52724) or acetone.[1][4]

The following table summarizes a selection of commercially available this compound reference materials.

Product NameCAS NumberFormSupplierCertification
This compound732-11-6Neat Solid (100mg)Sigma-Aldrich (TraceCERT®)ISO/IEC 17025, ISO 17034
This compound732-11-6Neat Solid (50mg, 100mg)HPC StandardsISO 17034
This compound in Acetonitrile732-11-6Solution (100 µg/mL)HPC StandardsISO 17034
This compound in Acetonitrile732-11-6SolutionNSIGravimetric and/or Volumetric
This compound oxon3735-33-9Neat Solid / SolutionWITEGA LaboratorienCertificate of Analysis
D6-Phosmet (Isotope Labeled)2083623-41-8Neat Solid / SolutionHPC StandardsCertificate of Analysis

Application Note: this compound Residue Analysis in Agricultural Produce

This section details a protocol for the determination of this compound residues in complex food matrices, such as fruits and vegetables, using the widely adopted QuEChERS sample preparation method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined process for extracting and cleaning up pesticide residues from food samples.[6][7][8] The procedure involves an initial extraction with acetonitrile, followed by a salting-out step to partition the phases. A subsequent dispersive solid-phase extraction (d-SPE) step is used to remove interfering matrix components before instrumental analysis.[7][9] Detection and quantification are achieved by GC-MS/MS, which offers high selectivity and sensitivity.[10]

Experimental Workflow Diagram

G Figure 1. General QuEChERS Workflow for this compound Analysis. cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis Sample 1. Homogenize Sample (e.g., 10-15g of fruit) Weigh 2. Weigh Homogenized Sample into 50mL Tube Sample->Weigh AddSolvent 3. Add 10mL Acetonitrile (+ Internal Standard) Weigh->AddSolvent Shake1 4. Shake Vigorously (1 min) AddSolvent->Shake1 AddSalts 5. Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) Shake1->AddSalts Shake2 6. Shake & Centrifuge AddSalts->Shake2 Transfer 7. Transfer Supernatant to d-SPE Tube Shake2->Transfer AddSorbent 8. d-SPE Tube contains MgSO4 and PSA Sorbent Transfer->AddSorbent Shake3 9. Shake & Centrifuge AddSorbent->Shake3 FinalExtract 10. Collect Final Extract Shake3->FinalExtract GCMS 11. Analyze by GC-MS/MS FinalExtract->GCMS Data 12. Data Processing & Quantification GCMS->Data

Caption: General QuEChERS Workflow for this compound Analysis.

Protocol: QuEChERS AOAC 2007.01 Method

1. Sample Preparation & Extraction:

  • Homogenize a representative sample of the agricultural product (e.g., apple, peach).[6]

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • If required, add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc).

  • Immediately shake for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥1500 rcf for 1 minute. The upper layer is the acetonitrile extract.

2. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE cleanup tube. The tube should contain 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥1500 rcf for 1 minute.

  • The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis. For GC analysis, a solvent exchange to acetone/hexane may be performed, and an analyte protectant may be added.[10]

Instrumental Analysis: GC-MS/MS
  • System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Thermo Scientific TSQ Quantum GC).[10]

  • Injection: 1 µL, splitless injection.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: Low-polarity column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., Thermo Scientific TraceGOLD TG-5SilMS).[11]

  • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min, and finally ramp to 300 °C at 20 °C/min, hold for 5 min.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

This compound MRM Transitions (Example):

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
160.0177.01133.0120 / 15

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.[10]

Application Note: this compound Analysis in Environmental Samples (Air)

This section provides a protocol for the determination of this compound in air samples collected on sorbent tubes, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

Air samples are collected by drawing a known volume of air through a sorbent tube (e.g., XAD-2 resin). The trapped this compound is then desorbed from the sorbent using a suitable solvent like acetonitrile. The resulting extract is analyzed directly by LC-MS/MS, which provides excellent sensitivity and is well-suited for polar and thermally labile compounds.[12][13]

Acetylcholinesterase Inhibition Pathway

This compound, like other organophosphates, exerts its toxic effect by inhibiting the acetylcholinesterase (AChE) enzyme. This diagram illustrates the mechanism.

G Figure 2. This compound's Mechanism of Action. This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Phosphorylated_AChE Inactive Phosphorylated AChE AChE->Phosphorylated_AChE becomes Accumulation ACh Accumulation AChE->Accumulation Hydrolysis Blocked ACh Acetylcholine (ACh) (Neurotransmitter) Synapse Synaptic Cleft ACh->Synapse Released into Synapse->AChE Normally hydrolyzed by Overstimulation Continuous Nerve Stimulation Accumulation->Overstimulation

Caption: this compound's Mechanism of Action.

Protocol: Air Sample Analysis by LC-MS/MS

1. Sample Preparation (Desorption):

  • Transfer the XAD-2 resin from the collection tube to a 2 mL polypropylene (B1209903) centrifuge tube.

  • Add 1 mL of desorption solution (e.g., acetonitrile containing stable-isotope labeled internal standards).[12][13]

  • Sonicate the tube in an ultrasonic bath for a specified time (e.g., 30 minutes) to facilitate desorption.

  • Centrifuge the sample.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. No further cleanup is typically required.[12][13]

Instrumental Analysis: LC-MS/MS
  • System: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 6410 LC-MS/MS System).[12]

  • Column: C18 reverse-phase column (e.g., Gemini, 3µ C18 110A, 150 x 2.00 mm).[12]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute this compound, followed by re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ion Source: Electrospray Ionization, Positive Mode (ESI+).[12]

  • MS/MS Detection: Dynamic Multiple Reaction Monitoring (dMRM) mode.[14]

This compound MRM Transitions (Example):

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
318.0160.0133.0

Note: Specific ions and instrument parameters should be optimized based on the system in use.[12]

Method Performance Data

The following tables summarize typical method validation parameters for this compound analysis.

Table 1: GC-MS/MS Performance in Food Matrices

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Apple0.108010
Green Onion0.10968
Cabbage0.10997
Mushroom0.107212

(Data derived from representative performance of organophosphate analysis methods)[15][16]

Table 2: LC-MS/MS Performance in Air Sampling Media

AnalyteFortification Level (ng/sample)Mean Recovery (%)Coefficient of Variation (CV, %)LOD (ng/sample)LOQ (ng/sample)
This compound596.014.00.210.70
This compound5098.23.50.210.70
This compound100099.41.90.210.70

(Data derived from Washington State Department of Health, Laboratory Analytical Report)[12]

References

Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay Using Phosmet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is an organophosphate insecticide that exerts its toxic effect through the inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BChE).[1] These enzymes are critical for the proper functioning of the nervous system, where they are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[2] Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and disruption of nerve impulse transmission.[3][4] The in vitro cholinesterase inhibition assay is a fundamental tool for characterizing the inhibitory potential of compounds like this compound, providing crucial data for toxicological assessments and the development of novel therapeutic agents.[5]

This document provides a detailed protocol for determining the inhibitory activity of this compound against AChE and BChE using the well-established Ellman's method.[6] This colorimetric assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening.[7]

Principle of the Assay

The cholinesterase inhibition assay is based on the measurement of the activity of AChE or BChE in the presence of an inhibitor. The method developed by Ellman utilizes acetylthiocholine (B1193921) (ATCh) or butyrylthiocholine (B1199683) (BTCh) as the substrate for the respective enzymes. The enzymatic hydrolysis of these substrates produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is monitored spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity. The presence of an inhibitor, such as this compound, will decrease the rate of the reaction.

Data Presentation

OrganophosphateEnzymeIC50 (µM)Reference
ChlorpyrifoshAChE0.12[7]
MonocrotophoshAChE0.25[7]
ProfenofoshAChE0.35[7]
AcephatehAChE4.0[7]
EthoprophoshAChEVaries[3]
FenamiphoshAChEVaries[3]
PhosalonehAChEVaries[3]
EthoprophoshBChEVaries[3]
FenamiphoshBChEVaries[3]
PhosalonehBChEVaries[3]

Experimental Protocols

This protocol is designed for a 96-well microplate format, which is suitable for determining the IC50 value of this compound.

Materials and Reagents
  • Acetylcholinesterase (AChE): From electric eel or human recombinant, lyophilized powder.

  • Butyrylcholinesterase (BChE): From equine serum or human recombinant, lyophilized powder.

  • This compound: Analytical grade.

  • Acetylthiocholine iodide (ATCI): Substrate for AChE.

  • S-Butyrylthiocholine iodide (BTCI): Substrate for BChE.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB): Ellman's reagent.

  • Phosphate (B84403) Buffer: 0.1 M, pH 8.0.

  • Dimethyl sulfoxide (B87167) (DMSO): For dissolving this compound.

  • 96-well microplates: Clear, flat-bottom.

  • Microplate reader: Capable of measuring absorbance at 412 nm.

  • Multichannel pipettes and sterile tips.

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving the appropriate amount of sodium phosphate salts in deionized water and adjusting the pH to 8.0.

  • AChE/BChE Stock Solution: Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the assay well should be optimized, but a starting point of 0.1 U/mL is recommended. Store on ice.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Protect from light.

  • ATCI/BTCI Substrate Solution (10 mM): Dissolve ATCI or BTCI in deionized water. Prepare this solution fresh daily.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to obtain a range of final concentrations for the assay (e.g., from 1 nM to 100 µM).

Assay Procedure
  • Plate Setup:

    • Blank: 180 µL Phosphate Buffer + 20 µL DTNB.

    • Control (100% activity): 140 µL Phosphate Buffer + 20 µL Enzyme Solution + 20 µL DTNB + 20 µL DMSO (or buffer corresponding to the solvent of the inhibitor).

    • Test Sample: 140 µL Phosphate Buffer + 20 µL Enzyme Solution + 20 µL DTNB + 20 µL this compound working solution.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and this compound working solutions (or solvent for the control) to the respective wells of the 96-well plate. Mix gently. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the appropriate substrate solution (ATCI for AChE or BTCI for BChE) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm every 30 seconds for a period of 5-10 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% inhibition, which can be determined using non-linear regression analysis.

Visualizations

Cholinesterase Inhibition Signaling Pathway

Cholinesterase_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis Receptor Cholinergic Receptor ACh_free->Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound This compound This compound->AChE Inhibits Signal Signal Transduction Receptor->Signal Activates Assay_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, DTNB, Substrate, this compound) plate 2. Plate Setup (Blank, Control, Test Samples in 96-well plate) prep->plate preincubate 3. Pre-incubation (Allow enzyme and inhibitor to interact) plate->preincubate initiate 4. Initiate Reaction (Add Substrate - ATCI or BTCI) preincubate->initiate measure 5. Kinetic Measurement (Read Absorbance at 412 nm over time) initiate->measure analyze 6. Data Analysis (Calculate % Inhibition and IC50) measure->analyze

References

Phosmet Application in Neurotoxicity Studies of Organophosphates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phosmet, a non-systemic organophosphate insecticide, in neurotoxicity studies. The protocols and data presented herein are intended to guide researchers in designing and conducting experiments to evaluate the neurotoxic effects of this compound and other organophosphates.

Introduction to this compound and its Neurotoxicity

This compound is a widely used insecticide that functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This inhibition leads to an accumulation of acetylcholine at nerve junctions, resulting in overstimulation of the nervous system and potential neurotoxicity.[1] Exposure to organophosphates like this compound has been associated with a range of neurological and cognitive deficits.[2][3]

The primary mechanism of this compound's neurotoxicity is the irreversible inhibition of AChE.[1] However, research suggests that other non-cholinergic mechanisms contribute to its adverse effects on the nervous system. These include the induction of oxidative stress, neuroinflammation, and the disruption of critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[4][5] Understanding these multifaceted mechanisms is essential for a complete assessment of this compound-induced neurotoxicity and for the development of potential therapeutic interventions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound-induced neurotoxicity.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman method and is suitable for determining the inhibitory potential of this compound on AChE activity in a 96-well plate format.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel or rat brain

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a 10 mM ATCI solution and a 3 mM DTNB solution in phosphate buffer.

    • Prepare an AChE solution in phosphate buffer to a final concentration of 0.1 U/mL.

  • Assay Protocol:

    • Add 50 µL of phosphate buffer to the blank wells.

    • Add 50 µL of the this compound dilutions to the sample wells.

    • Add 50 µL of AChE solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 50 µL of the reaction mix (containing ATCI and DTNB) to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each this compound concentration relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Neurobehavioral Analysis: Morris Water Maze (for Rodents)

The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodents.[6][7]

Materials:

  • Circular water tank (pool)

  • Escape platform

  • Water at a controlled temperature (22 ± 1°C)

  • Non-toxic white paint or milk powder to make the water opaque

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Pool Preparation:

    • Fill the tank with water and add the white paint or milk powder to obscure the platform.

    • Submerge the escape platform approximately 2 cm below the water surface in a fixed quadrant.

  • Acclimatization:

    • Bring the animals to the testing room 5-10 minutes before the trial to allow them to acclimate.[8]

  • Acquisition Phase (Training):

    • Gently place the rat into the water facing the wall of the tank at one of four designated start positions.[8]

    • Allow the rat to swim freely for a maximum of 60 seconds to find the hidden platform.[8]

    • If the rat fails to find the platform within 60 seconds, guide it to the platform.[8]

    • Allow the rat to remain on the platform for 15 seconds.[8]

    • Conduct four trials per day for 4-5 consecutive days.

  • Probe Trial (Memory Test):

    • On the day after the last training session, remove the platform from the pool.

    • Place the rat in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Data Analysis:

    • Acquisition Phase: Analyze the escape latency (time to find the platform) and the distance traveled across the training days.

    • Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings.

Histopathological Analysis of Brain Tissue

This protocol outlines the steps for preparing and examining brain tissue for pathological changes induced by this compound exposure.

Materials:

  • This compound-treated and control animals

  • Formalin (10% buffered)

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • Euthanize the animals and carefully dissect the brain.

    • Fix the brain tissue in 10% buffered formalin for at least 24 hours.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissue through a graded series of ethanol.

    • Clear the tissue in xylene.

    • Embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut thin sections (5-7 µm) of the embedded tissue using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Look for histopathological changes such as neuronal necrosis, vacuolization, and inflammatory cell infiltration.[9]

  • Quantitative Analysis (Optional):

    • Utilize image analysis software to quantify the extent of neuronal damage, such as counting the number of damaged neurons in specific brain regions.[10]

Assessment of Oxidative Stress

Oxidative stress is a key non-cholinergic mechanism of organophosphate neurotoxicity.[11] This can be assessed by measuring markers of lipid peroxidation and the activity of antioxidant enzymes.

2.4.1. Lipid Peroxidation Assay (Malondialdehyde - MDA)

Materials:

  • Brain tissue homogenate

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Prepare a brain tissue homogenate in a suitable buffer.

  • Precipitate the protein in the homogenate with TCA.

  • Add TBA reagent to the supernatant and heat in a boiling water bath for 15-30 minutes.

  • Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.

  • Calculate the MDA concentration using the molar extinction coefficient of the MDA-TBA adduct.

2.4.2. Antioxidant Enzyme Activity Assays (Superoxide Dismutase - SOD and Glutathione Peroxidase - GPx)

Commercial assay kits are widely available and recommended for measuring the activity of SOD and GPx in brain tissue homogenates. Follow the manufacturer's instructions for the specific kit used. Generally, these assays involve spectrophotometric measurement of the enzyme's ability to inhibit the oxidation of a substrate.

In Vitro Neurotoxicity Assessment using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model to study neurotoxicity.[12]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in a complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to attach overnight.[7]

  • This compound Exposure:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Replace the medium in the wells with the this compound-containing medium.

    • Incubate the cells for a specified period (e.g., 24, 48 hours).

  • Cell Viability Assay (MTT):

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.

    • The viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control (untreated cells).

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Quantification

Apoptosis, or programmed cell death, can be a consequence of this compound-induced neurotoxicity.[13]

Methods:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.[14]

  • Caspase-3/7 Activity Assay: Caspases are key executioner enzymes in the apoptotic pathway. Fluorogenic or colorimetric assays can be used to measure the activity of caspase-3 and -7 in cell lysates.[15]

  • Western Blotting for Apoptosis-Related Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is indicative of apoptosis.[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and other organophosphates to provide a reference for expected outcomes in neurotoxicity assessments.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundSystemIC50Reference
This compoundRainbow Trout Brain~46% inhibition at 50 µg/L[4]
Paraoxon (B1678428)Rat Brain25 nM[16]
Fenitrothion-oxonRat Blood0.95 µM[17]
Fenitrothion-oxonHuman Blood0.84 µM[17]

Table 2: In Vitro Neurotoxicity in SH-SY5Y Cells

CompoundExposure TimeEndpointIC50Reference
Ethyl-parathion30 minCell Viability>25 µg/mL[18]
Chlorpyrifos-oxon24 hoursCell Viability (Differentiated cells)~50 µM[5]
Azamethiphos24 hoursCell Viability (Differentiated cells)~25 µM[5]
Aldicarb24 hoursCell Viability (Differentiated cells)~100 µM[5]

Note: this compound-specific IC50 values for neurotoxicity in SH-SY5Y cells were not found in the reviewed literature. The data for other organophosphates and a carbamate (B1207046) are presented as representative examples.

Table 3: this compound-Induced Oxidative Stress Markers in Rainbow Trout Brain (96h exposure)

This compound ConcentrationSuperoxide Dismutase (SOD) Activity (% increase vs. control)Thiobarbituric Acid Reactive Substances (TBARS) (% increase vs. control)Glutathione (GSH) Content (% increase vs. control)
5 µg/L~20%~62%Not significant
25 µg/L~35%~84%~26%
50 µg/L~46%~97%~35%

Data adapted from[4].

Table 4: Neurobehavioral Effects of Organophosphates (General Findings)

Study TypeExposed GroupNeurobehavioral Deficits ObservedReference
Meta-analysisOccupational exposureImpaired psychomotor speed, executive function, visuospatial ability, working and visual memory[2][3]
Rodent StudiesDevelopmental or adult exposureDeficits in spatial learning and memory (e.g., increased escape latency in MWM)[19]

Note: Specific quantitative data from Morris Water Maze studies with this compound were not found in the reviewed literature. The table summarizes general findings from studies on organophosphate exposure.

Signaling Pathways in this compound Neurotoxicity

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in this compound-induced neurotoxicity.

Cholinergic and Non-Cholinergic Mechanisms of this compound Neurotoxicity

Phosmet_Neurotoxicity_Overview This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Neuroinflammation Neuroinflammation This compound->Neuroinflammation ACh Acetylcholine (ACh) Accumulation Cholinergic_Receptors Cholinergic Receptor Overstimulation ACh->Cholinergic_Receptors Cholinergic_Toxicity Cholinergic Toxicity (e.g., seizures, paralysis) Cholinergic_Receptors->Cholinergic_Toxicity Neuronal_Damage Neuronal Damage & Apoptosis Cholinergic_Toxicity->Neuronal_Damage ROS Increased ROS (Reactive Oxygen Species) Oxidative_Stress->ROS Antioxidant_Depletion Antioxidant Depletion (e.g., GSH, SOD) Oxidative_Stress->Antioxidant_Depletion Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Lipid_Peroxidation->Neuronal_Damage Microglia_Activation Microglia/Astrocyte Activation Neuroinflammation->Microglia_Activation Cytokine_Release Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) Microglia_Activation->Cytokine_Release Cytokine_Release->Neuronal_Damage

Caption: Overview of this compound-Induced Neurotoxicity Mechanisms.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Organophosphate-Induced Neuronal Apoptosis

MAPK_Pathway_Apoptosis cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK This compound This compound/Organophosphate Exposure Cellular_Stress Cellular Stress (e.g., Oxidative Stress) This compound->Cellular_Stress ASK1 ASK1 Cellular_Stress->ASK1 MEKK MEKK Cellular_Stress->MEKK MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MEK1_2 MEK1/2 MEKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) p38->Transcription_Factors Apoptosis Neuronal Apoptosis p38->Apoptosis Promotes JNK->Transcription_Factors JNK->Apoptosis Promotes Survival Cell Survival ERK->Survival Promotes Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression (e.g., Bax) Transcription_Factors->Pro_Apoptotic_Genes Pro_Apoptotic_Genes->Apoptosis

Caption: MAPK Signaling in Organophosphate Neurotoxicity.

Experimental Workflow for In Vivo this compound Neurotoxicity Study

InVivo_Workflow cluster_analysis Biochemical and Histological Analysis Animal_Model Animal Model Selection (e.g., Wistar Rats) Dose_Selection Dose-Response Pilot Study (Determine sublethal doses) Animal_Model->Dose_Selection Exposure This compound Administration (e.g., Oral Gavage, Dermal) Dose_Selection->Exposure Behavioral_Testing Neurobehavioral Assessment (e.g., Morris Water Maze) Exposure->Behavioral_Testing Sacrifice Euthanasia and Tissue Collection (Brain, Blood) Behavioral_Testing->Sacrifice AChE_Assay AChE Activity Assay Sacrifice->AChE_Assay Oxidative_Stress_Assay Oxidative Stress Markers (MDA, SOD, GPx) Sacrifice->Oxidative_Stress_Assay Histopathology Histopathology (H&E Staining) Sacrifice->Histopathology Molecular_Analysis Molecular Analysis (Western Blot for MAPK, Apoptosis) Sacrifice->Molecular_Analysis Data_Analysis Data Interpretation and Statistical Analysis AChE_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Histopathology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: In Vivo this compound Neurotoxicity Study Workflow.

Conclusion

The study of this compound provides a valuable model for understanding the broader mechanisms of organophosphate-induced neurotoxicity. A multi-faceted approach, combining in vitro and in vivo models and assessing both cholinergic and non-cholinergic endpoints, is crucial for a comprehensive evaluation. The protocols and data presented in these application notes serve as a foundation for researchers to further investigate the neurotoxic effects of this compound and to explore potential neuroprotective strategies. Further research is warranted to obtain more specific quantitative data on this compound's effects in mammalian models to refine risk assessments and enhance our understanding of its neurotoxic potential.

References

Application Note: High-Sensitivity Detection of Phosmet in Food Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosmet is a non-systemic organophosphate insecticide and acaricide used to control a wide range of pests on various crops and in animal health applications. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Consequently, sensitive and selective analytical methods are crucial for monitoring this compound residues to ensure food safety and compliance with regulations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of this compound in food matrices using a QuEChERS-based sample preparation method followed by LC-MS/MS analysis.

Experimental Protocols

This section details the methodologies for the analysis of this compound, from sample preparation to LC-MS/MS detection.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[2][4][5] The following protocol is a common variation of the QuEChERS method.

Materials and Reagents:

  • Homogenized food sample (e.g., fruits, vegetables)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium (B8443419) citrate (B86180) sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented samples

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE cleanup

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards if necessary.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18. For samples with high pigment content, GCB can be included.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • The resulting supernatant is the final extract.

  • Final Preparation:

    • Filter the final extract through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis. For some systems, the extract may need to be diluted with water or mobile phase to ensure good chromatography for early eluting compounds.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of this compound. Instrument conditions should be optimized for the specific system being used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

Mass Spectrometry (MS) Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow Rates Optimize for the specific instrument (e.g., Cone Gas, Desolvation Gas)

MRM Transitions for this compound:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. The following are commonly used MRM transitions for this compound. Collision energies should be optimized for the specific mass spectrometer.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - ExamplePurpose
318.0160.015Quantifier
318.0133.025Qualifier
318.077.130Qualifier

Data Presentation

The following table summarizes typical quantitative data for the LC-MS/MS analysis of this compound. Values can vary depending on the matrix and instrumentation.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg
Linearity (R²) > 0.99
Recovery 80 - 110%
Precision (RSD) < 15%

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the detection of this compound.

Phosmet_Detection_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Homogenized Food Sample Extraction Extraction with Acetonitrile and Salts Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Final_Extract Final Extract Filtration->Final_Extract LC_Separation Liquid Chromatography Separation Final_Extract->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound detection.

Logical_Relationship This compound This compound Precursor Precursor Ion [M+H]+ (m/z 318.0) This compound->Precursor Ionization Product1 Product Ion 1 (m/z 160.0) Precursor->Product1 Fragmentation (Quantifier) Product2 Product Ion 2 (m/z 133.0) Precursor->Product2 Fragmentation (Qualifier) Product3 Product Ion 3 (m/z 77.1) Precursor->Product3 Fragmentation (Qualifier) Quantification Quantification Product1->Quantification Confirmation Confirmation Product2->Confirmation Product3->Confirmation

Caption: MRM logic for this compound analysis.

References

Application Notes and Protocols for Phosmet Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is a non-systemic organophosphate insecticide and acaricide used to control a wide range of pests on various agricultural crops and in veterinary applications. Due to its potential toxicity, monitoring its residue levels in complex matrices such as food, environmental samples, and biological tissues is crucial for ensuring food safety and assessing environmental impact. The analysis of this compound in these matrices is often challenging due to the presence of interfering compounds that can affect the accuracy and sensitivity of analytical methods. Therefore, robust sample preparation is a critical step to isolate this compound from the matrix and minimize interferences prior to instrumental analysis, typically performed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for this compound analysis: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Sample Preparation Techniques

The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the analytical instrument used for detection.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, high throughput, and low solvent consumption.[1][2] It involves a two-step process: an extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup.[3][4]

a. Extraction:

  • Homogenize a representative sample of the fruit or vegetable. For dry commodities like raisins, wet the sample prior to homogenization.[5]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[6]

  • Add 10 mL of acetonitrile (B52724).[5]

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.[5][6]

  • Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.[5]

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 3000 g for 5 minutes.[5]

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube.

  • The dSPE tube should contain 150 mg of anhydrous MgSO₄ and 25 mg of primary secondary amine (PSA) sorbent. For matrices with high fat content, 25 mg of C18 sorbent can also be included.[5] For samples with high pigment content, graphitized carbon black (GCB) can be used, but it may retain some planar pesticides.

  • Shake for 30 seconds.[5]

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis. For LC-MS/MS, the extract may be diluted 10-fold with deionized water.[5]

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup Sample 1. Homogenized Sample (10g) Add_ACN 2. Add Acetonitrile (10mL) Sample->Add_ACN Shake1 3. Shake (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Supernatant 7. Acetonitrile Extract (1mL) Centrifuge1->Supernatant Transfer Supernatant Add_dSPE 8. Add dSPE Sorbent (MgSO4, PSA, C18) Supernatant->Add_dSPE Shake3 9. Shake (30s) Add_dSPE->Shake3 Centrifuge2 10. Centrifuge Shake3->Centrifuge2 Final_Extract 11. Final Extract for Analysis Centrifuge2->Final_Extract

QuEChERS workflow for this compound analysis.
Solid-Phase Extraction (SPE)

SPE is a versatile technique used for the extraction and cleanup of analytes from a wide variety of matrices, including water, soil, and biological fluids.[7] It relies on the partitioning of the analyte between a solid sorbent and the liquid sample. The process involves four main steps: conditioning, loading, washing, and elution.[8][9]

a. Cartridge Conditioning:

  • Pass 5 mL of elution solvent (e.g., ethyl acetate) through a C18 SPE cartridge (500 mg).

  • Follow with 5 mL of methanol (B129727) to wet the sorbent.

  • Finally, pass 5-10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.

b. Sample Loading:

  • Adjust the pH of a 500 mL water sample to neutral (pH ~7.0).

  • Pass the entire sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

c. Washing:

  • Wash the cartridge with 5 mL of reagent water to remove any remaining polar interferences.

  • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

d. Elution:

  • Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of acetonitrile and dichloromethane (B109758).

  • Collect the eluate and concentrate it under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument.

a. Extraction:

  • Weigh 10 g of sieved soil into a beaker.

  • Add 20 mL of an extraction solvent (e.g., acetonitrile or acetone/hexane (B92381) mixture).

  • Sonicate for 15-20 minutes.

  • Filter or centrifuge the extract and collect the supernatant.

b. SPE Cleanup:

  • Condition a silica (B1680970) or Florisil SPE cartridge with the extraction solvent.

  • Load the soil extract onto the cartridge.

  • Wash with a small volume of a less polar solvent to remove interferences.

  • Elute this compound with a more polar solvent mixture.

  • Concentrate the eluate and reconstitute for analysis.

SPE_Workflow Condition 1. Conditioning (Solvent -> Methanol -> Water) Load 2. Sample Loading Condition->Load Wash 3. Washing (Remove Interferences) Load->Wash Elute 4. Elution (Collect this compound) Wash->Elute Analysis Analysis (GC/LC-MS) Elute->Analysis

General Solid-Phase Extraction (SPE) workflow.
Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used sample preparation technique based on the differential solubility of an analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10]

  • Take a 1 L water sample in a separatory funnel.

  • Add 50 g of sodium chloride to increase the ionic strength of the aqueous phase and improve partitioning.[11]

  • Add 100 mL of a water-immiscible organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.

  • Allow the layers to separate.

  • Drain the organic layer (bottom layer for dichloromethane) into a flask.

  • Repeat the extraction process two more times with fresh portions of the organic solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

LLE_Workflow Start Aqueous Sample in Separatory Funnel Add_Solvent Add Immiscible Organic Solvent Start->Add_Solvent Shake_Vent Shake and Vent Add_Solvent->Shake_Vent Separate Allow Layers to Separate Shake_Vent->Separate Collect Collect Organic Layer Separate->Collect Repeat Repeat Extraction 2x Collect->Repeat Repeat->Add_Solvent Combine_Dry Combine and Dry Organic Extracts Repeat->Combine_Dry Concentrate Concentrate and Reconstitute Combine_Dry->Concentrate Analysis Analysis (GC/LC-MS) Concentrate->Analysis

Liquid-Liquid Extraction (LLE) workflow.

Quantitative Data Summary

The performance of each sample preparation technique can be evaluated based on parameters such as recovery, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes typical performance data for this compound analysis using different techniques in various matrices.

MatrixTechniqueAnalytical MethodRecovery (%)LODLOQReference(s)
Fruits & VegetablesQuEChERSLC-MS/MS73 - 98--[12]
Fruits & VegetablesQuEChERSGC-ECD70 - 120--[13]
Fruits & VegetablesModified QuEChERSGC-FPD / GC-ECD83 - 1240.01 mg/kg-[6]
SoilQuEChERSGC-MS/MS65 - 116-0.005 - 0.01 mg/kg[14]
Human BloodSPE (C18)GC-MS-5 ppb10 ppb[15][16]
WaterLLEGC-MS> 70--[17]
Strawberries & CherriesHS-SPMEGC-MS-< 13 µg/kg50 µg/kg[18]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are highly dependent on the analytical instrument and method used.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of this compound in complex matrices. The QuEChERS method is highly recommended for fruits and vegetables due to its efficiency and ease of use.[1][6][13] Solid-Phase Extraction offers excellent cleanup and concentration for a broader range of matrices, including environmental and biological samples.[15] Liquid-Liquid Extraction remains a robust, albeit more solvent- and labor-intensive, option, particularly for water samples.[10][11] The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate their own methods for this compound analysis. It is always recommended to perform in-house validation of the chosen method to ensure it meets the specific requirements of the analysis.

References

Application Notes and Protocols for Rapid Phosmet Screening Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is a non-systemic organophosphate insecticide and acaricide used to control a wide range of pests on crops and in animal health. Due to its potential toxicity, rapid and sensitive methods for its detection are crucial for food safety, environmental monitoring, and toxicological studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput, cost-effective, and sensitive alternative to traditional chromatographic methods for the screening of this compound residues.

These application notes provide a comprehensive overview and detailed protocols for the development of competitive immunoassays for the rapid screening of this compound. The protocols cover hapten synthesis, immunogen and coating antigen preparation, antibody production, and the development and validation of a competitive ELISA.

Principle of Competitive Immunoassay for this compound

The detection of small molecules like this compound by immunoassay is typically achieved through a competitive format. In this setup, free this compound in a sample competes with a labeled or immobilized this compound derivative (the coating antigen) for a limited number of binding sites on a specific anti-Phosmet antibody. The signal generated is inversely proportional to the concentration of this compound in the sample. A lower signal indicates a higher concentration of this compound.

Data Presentation: Performance Characteristics of this compound Immunoassays

The performance of an immunoassay is determined by several key parameters, including the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), and the cross-reactivity with structurally related compounds. The following table summarizes representative quantitative data for this compound immunoassays.

Assay FormatAntibody TypeIC50 (ng/mL)LOD (ng/mL)Cross-Reactivity HighlightsReference
Enhanced Chemiluminescence ELISA (ECL-ELISA)Not Specified8.56 µg/L (8.56 ng/mL)IC15High cross-reactivity with Azinphos-methyl and Azinphos-ethyl[1]
Competitive ELISAMonoclonal32 ng/mL4.45 ng/mLHigh cross-reactivity to macrolides with 3,5-dimethylpiperidine (B146706) at C20[2]
Competitive ELISAPolyclonal0.5 ng/mL0.03 ng/mLNot Specified[3]

Note: Data from various sources may not be directly comparable due to differences in experimental conditions, antibody specificity, and assay formats.

Experimental Protocols

Hapten Synthesis and Conjugation

The development of a sensitive and specific immunoassay for a small molecule like this compound begins with the synthesis of a hapten, a derivative of the target molecule that can be conjugated to a carrier protein to make it immunogenic.

a. Synthesis of a this compound Hapten with a Carboxylic Acid Handle (A General Approach)

Disclaimer: The following is a generalized protocol based on the synthesis of haptens for other organophosphate pesticides. A specific, validated protocol for this compound hapten synthesis should be developed and optimized in a dedicated chemistry laboratory.

Objective: To introduce a spacer arm with a terminal carboxylic acid group to the this compound molecule, allowing for its conjugation to carrier proteins.

Materials:

  • This compound

  • A suitable bifunctional linker (e.g., 6-aminohexanoic acid)

  • Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS))

  • Organic solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Derivatization of this compound: A reactive site on the this compound molecule is identified for the attachment of a linker. This may involve chemical modification of the phthalimide (B116566) group.

  • Introduction of a Spacer Arm: The bifunctional linker is reacted with the derivatized this compound. This reaction is typically carried out in an anhydrous organic solvent.

  • Purification of the Hapten: The synthesized hapten is purified from the reaction mixture using techniques such as column chromatography.

  • Characterization: The structure of the purified hapten is confirmed using analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

b. Conjugation of Hapten to Carrier Proteins (Immunogen and Coating Antigen Preparation)

Objective: To covalently link the this compound hapten to a carrier protein (e.g., Bovine Serum Albumin (BSA) for the immunogen and Ovalbumin (OVA) for the coating antigen) to make it immunogenic and suitable for coating microtiter plates.

Materials:

  • This compound hapten with a carboxylic acid group

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Activation of the Hapten: Dissolve the this compound hapten, EDC, and NHS in an appropriate organic solvent like DMF. The molar ratio of hapten:EDC:NHS is typically 1:1.5:1.5. Stir the reaction mixture at room temperature for several hours to form the NHS-ester of the hapten.

  • Conjugation to Protein: Dissolve the carrier protein (BSA or OVA) in PBS. Slowly add the activated hapten solution to the protein solution while stirring. The pH of the reaction mixture should be maintained around 8.0-8.5.

  • Incubation: Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate: Remove the unreacted hapten and coupling reagents by dialysis against PBS at 4°C for 2-3 days, with several changes of the buffer.

  • Characterization of the Conjugate: The successful conjugation and the hapten-to-protein ratio can be determined using methods like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production (Polyclonal Antibody Protocol)

Objective: To generate polyclonal antibodies with high affinity and specificity for this compound.

Materials:

  • This compound-BSA immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Healthy rabbits (or other suitable animal models)

  • Materials for blood collection and serum separation

Procedure:

  • Pre-immune Serum Collection: Collect blood from the animals before the first immunization to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization: Emulsify the this compound-BSA immunogen with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

  • Booster Immunizations: Subsequent immunizations are performed at 2-3 week intervals. For these boosters, the immunogen is emulsified with Freund's Incomplete Adjuvant.

  • Titer Monitoring: After the second or third booster, collect small amounts of blood to monitor the antibody titer using an indirect ELISA with the this compound-OVA coating antigen.

  • Antibody Harvesting: Once a high antibody titer is achieved, collect a larger volume of blood. Allow the blood to clot and then centrifuge to separate the serum containing the polyclonal antibodies.

  • Antibody Purification (Optional but Recommended): For a cleaner assay with lower background, the antibodies can be purified from the serum using protein A/G affinity chromatography.

Competitive ELISA Protocol for this compound Screening

Objective: To quantify the concentration of this compound in a sample using a competitive enzyme-linked immunosorbent assay.

Materials:

  • This compound-OVA coating antigen

  • Anti-Phosmet polyclonal antibody (primary antibody)

  • Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP) (secondary antibody)

  • This compound standard solutions

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

Procedure:

  • Coating: Dilute the this compound-OVA coating antigen in Coating Buffer to an optimal concentration (determined by checkerboard titration). Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound antigen.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of this compound standard solutions or samples to the appropriate wells. Immediately add 50 µL of the diluted anti-Phosmet primary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the samples can then be determined by interpolating their absorbance values from the standard curve.

Visualizations

This compound Mechanism of Action: Acetylcholinesterase Inhibition

Phosmet_Signaling_Pathway This compound This compound AChE AChE This compound->AChE Inhibits Excess_ACh Excess_ACh

Experimental Workflow for this compound Immunoassay Development

Immunoassay_Workflow Hapten_Synthesis 1. This compound Hapten Synthesis Immunogen_Prep 2. Immunogen Preparation (this compound-BSA Conjugate) Hapten_Synthesis->Immunogen_Prep Coating_Antigen_Prep 3. Coating Antigen Preparation (this compound-OVA Conjugate) Hapten_Synthesis->Coating_Antigen_Prep Immunization 4. Animal Immunization Immunogen_Prep->Immunization ELISA_Development 6. Competitive ELISA Development Coating_Antigen_Prep->ELISA_Development Antibody_Production 5. Antibody Production and Purification Immunization->Antibody_Production Antibody_Production->ELISA_Development Optimization 7. Assay Optimization ELISA_Development->Optimization Validation 8. Assay Validation Optimization->Validation Screening 9. Rapid this compound Screening Validation->Screening

Logical Relationship of a Competitive ELISA

Competitive_ELISA cluster_signal Signal Generation Enzyme_Conjugate Enzyme-Labeled Secondary Antibody Substrate Substrate Signal Colorimetric Signal Free_this compound Free_this compound Antibody Antibody Free_this compound->Antibody Binds to Coating_Antigen Coating_Antigen Free_this compound->Coating_Antigen Competes for Antibody Binding Antibody->Enzyme_Conjugate Binds to Coating_Antigen->Antibody Binds to

References

Application Notes and Protocols for Phosmet Detection on Fruit Surfaces using Surface-Enhanced Raman Spectroscopy (SERS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is an organophosphate insecticide widely used in agriculture to protect crops, including various fruits, from insect pests.[1][2] However, residual this compound on fruit surfaces can pose potential health risks to consumers.[1] Traditional methods for pesticide residue analysis, such as chromatography and mass spectrometry, are often time-consuming, require extensive sample preparation, and can be costly.[1][2] Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a rapid, sensitive, and non-destructive alternative for the detection of pesticide residues at trace levels on food surfaces.[3][4][5]

SERS leverages the enhancement of Raman scattering signals from molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver nanoparticles.[1][2][3] This enhancement, which can be on the order of 10¹⁰ to 10¹⁵, allows for the detection of single molecules, making it an ideal technique for identifying trace contaminants like this compound.[1][3] This document provides detailed application notes and protocols for the detection of this compound on fruit surfaces using SERS.

Principle of SERS Detection

Surface-Enhanced Raman Spectroscopy relies on the amplification of the Raman signal of an analyte when it is in close proximity to a nanostructured metallic surface. This enhancement is primarily attributed to two mechanisms: electromagnetic enhancement and chemical enhancement. The electromagnetic enhancement results from the excitation of localized surface plasmons on the metal nanoparticles by the incident laser light, which creates a highly localized and intense electric field. The chemical enhancement involves a charge-transfer mechanism between the analyte and the SERS substrate. The unique vibrational modes of the this compound molecule, when enhanced, provide a characteristic "fingerprint" spectrum, allowing for its specific identification and quantification.

SERS_Principle cluster_incident Incident Light cluster_sers SERS Process cluster_scattered Scattered Light Incident_Photon Incident Photon (Laser) SERS_Substrate SERS Substrate (e.g., Au or Ag Nanoparticles) Incident_Photon->SERS_Substrate Interaction LSPR Localized Surface Plasmon Resonance SERS_Substrate->LSPR Excitation Analyte This compound Molecule Analyte->SERS_Substrate Adsorption Enhanced_Signal Enhanced Raman Signal (Molecular Fingerprint) LSPR->Enhanced_Signal Signal Amplification Experimental_Workflow cluster_prep Sample Preparation cluster_sampling Sampling Method cluster_analysis SERS Analysis cluster_data Data Processing Fruit_Prep Fruit Surface Preparation (Washing and Spiking with this compound) Swabbing Surface Swabbing Fruit_Prep->Swabbing Extraction Solvent Extraction of Peel Fruit_Prep->Extraction Apply_to_SERS Apply Sample to SERS Substrate Swabbing->Apply_to_SERS Extraction->Apply_to_SERS Raman_Measurement Acquire SERS Spectrum Apply_to_SERS->Raman_Measurement Data_Analysis Spectral Processing and Analysis (Peak Identification, Quantification) Raman_Measurement->Data_Analysis

References

Application Note: Matrix Solid-Phase Dispersion for the Efficient Extraction of Phosmet from Olives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosmet is an organophosphate insecticide widely used in olive cultivation to control pests such as the olive fruit fly.[1] Due to its potential toxicity, regulatory bodies have established maximum residue limits (MRLs) for this compound in olives, necessitating sensitive and reliable analytical methods for its determination.[1] Traditional extraction methods for pesticide residues in complex, high-fat matrices like olives can be laborious, time-consuming, and require large volumes of hazardous organic solvents.[2] Matrix Solid-Phase Dispersion (MSPD) offers a streamlined alternative, integrating sample homogenization, extraction, and cleanup into a single step.[1] This technique reduces solvent consumption and sample preparation time, making it an attractive method for routine analysis.[1][3]

This application note details a validated MSPD protocol for the extraction of this compound and its metabolites from olive fruit, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Matrix Solid-Phase Dispersion (MSPD)

MSPD is a sample preparation technique where a solid or semi-solid sample is blended with a solid support (sorbent). This process disperses the sample over the surface of the sorbent, effectively creating a chromatographic material. The mixture is then packed into a column, and the analytes of interest are eluted with a suitable solvent, while matrix interferences are retained by the sorbent.[3] For further purification, a cleanup sorbent can be added as a co-column.[3]

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (B52724) (HPLC grade), Ethyl Acetate (pesticide residue grade)

  • Sorbents: C18 (octadecylsilane) bonded silica, Florisil® (magnesium silicate)

  • Reagents: Anhydrous Sodium Sulfate (B86663), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for derivatization of metabolites.[1][4]

  • Standards: Certified reference standards of this compound, this compound-oxon, phthalimide, N-hydroxymethylphthalimide, and phthalic acid.

2. Sample Preparation

  • Wash fresh olives and remove the pits.

  • Homogenize the olive pulp using a high-speed blender to obtain a uniform paste.

  • Store the homogenized sample at -18°C until analysis to prevent degradation of the analytes.[3]

3. MSPD Extraction and Cleanup Protocol

This protocol is adapted from methodologies developed for the extraction of this compound and its metabolites from olives.[1][4]

  • In a glass mortar, place 1 g of the homogenized olive sample.

  • Add 4 g of C18 sorbent to the mortar.

  • Gently blend the sample and sorbent with a pestle for 5 minutes until a homogeneous mixture is obtained.

  • Pack the mixture into an empty 10 mL polypropylene (B1209903) syringe barrel or a glass column fitted with a frit at the bottom.

  • Gently compress the material with the syringe plunger or a tamping rod to form a packed bed.

  • Add 1 g of anhydrous sodium sulfate on top of the packed bed to remove any residual water.

  • Elute the analytes by passing 10 mL of acetonitrile through the column.

  • Collect the eluate in a suitable collection tube.

  • Concentrate the eluate to a volume of 1 mL using a gentle stream of nitrogen at 40°C.

  • The extract is now ready for GC-MS analysis. For the analysis of this compound metabolites (phthalimide, N-hydroxymethylphthalimide, and phthalic acid), a derivatization step is required prior to injection.[1][4]

4. Derivatization of this compound Metabolites

  • Transfer 100 µL of the final extract into a vial.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.[1][4]

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5973N or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program: 70°C (hold 2 min), ramp to 150°C at 25°C/min, then ramp to 280°C at 10°C/min (hold 10 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless (1 µL)

  • MSD Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of this compound and its metabolites.[1][4]

Quantitative Data

The following table summarizes the performance data for the MSPD-GC-MS method for the determination of this compound and its metabolites in olives.

| Analyte | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) |[1] | :--- | :--- | :--- | :--- | :--- | | this compound | 95.3 | 5.1 | 0.01 | 0.03 | | this compound-oxon | 92.1 | 6.3 | 0.02 | 0.07 | | Phthalimide | 89.5 | 7.8 | 0.05 | 0.15 | | N-hydroxymethylphthalimide | 90.2 | 7.5 | 0.04 | 0.12 | | Phthalic acid | 88.7 | 8.2 | 0.06 | 0.18 |

Data adapted from a study on the determination of this compound and its metabolites in olives by MSPD and GC-MS. The method demonstrated good linearity with correlation coefficients higher than 0.8919 for all compounds.[1][4]

Diagrams

MSPD_Workflow Sample Homogenized Olive Sample Mixing Blend with C18 Sorbent (1:4 ratio) Sample->Mixing Packing Pack Mixture into Column Mixing->Packing Elution Elute with Acetonitrile Packing->Elution Concentration Concentrate Eluate Elution->Concentration Analysis GC-MS Analysis Concentration->Analysis This compound & this compound-oxon Derivatization Derivatization (for metabolites) Concentration->Derivatization Metabolites Derivatization->Analysis

Caption: MSPD workflow for this compound extraction from olives.

The Matrix Solid-Phase Dispersion method provides an efficient, rapid, and reliable approach for the extraction of this compound and its metabolites from olive samples.[1] The protocol significantly reduces sample preparation time and the use of hazardous solvents compared to traditional liquid-liquid extraction methods.[2] The presented MSPD-GC-MS method demonstrates excellent recovery, sensitivity, and precision, making it suitable for routine monitoring of this compound residues in olives to ensure compliance with regulatory limits.[1]

References

Troubleshooting & Optimization

Overcoming matrix effects in Phosmet analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Phosmet by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during this compound analysis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound standard in a solvent-only injection?

Possible Causes:

  • Active Sites in the GC System: The GC inlet liner, column, or other components of the flow path may have active sites that interact with this compound, causing peak tailing.[1][2]

  • Column Contamination: Accumulation of non-volatile matrix components from previous injections can lead to poor peak shape.

  • Improper Injection Technique: Issues with the injection speed or volume can affect peak shape.

  • Column Degradation: The stationary phase of the column may be degraded.

Solutions:

  • GC Inlet Maintenance: Regularly replace the GC inlet liner and septum. Consider using a deactivated liner.[1][2]

  • Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.

  • Column Trimming: If contamination is suspected at the head of the column, trim a small portion (e.g., 10-15 cm) from the inlet side.[1]

  • Use of Analyte Protectants: The addition of analyte protectants to your standards can help to mask active sites in the GC system.[3][4][5]

Question 2: My this compound recovery is significantly higher or lower than 100% when analyzing a sample matrix, but the recovery of my solvent standard is acceptable. What is causing this discrepancy?

Possible Cause:

  • Matrix Effects: This is a classic sign of matrix effects. Co-extracted compounds from the sample matrix can either enhance the signal (matrix-induced enhancement) or suppress the signal of this compound.[6] Signal enhancement is common in GC-MS and occurs when matrix components mask active sites in the system, reducing analyte degradation and leading to a stronger signal compared to a clean solvent standard.[7] Conversely, signal suppression can also occur.

Solutions:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed using the same sample preparation method as your samples.[8][9][10] This is a highly effective way to compensate for matrix effects.

  • Sample Preparation and Cleanup: Employ a robust sample preparation method like QuEChERS or Solid-Phase Extraction (SPE) to remove interfering matrix components.[11][12][13]

  • Use of Analyte Protectants: Adding analyte protectants to both your sample extracts and calibration standards can help to equalize the response between the two, mitigating the matrix effect.[4][14]

  • Standard Addition: The method of standard additions can be used to quantify this compound in complex matrices by accounting for matrix effects on a per-sample basis.[7]

Question 3: I am using the QuEChERS method for sample preparation, but I am still observing significant matrix effects. How can I improve my cleanup?

Possible Causes:

  • Incorrect Dispersive SPE Sorbent: The chosen dispersive solid-phase extraction (dSPE) sorbent may not be optimal for your specific sample matrix.

  • Insufficient Amount of Sorbent: The amount of dSPE sorbent may be insufficient to remove the high level of interfering compounds in your matrix.

  • Matrix Complexity: Certain matrices, such as those with high fat or pigment content, are inherently more challenging and may require additional cleanup steps.[12]

Solutions:

  • Optimize dSPE Cleanup:

    • For matrices with high fat content, consider adding a C18 sorbent to your dSPE cleanup.[12]

    • For matrices with high pigment content (e.g., spinach), graphitized carbon black (GCB) can be effective, but be aware that it can also retain planar pesticides.

    • Increase the amount of Primary Secondary Amine (PSA) sorbent to remove more organic acids, sugars, and fatty acids.

  • Perform a Cartridge SPE Cleanup: For very complex matrices, a cartridge-based SPE cleanup following the initial QuEChERS extraction may provide a more thorough cleanup.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components injected into the GC-MS, thereby lessening the matrix effect. However, ensure that the this compound concentration remains above the limit of quantification.

Frequently Asked Questions (FAQs)

What are matrix effects in GC-MS analysis?

Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[6] In GC-MS, this often manifests as a signal enhancement, where the presence of matrix components in the GC inlet protects the analyte from degradation or adsorption, leading to a higher response compared to a standard in a pure solvent.[7] Signal suppression can also occur.

What is the QuEChERS method?

QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a widely used sample preparation technique for the analysis of pesticide residues in food and other complex matrices.[12][15] The method involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[16]

What is Solid-Phase Extraction (SPE)?

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a liquid sample.[11] It is a versatile method that can be used for sample cleanup, concentration, and solvent exchange.

What are analyte protectants?

Analyte protectants are compounds that are added to both sample extracts and calibration standards to minimize the interaction of analytes with active sites in the GC system.[4] This helps to improve peak shape and reduce analyte degradation, leading to more accurate and reproducible results.[3]

What is a matrix-matched calibration?

A matrix-matched calibration involves preparing the calibration standards in a blank matrix extract that is free of the analyte of interest but has been subjected to the same extraction and cleanup procedure as the samples.[8][10] This approach helps to compensate for matrix effects by ensuring that the standards and samples experience a similar analytical response.[9]

Experimental Protocols

QuEChERS Method for this compound Analysis

This protocol is a general guideline and may need to be optimized for specific matrices.

1. Sample Homogenization:

  • Homogenize the sample to ensure it is representative. For solid samples, cryogenic milling can prevent pesticide degradation.[17]

2. Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples (e.g., cereals), add 10 mL of reagent water and let it soak for 30 minutes.[17]

  • Add 10 mL of acetonitrile to the tube. If an internal standard is used, add it at this stage.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent).

  • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing the appropriate sorbents (e.g., magnesium sulfate, PSA, and C18 for fatty matrices).

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2-5 minutes.

  • The resulting supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for GC-MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup start Homogenized Sample (10g) add_acn Add 10 mL Acetonitrile (+ Internal Standard) start->add_acn shake1 Shake (1 min) add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥4000 rpm, 5 min) shake2->centrifuge1 transfer_supernatant Transfer Supernatant to dSPE Tube centrifuge1->transfer_supernatant Supernatant vortex Vortex (1 min) transfer_supernatant->vortex centrifuge2 Centrifuge (e.g., 10,000 rpm, 2-5 min) vortex->centrifuge2 final_extract Cleaned Extract for GC-MS centrifuge2->final_extract

QuEChERS workflow for this compound analysis.
Solid-Phase Extraction (SPE) for this compound Analysis

This is a general protocol for SPE cleanup and should be optimized based on the specific SPE cartridge and sample matrix.

1. Cartridge Conditioning:

  • Condition the SPE cartridge by passing a specified volume of a conditioning solvent (e.g., methanol) through it.

  • Equilibrate the cartridge with a specified volume of a rinsing solvent (e.g., deionized water).

2. Sample Loading:

  • Load the sample extract (previously reconstituted in a suitable solvent if necessary) onto the conditioned SPE cartridge at a controlled flow rate.

3. Washing:

  • Wash the cartridge with a specific volume of a wash solvent to remove interfering compounds. The wash solvent should be weak enough not to elute this compound.

4. Elution:

  • Elute this compound from the cartridge with a specific volume of an elution solvent (e.g., ethyl acetate, dichloromethane).

  • Collect the eluate.

5. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

SPE_Workflow start SPE Cartridge conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water) conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing (Remove Interferences) sample_loading->washing elution 5. Elution (Collect this compound) washing->elution concentration 6. Concentration & Reconstitution elution->concentration final_analysis Analysis by GC-MS concentration->final_analysis

General workflow for Solid-Phase Extraction.

Quantitative Data Summary

The following tables summarize the effectiveness of different methods for overcoming matrix effects in the analysis of this compound and other organophosphorus pesticides.

Table 1: Comparison of Recovery Rates for this compound using QuEChERS with Different Cleanup Sorbents.

MatrixCleanup SorbentFortification Level (ng/g)Recovery (%)RSD (%)Reference
PeachPSA + C1810955
ApplePSA + C1810936
MelonPSA + C1810964
CerealsPSA + C18107312
TomatoPSA + C1810983
StrawberryPSA + C1810947

Table 2: Effect of Analyte Protectants on the Recovery of Organophosphorus Pesticides.

Analyte ProtectantMatrixAverage Recovery Improvement (%)Reference
d-SorbitolSolvent (Hexane)Provides consistent improvement in recovery[3]
Mixture (Ethylglycerol, Gulonolactone, Sorbitol)Fruits and VegetablesSignificantly improves peak shapes and minimizes analyte loss[4]
PEG300Spinach, Orange, Brown RiceImproves recovery rates for many pesticides[6]
AP Mixture (Ethylglycerol, Sorbitol, Gulonolactone)Spinach, Orange, Brown RiceMore effective than PEG300 in improving recovery rates[6]

Table 3: Impact of Matrix-Matched Calibration on the Accuracy of Pesticide Analysis.

MatrixCalibration MethodAnalytes Outside Acceptable Recovery (60-140%)Reference
ApplesSolvent CalibrationUp to 85.8%[8]
ApplesMatrix-Matched Calibration17.9% (at LOQ)[8]
GrapesSolvent CalibrationUp to 68.1%[8]
GrapesMatrix-Matched Calibration11.1% (at 5x LOQ)[8]
Spelt KernelsSolvent CalibrationUp to 55.6%[8]
Spelt KernelsMatrix-Matched CalibrationLower percentage outside acceptable range[8]
Sunflower SeedsSolvent CalibrationUp to 41.5%[8]
Sunflower SeedsMatrix-Matched CalibrationLower percentage outside acceptable range[8]

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues in this compound analysis by GC-MS.

Troubleshooting_Logic cluster_check Initial Checks cluster_solutions Potential Solutions start Problem Encountered (e.g., Poor Recovery, Peak Tailing) check_system Check GC-MS System Suitability (e.g., Solvent Blank, Standard Injection) start->check_system check_prep Review Sample Preparation Procedure start->check_prep maintenance Perform Inlet/Column Maintenance check_system->maintenance If system performance is poor optimize_cleanup Optimize Sample Cleanup (e.g., Change dSPE Sorbent) check_prep->optimize_cleanup If cleanup seems inadequate end Problem Resolved maintenance->end matrix_match Implement Matrix-Matched Calibration optimize_cleanup->matrix_match If matrix effects persist optimize_cleanup->end If successful analyte_protectants Use Analyte Protectants matrix_match->analyte_protectants For further improvement matrix_match->end If successful analyte_protectants->end

A logical workflow for troubleshooting this compound GC-MS analysis.

References

Improving Phosmet recovery rates from soil and water samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Phosmet in soil and water samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve this compound recovery rates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in soil and water important?

A1: this compound is a non-systemic organophosphate insecticide used to control a variety of pests on crops and in animals.[1] Its presence in soil and water can pose risks to the environment and human health due to its neurotoxic properties, acting as an acetylcholinesterase inhibitor.[1] Monitoring this compound residues is crucial to ensure environmental safety and regulatory compliance.

Q2: What are the key chemical properties of this compound that influence its extraction?

A2: this compound is relatively stable in acidic conditions but hydrolyzes rapidly under alkaline conditions.[2] Its solubility in water is low (25 mg/L at 25°C), while it is soluble in various organic solvents like acetone, benzene, and toluene.[2] These properties are critical for selecting appropriate extraction solvents and pH conditions to ensure optimal recovery.

Q3: What factors affect the degradation of this compound in soil and water samples?

A3: The degradation of this compound is influenced by several factors:

  • pH: Degradation is faster in alkaline and neutral conditions.[2][3] Half-life is significantly shorter at pH 7 and 8.3 compared to pH 4.5.[2]

  • Moisture Content: Higher soil moisture content can accelerate degradation, suggesting microbial action plays a role in addition to chemical hydrolysis.[3][4]

  • Soil Composition: Soil organic carbon and clay content influence this compound sorption and degradation.[5] Higher organic matter and clay content can lead to stronger adsorption, potentially affecting its availability for extraction.[6]

  • Temperature and Sunlight: Higher temperatures and exposure to sunlight can increase the rate of chemical and microbial degradation, as well as photodegradation.[4][7][8]

Q4: Which analytical techniques are most commonly used for this compound determination?

A4: The most common and established methods for the determination of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity (GC-MS, LC-MS).[9] Voltammetric techniques have also been explored as a sensitive and low-cost alternative.[9]

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems encountered during the analysis of this compound, with a focus on improving recovery rates.

Low or No this compound Recovery

Q5: My this compound recovery from soil/water samples is consistently low or non-existent. What are the potential causes and how can I troubleshoot this?

A5: Low or no recovery of this compound can stem from issues in sample preparation, extraction, or analysis. The following workflow can help isolate the problem.

Low_Recovery_Troubleshooting cluster_sample_prep Sample Preparation Issues cluster_extraction Extraction Procedure Issues cluster_analysis Analytical Instrument Issues start Low/No this compound Recovery sample_prep Verify Sample Preparation & Storage start->sample_prep extraction Evaluate Extraction Procedure sample_prep->extraction If sample prep is OK ph_issue Incorrect pH sample_prep->ph_issue storage_issue Improper Storage sample_prep->storage_issue matrix_effects Strong Matrix Adsorption sample_prep->matrix_effects analysis Check Analytical Instrument Performance extraction->analysis If extraction is OK solvent_issue Inappropriate Solvent extraction->solvent_issue spe_issue SPE Cartridge Problem extraction->spe_issue lle_issue LLE Inefficiency extraction->lle_issue gc_inlet GC Inlet Problems analysis->gc_inlet column_issue Column Degradation/ Contamination analysis->column_issue ms_detector MS Detector Sensitivity analysis->ms_detector solution_ph Adjust sample pH to <7 (acidic) before extraction. ph_issue->solution_ph solution_storage Store samples at low temperature and analyze promptly. storage_issue->solution_storage solution_matrix Use matrix-matched standards. Increase extraction time/shaking. matrix_effects->solution_matrix solution_solvent Use appropriate polarity solvent (e.g., ethyl acetate (B1210297), dichloromethane). solvent_issue->solution_solvent solution_spe Ensure proper conditioning and elution. Check for cartridge breakthrough. spe_issue->solution_spe solution_lle Optimize solvent-to-sample ratio and number of extractions. lle_issue->solution_lle solution_gc Clean/replace liner. Optimize inlet temperature. gc_inlet->solution_gc solution_column Trim or replace column. Bake out column. column_issue->solution_column solution_ms Tune MS. Clean ion source. ms_detector->solution_ms

Troubleshooting workflow for low this compound recovery.

Possible Causes and Solutions:

  • Sample pH: this compound degrades rapidly in neutral to alkaline conditions.[2][3]

    • Solution: Ensure the pH of water samples is adjusted to be acidic (pH < 7) before extraction. For soil samples, consider the inherent pH of the soil and adjust the extraction solvent accordingly.

  • Improper Sample Storage: Degradation can occur during storage, especially at ambient temperature.

    • Solution: Store samples in a cool, dark place (e.g., at 4°C) and analyze them as soon as possible after collection.

  • Inefficient Extraction: The chosen solvent or method may not be effectively extracting this compound from the matrix.

    • Solution for Soil: Use a robust extraction technique like sonication or shaking with a suitable organic solvent. Ensure sufficient contact time between the solvent and the soil.

    • Solution for Water: For Liquid-Liquid Extraction (LLE), ensure vigorous shaking and consider performing multiple extractions with fresh solvent. For Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb this compound.

  • Matrix Effects: Components in the soil or water can interfere with the extraction or analysis.

    • Solution: Employ a cleanup step after extraction to remove interfering substances. Matrix-matched calibration standards should be used to compensate for any signal suppression or enhancement in the analytical instrument.

Peak Tailing or Broadening in GC Analysis

Q6: I am observing significant peak tailing or broadening for this compound in my GC-MS analysis. What could be the cause?

A6: Peak tailing and broadening are common issues in GC analysis and can lead to poor resolution and inaccurate quantification.

Possible Causes and Solutions:

  • Active Sites in the GC System: this compound can interact with active sites in the injector liner, column, or connections.

    • Solution: Use a deactivated or ultra-inert liner and ensure all connections are clean and properly made. If the problem persists, trimming the first few centimeters of the analytical column can remove accumulated non-volatile residues and active sites.[10][11]

  • Column Contamination or Degradation: The stationary phase of the column can degrade over time, or non-volatile matrix components can accumulate.

    • Solution: Condition the column by baking it at a high temperature (within the column's limits). If this does not resolve the issue, the column may need to be replaced.[10]

  • Incorrect Injector Temperature: If the injector temperature is too low, this compound may not vaporize efficiently, leading to band broadening.

    • Solution: Optimize the injector temperature. A typical starting point is 250°C.[12]

Data Presentation: this compound Recovery Rates

The following tables summarize typical recovery rates of this compound from soil and water samples using different extraction methods as reported in various studies.

Table 1: this compound Recovery from Water Samples

Extraction MethodMatrixFortification LevelAverage Recovery (%)Analytical MethodReference
SPE (C18)Human Blood10-100 ppb>95%GC/MS
LPMEEnvironmental Water50.0 µg/LNot specified, but effectiveGC/MS[13]
SPE (HyperSep Retain PEP)Drinking Water0.2, 0.4, 1 µg/L83-100%GC-NPD[14]
LPMENatural WaterSpiked96-104%GC-FPD[15]

Table 2: this compound Recovery from Soil and Other Matrices

Extraction MethodMatrixFortification LevelAverage Recovery (%)Analytical MethodReference
Solvent ExtractionEdible OilsNot specified96%Not specified[3]
Sonication with MeOHApples1-405 ng injected80%HPLC[16]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water

This protocol is a generalized procedure based on common SPE practices for organophosphate pesticides.

SPE_Workflow start Start: Water Sample acidify 1. Acidify Sample (pH < 7) start->acidify condition 2. Condition SPE Cartridge (e.g., C18 or polymeric) acidify->condition load 3. Load Sample onto Cartridge condition->load wash 4. Wash Cartridge (to remove interferences) load->wash dry 5. Dry Cartridge (e.g., under vacuum or N2) wash->dry elute 6. Elute this compound (with organic solvent like ethyl acetate/dichloromethane) dry->elute concentrate 7. Concentrate Eluate (under gentle N2 stream) elute->concentrate analyze 8. Analyze by GC/MS or LC/MS concentrate->analyze end End: Results analyze->end

Generalized workflow for SPE of this compound from water.

Methodology:

  • Sample Preparation:

    • Filter the water sample to remove suspended solids.

    • Acidify the sample to a pH below 7 using an appropriate acid (e.g., HCl or H₂SO₄). This is a critical step to prevent alkaline hydrolysis of this compound.[17]

  • SPE Cartridge Conditioning:

    • Select a suitable SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).

    • Condition the cartridge by sequentially passing solvents through it. A typical sequence is:

      • Elution solvent (e.g., 5-10 mL of ethyl acetate or dichloromethane).

      • Methanol (5-10 mL).

      • Deionized water (acidified to the same pH as the sample).

    • Do not allow the cartridge to go dry before loading the sample.[18]

  • Sample Loading:

    • Pass the acidified water sample through the conditioned cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Washing:

    • Wash the cartridge with a small volume of deionized water to remove any remaining polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane (B109758), or a mixture). Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane (B92381) or mobile phase for LC) for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Water

This protocol provides a general methodology for extracting this compound from water samples using LLE.

Methodology:

  • Sample Preparation:

    • Measure a known volume of the water sample (e.g., 500 mL) into a separatory funnel.

    • Adjust the pH of the sample to be acidic (pH < 7).

    • Adding a salt like sodium chloride (salting out) can improve the extraction efficiency by decreasing the solubility of this compound in the aqueous phase.[19]

  • Extraction:

    • Add a measured volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

    • Allow the layers to separate completely.

  • Collection of Organic Layer:

    • Drain the lower organic layer (if using a solvent denser than water like dichloromethane) or decant the upper layer (for less dense solvents) into a flask.

    • Repeat the extraction process two more times with fresh portions of the organic solvent, combining all the organic extracts.

  • Drying the Extract:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration and Reconstitution:

    • Evaporate the dried extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

    • Transfer the concentrated extract to a vial and further evaporate to near dryness.

    • Reconstitute the residue in a small, known volume of a suitable solvent for analysis.

Protocol 3: Solvent Extraction for this compound from Soil

This protocol outlines a general procedure for extracting this compound from soil samples.

Methodology:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris and ensure homogeneity.

    • Weigh a known amount of the sieved soil (e.g., 10-20 g) into an extraction vessel (e.g., a centrifuge tube or flask).

  • Extraction:

    • Add a measured volume of a suitable extraction solvent (e.g., acetone, acetonitrile, or a mixture like acetone/hexane) to the soil sample.

    • Extract this compound from the soil using one of the following methods:

      • Shaking: Place the vessel on a mechanical shaker and shake for a specified period (e.g., 1-2 hours).

      • Sonication: Place the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 15-30 minutes).

  • Separation of Extract:

    • Separate the solvent extract from the soil particles by centrifugation followed by decanting the supernatant, or by filtration.

  • Cleanup (if necessary):

    • The initial extract may contain co-extracted matrix components that can interfere with the analysis. A cleanup step using techniques like dispersive SPE (d-SPE) or column chromatography may be required.

  • Concentration and Reconstitution:

    • Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent for analysis.

References

Troubleshooting peak tailing and asymmetry in Phosmet HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of peak tailing and asymmetry encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Phosmet.

Troubleshooting Guide: Peak Tailing and Asymmetry in this compound HPLC Analysis

Peak tailing and asymmetry are common chromatographic problems that can compromise the accuracy and precision of this compound analysis. This guide provides a systematic approach to identifying and resolving these issues.

Is your this compound peak exhibiting tailing or asymmetry?

Follow this troubleshooting workflow to diagnose and resolve the issue.

Phosmet_HPLC_Troubleshooting start Peak Tailing/Asymmetry Observed check_all_peaks Does the issue affect all peaks or only the this compound peak? start->check_all_peaks all_peaks_tail All Peaks Affected check_all_peaks->all_peaks_tail All Peaks phosmet_peak_tail Only this compound Peak Affected check_all_peaks->phosmet_peak_tail Only this compound check_system System/Hardware Issues all_peaks_tail->check_system check_chemical Chemical/Method Issues phosmet_peak_tail->check_chemical check_column_frit Inspect column inlet frit for blockage. check_system->check_column_frit check_tubing Check for excessive tubing length or wide ID. check_column_frit->check_tubing check_connections Ensure all fittings are secure and dead volume is minimized. check_tubing->check_connections solution Problem Resolved check_connections->solution check_mobile_phase_pH Is the mobile phase pH acidic (pH 2.5-4)? check_chemical->check_mobile_phase_pH adjust_pH Adjust mobile phase to an acidic pH using an appropriate buffer (e.g., phosphate (B84403) or formate). check_mobile_phase_pH->adjust_pH No check_silanol Are you using an end-capped C18 column? check_mobile_phase_pH->check_silanol Yes adjust_pH->solution use_endcapped Switch to a high-quality, end-capped C18 column. check_silanol->use_endcapped No check_sample_overload Is the sample concentration too high? check_silanol->check_sample_overload Yes use_endcapped->solution dilute_sample Dilute the sample or reduce the injection volume. check_sample_overload->dilute_sample Yes check_sample_solvent Is the sample dissolved in a solvent stronger than the mobile phase? check_sample_overload->check_sample_solvent No dilute_sample->solution dissolve_in_mobile_phase Dissolve the sample in the initial mobile phase. check_sample_solvent->dissolve_in_mobile_phase Yes check_sample_solvent->solution No dissolve_in_mobile_phase->solution

Figure 1: Troubleshooting workflow for this compound HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing specifically for this compound?

A1: Peak tailing in this compound analysis is often attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: this compound, an organophosphate pesticide, can interact with residual silanol groups on the surface of silica-based stationary phases (like C18 columns). These interactions can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.

  • Mobile Phase pH: this compound is susceptible to hydrolysis, particularly at neutral and alkaline pH. If the mobile phase pH is not sufficiently acidic, this compound can degrade on the column, leading to peak distortion and tailing.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak broadening and tailing.

  • Extra-column Volume: Excessive tubing length, large-diameter tubing, or poorly made connections can cause band broadening and contribute to peak tailing for all components in the chromatogram, including this compound.

Q2: What is the ideal mobile phase pH for this compound analysis and why?

A2: The ideal mobile phase pH for this compound analysis is in the acidic range, typically between pH 2.5 and 4.0. This compound is an organophosphate that is susceptible to hydrolysis, and this degradation process is significantly accelerated at neutral and alkaline pH. Maintaining an acidic mobile phase ensures the stability of this compound throughout the chromatographic run, preventing on-column degradation that can lead to poor peak shape and inaccurate quantification. Since this compound does not have a pKa value and does not ionize, the primary role of the acidic pH is to ensure its chemical stability.

Q3: Can the choice of organic solvent in the mobile phase affect this compound peak shape?

A3: Yes, the choice and ratio of organic solvents (commonly acetonitrile (B52724) and methanol) can influence peak shape. While a mobile phase of acetonitrile and water is often used for organophosphate analysis, a combination of acetonitrile, methanol, and water has also been reported for this compound.[1] The optimal ratio will depend on the specific column and other chromatographic conditions.

  • Acetonitrile generally provides lower viscosity and better peak shape for many compounds.

  • Methanol can offer different selectivity.

It is recommended to start with a mobile phase composition based on a validated method for a similar organophosphate pesticide and then optimize the ratio of organic solvents to achieve the best peak symmetry for this compound.

Q4: I'm using a C18 column and still see peak tailing for this compound. What should I do?

A4: If you are already using a C18 column and observing peak tailing, consider the following:

  • Use an End-capped Column: Not all C18 columns are the same. Ensure you are using a high-quality, end-capped C18 column. The end-capping process chemically modifies the silica (B1680970) surface to block most of the residual silanol groups, significantly reducing the potential for secondary interactions with this compound.

  • Mobile Phase pH: Double-check the pH of your mobile phase. It should be in the acidic range (pH 2.5-4.0) to ensure this compound stability. Use a reliable pH meter and properly prepared buffers.

  • Guard Column: A guard column with the same stationary phase as your analytical column can help protect the analytical column from strongly retained matrix components that might cause peak tailing.

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting a sample in a stronger solvent can cause peak distortion.

Experimental Protocols

Below are detailed methodologies for preparing a suitable mobile phase and a starting point for an HPLC method for this compound analysis, based on common practices for organophosphate pesticides.

Protocol 1: Preparation of Acidic Mobile Phase (pH 3.0)

This protocol describes the preparation of a buffered acidic mobile phase, which is crucial for maintaining the stability of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or phosphoric acid)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Component:

    • Measure 900 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1.0 mL of formic acid to the water to achieve a concentration of 0.1% (v/v). This will typically result in a pH of approximately 2.7-3.0.

    • Alternatively, use phosphoric acid to adjust the pH to the desired value (e.g., pH 3.0).

    • Mix the solution thoroughly.

  • Prepare the Organic Component:

    • Measure 900 mL of HPLC-grade acetonitrile into a separate clean 1 L glass reservoir.

    • Add 1.0 mL of formic acid to the acetonitrile.

  • Mobile Phase Composition:

    • For a starting mobile phase composition of 60:40 (v/v) acetonitrile:water, use the HPLC pump's gradient proportioning valve to mix the two components.

  • Degassing:

    • Degas the mobile phase components before use by sparging with helium or using an online degasser to prevent bubble formation in the HPLC system.

Protocol 2: Recommended Starting HPLC Method for this compound Analysis

This protocol provides a robust starting point for developing a validated HPLC method for this compound.

ParameterRecommended Condition
Column High-quality, end-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 60% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 224 nm[1]
Sample Diluent Initial mobile phase composition (60:40 Acetonitrile:Water)

Note: This is a starting method. Optimization of the mobile phase composition (ratio of acetonitrile to water) and gradient may be necessary to achieve optimal separation and peak shape for your specific sample matrix and HPLC system.

Quantitative Data Summary

ParameterDescriptionTypical Acceptance Criteria
Asymmetry Factor (As) A measure of peak symmetry, calculated at 10% of the peak height.0.8 - 1.5
Tailing Factor (Tf) A measure of peak tailing, calculated at 5% of the peak height (USP method).≤ 2.0

Achieving an asymmetry or tailing factor within these ranges is generally considered acceptable for quantitative analysis.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between potential causes and their effects on this compound peak shape.

Phosmet_Peak_Tailing_Causes cluster_causes Potential Causes cluster_effects Observed Effects silanol Secondary Silanol Interactions peak_tailing This compound Peak Tailing silanol->peak_tailing high_pH Mobile Phase pH > 4 high_pH->peak_tailing peak_asymmetry This compound Peak Asymmetry high_pH->peak_asymmetry overload Sample Overload overload->peak_tailing overload->peak_asymmetry extra_column Extra-Column Volume extra_column->peak_tailing solvent_mismatch Sample Solvent Mismatch solvent_mismatch->peak_asymmetry

Figure 2: Cause-and-effect diagram for this compound peak shape issues.

References

Technical Support Center: Optimization of Injection Parameters for Phosmet in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of injection parameters in the gas chromatographic (GC) analysis of Phosmet. It is intended for researchers, scientists, and drug development professionals encountering specific issues during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing with my this compound analysis. What are the common causes and solutions?

A1: Peak tailing is a common issue in the analysis of active compounds like this compound and is often caused by undesirable interactions within the GC system.

Troubleshooting Steps:

  • Active Sites: this compound is susceptible to interactions with active sites in the GC system, particularly exposed silanol (B1196071) groups in the injector liner, glass wool, or the column itself. These interactions can lead to peak tailing.[1][2][3]

    • Solution: Use a deactivated inlet liner, preferably one that is silylated. If using glass wool, ensure it is also deactivated. Employ a high-quality, inert GC column and perform regular conditioning as per the manufacturer's instructions.[1][2]

  • Injector Temperature: An injector temperature that is too low can result in incomplete or slow vaporization of this compound, leading to band broadening and tailing. Conversely, a temperature that is too high can cause degradation.[2]

    • Solution: A good starting point for the injector temperature for many organophosphate pesticides is 250°C.[2] It is recommended to optimize this temperature by injecting a this compound standard at various temperatures (e.g., 230°C, 250°C, 270°C) to find the optimal point for vaporization without degradation.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.[2]

    • Solution: Regularly trim 15-30 cm from the front of the column. If the issue persists, the column may be degraded and require replacement.[2]

  • Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence in the carrier gas flow, leading to peak tailing.[4][5]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the injector and detector.[5][6]

Q2: My this compound peak response is low or inconsistent. What could be the cause?

A2: Low or inconsistent peak response for this compound often points to degradation in the injector or sample loss.

Troubleshooting Steps:

  • Thermal Degradation: this compound, being a thermally labile organophosphorus pesticide, is prone to degradation at high injector temperatures.[3] This can lead to reduced and inconsistent peak areas.

    • Solution: Lower the injector temperature. A starting point of 150-190°C has been recommended for thermally sensitive pesticides.[3] Consider using a gentler injection technique like cool on-column injection.

  • Active Sites in the Inlet: Active sites in the liner or on glass wool can catalytically degrade this compound.[1][7]

    • Solution: Use a high-quality, deactivated liner. If glass wool is necessary for trapping non-volatile matrix components, ensure it is also thoroughly deactivated.[7][8] Regular replacement of the inlet liner is crucial, especially when analyzing complex matrices.[9]

  • Injector Contamination: Residue from previous injections can build up in the liner and contribute to analyte degradation.[5]

    • Solution: Clean the injector port and replace the liner and septum regularly.[1][6]

  • Backflash: Injecting a sample volume that is too large for the liner under the current temperature and pressure conditions can cause the sample vapor to expand beyond the liner, leading to sample loss and poor reproducibility.

    • Solution: Reduce the injection volume or use a liner with a larger internal volume. Adjusting the inlet temperature and pressure can also help minimize the solvent vapor volume.

Q3: I am seeing split peaks for this compound. What is the likely cause and how can I fix it?

A3: Peak splitting can arise from issues with sample introduction and the interaction of the sample solvent with the stationary phase.

Troubleshooting Steps:

  • Solvent-Phase Polarity Mismatch: Using a polar solvent like acetonitrile (B52724) with a non-polar GC column is a common cause of peak splitting for early eluting compounds.[10]

    • Solution 1 (Solvent Focusing): Set the initial oven temperature approximately 20°C below the boiling point of the solvent. This allows the solvent to condense at the head of the column, creating a focusing effect for the analytes.[10][11]

    • Solution 2 (Solvent Exchange/Dilution): While a full solvent exchange can be time-consuming, diluting the acetonitrile extract with a non-polar solvent like toluene (B28343) can mitigate the mismatch.[10]

  • Improper Injection Technique: A slow injection can introduce the sample in a broad band, potentially leading to splitting.

    • Solution: For manual injections, ensure a fast and consistent technique. For autosamplers, check the injection speed settings.

  • Column Overload: Injecting too much analyte can lead to peak fronting, which can sometimes be misinterpreted as splitting.

    • Solution: Dilute the sample or reduce the injection volume.[12]

Data Presentation

Table 1: Recommended Starting GC Parameters for this compound Analysis

ParameterRecommended Value/RangeNotes
Injector Temperature 250°C (starting point)Optimize in the range of 220-280°C to balance vaporization and prevent degradation. For thermally sensitive analyses, consider 150-190°C.[2][3]
Injection Mode SplitlessIdeal for trace analysis to ensure the entire sample is transferred to the column.[11]
Injection Volume 1 µLA common starting volume. Can be optimized, but be aware of the risk of backflash with larger volumes.[13]
Liner Type Deactivated, single taper with glass woolThe taper helps to focus the sample onto the column, and deactivated glass wool aids in vaporization and traps non-volatile matrix components.[7][8][11]
Splitless Hold Time 30-60 secondsShould be long enough for complete sample transfer but short enough to avoid excessive solvent peak tailing.[14]
Initial Oven Temperature ~20°C below solvent boiling pointCrucial for solvent focusing in splitless injections to ensure sharp peaks for early eluting compounds.[10][11]

Experimental Protocols

Protocol 1: Splitless Injection Optimization for this compound

  • System Preparation:

    • Install a deactivated single taper inlet liner with deactivated glass wool.

    • Install a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Condition the column according to the manufacturer's instructions.

    • Perform a leak check of the system.

  • Parameter Setup (Starting Conditions):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Splitless Hold Time: 45 seconds

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Program: Set the initial oven temperature 20°C below the boiling point of your sample solvent and hold for a duration matching the splitless hold time. Then, ramp the temperature at an appropriate rate (e.g., 10-20°C/min) to a final temperature that ensures elution of all components.

  • Optimization:

    • Injector Temperature: Inject a this compound standard at temperatures ranging from 220°C to 280°C in 10°C increments. Analyze the peak shape and response to determine the optimal temperature that provides a sharp, symmetrical peak with maximum intensity.

    • Splitless Hold Time: Vary the hold time from 30 to 90 seconds. A hold time that is too short will result in loss of analyte, while a time that is too long will lead to a broad solvent peak that can interfere with early eluting peaks.

    • Injection Volume: If higher sensitivity is required, the injection volume can be increased (e.g., to 2 µL). However, monitor for signs of backflash, such as poor reproducibility and carryover. A pressure-pulsed splitless injection can be employed to accommodate larger injection volumes.[10]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound GC Analysis Start Start: Chromatographic Problem Observed Peak_Tailing Peak Tailing? Start->Peak_Tailing Low_Response Low/Inconsistent Response? Peak_Tailing->Low_Response No Tailing_Causes Check for: - Active Sites (Liner, Column) - Low Injector Temperature - Column Contamination - Improper Installation Peak_Tailing->Tailing_Causes Yes Split_Peaks Split Peaks? Low_Response->Split_Peaks No Response_Causes Check for: - Thermal Degradation - Active Sites in Inlet - Injector Contamination - Backflash Low_Response->Response_Causes Yes End Problem Resolved Split_Peaks->End No/Other Issue Split_Causes Check for: - Solvent-Phase Mismatch - Improper Injection Technique - Column Overload Split_Peaks->Split_Causes Yes Tailing_Solutions Solutions: - Use Deactivated Liner/Column - Optimize Injector Temp. - Trim/Replace Column - Re-install Column Tailing_Causes->Tailing_Solutions Tailing_Solutions->End Response_Solutions Solutions: - Lower Injector Temp. - Use Deactivated Liner - Clean Injector/Replace Liner - Reduce Injection Volume Response_Causes->Response_Solutions Response_Solutions->End Split_Solutions Solutions: - Solvent Focusing (Lower Initial Oven Temp.) - Use Fast Injection - Dilute Sample Split_Causes->Split_Solutions Split_Solutions->End

Caption: A logical workflow for troubleshooting common issues in this compound GC analysis.

Splitless_Injection_Workflow Splitless Injection Parameter Optimization Workflow Start Start: Prepare GC System Set_Initial_Params Set Initial Parameters: - Injector Temp: 250°C - Volume: 1 µL - Liner: Deactivated Tapered - Hold Time: 45s - Initial Oven Temp: Solvent BP - 20°C Start->Set_Initial_Params Optimize_Injector_Temp Optimize Injector Temperature (220-280°C) Set_Initial_Params->Optimize_Injector_Temp Optimize_Hold_Time Optimize Splitless Hold Time (30-90s) Optimize_Injector_Temp->Optimize_Hold_Time Optimize_Inj_Volume Optimize Injection Volume (e.g., 1-2 µL) Optimize_Hold_Time->Optimize_Inj_Volume Final_Method Final Optimized Method Optimize_Inj_Volume->Final_Method

Caption: A workflow for the systematic optimization of splitless injection parameters.

References

Reducing background noise in SERS for low-level Phosmet detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Phosmet at low concentrations using Surface-Enhanced Raman Spectroscopy (SERS).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in SERS experiments for this compound detection?

A1: Background noise in SERS can originate from several sources, significantly impacting the detection of low-level analytes like this compound. Key contributors include:

  • Substrate-related Interference : The SERS substrate itself, whether gold, silver, or other materials, can have inherent fluorescence or produce its own spectral features that interfere with the Raman signals of this compound.[1]

  • Non-specific Adsorption : Molecules other than this compound present in the sample matrix can adsorb onto the SERS substrate, contributing to the background signal.[1] This is a common challenge in complex samples like fruit extracts.[2]

  • Fluorescence : Both the target analyte (this compound) and the sample matrix can exhibit fluorescence, which is often a broad signal that can obscure the sharper Raman peaks. While SERS is known to quench fluorescence to some extent, it can still be a significant issue.[3]

  • Instrumentation Noise : The Raman instrument itself can introduce noise from sources like the detector (dark current), laser fluctuations, and ambient light.[1]

  • SERS Continuum Background (SERS-BG) : A known phenomenon in SERS is the generation of a broad continuum background that is associated with the SERS effect itself.[4]

Q2: How can I minimize background noise during my SERS experiment?

A2: Minimizing background noise is crucial for sensitive this compound detection. Here are some experimental strategies:

  • Substrate Selection : The choice of SERS substrate is critical. Gold nanoparticles are often used with a 785 nm laser excitation, as this wavelength is less likely to induce fluorescence compared to shorter wavelengths.[3] Gold-silver nanosponge substrates have been shown to have a lower background signal compared to gold substrates, making them suitable for very low concentration measurements.[5]

  • Sample Preparation : Proper sample preparation can reduce interfering molecules. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be modified to clean up fruit samples before SERS analysis.[6]

  • Solvent Selection : Using a solvent that evaporates quickly and has a minimal Raman signal, such as acetone, can be beneficial.[5]

  • Parameter Optimization : Optimizing experimental parameters like laser power and integration time is important. Higher laser power can increase the SERS signal but may also increase background and potentially damage the sample. A balance must be found to maximize the signal-to-noise ratio.

Q3: What are the common data processing techniques to remove background noise from SERS spectra?

A3: Several data processing methods can be employed to remove or reduce background noise from your SERS spectra:

  • Polynomial Fitting : This is a widely used method where a polynomial function is fitted to the background and then subtracted from the raw spectrum. The adaptive iteratively reweighted Penalized Least Squares (airPLS) algorithm is a popular implementation of this approach.[7]

  • Savitzky-Golay Filtering : This method can be used for both smoothing the data and for background subtraction.[8]

  • Blank Subtraction : A simple and effective method is to acquire a spectrum of the SERS substrate with a blank solvent (without this compound) and subtract it from the sample spectrum.[9]

  • Asymmetric Least Squares Smoothing : This technique is effective for separating the sharp Raman peaks from the broad background signal.[4]

  • Advanced Methods : For more complex background noise, machine learning and deep learning approaches like Deep Spectral Component Filtering (DSCF) can be utilized.[10]

Troubleshooting Guide

Problem 1: I am not seeing any clear Raman peaks for this compound, only a broad, noisy background.

Possible Cause Troubleshooting Step
This compound concentration is below the detection limit of the current setup. Verify the expected limit of detection (LOD) for your substrate and experimental conditions. Prepare a higher concentration standard to confirm that your system can detect this compound.
Poor SERS enhancement. Ensure your SERS substrate is active and has not degraded. Test the substrate with a standard Raman reporter molecule like Rhodamine 6G. Optimize the aggregation of nanoparticles if using a colloidal solution, as this is crucial for creating "hot spots" for signal enhancement.
High fluorescence from the sample matrix. If analyzing a complex sample (e.g., fruit extract), consider further sample cleanup steps to remove fluorescent compounds. You can also try using a longer wavelength laser (e.g., 785 nm or 1064 nm) to reduce fluorescence.
Incorrect laser focus. Ensure the laser is correctly focused on the SERS substrate where the sample is deposited.

Problem 2: The background signal is very high and varies significantly between measurements, leading to poor reproducibility.

Possible Cause Troubleshooting Step
Inhomogeneous SERS substrate. The distribution of nanoparticles on the substrate may not be uniform, leading to variations in enhancement and background. Map multiple points on the substrate to assess uniformity. Consider using commercially available substrates known for their reproducibility.
Inconsistent sample deposition. The way the sample is applied to the substrate can affect reproducibility. Ensure a consistent volume and drying process for each sample.[3]
Laser-induced sample degradation. High laser power can sometimes degrade the sample or alter the substrate surface, leading to changing background. Try reducing the laser power or the acquisition time.
Fluctuations in the experimental environment. Ensure that ambient light is not entering the spectrometer and that the temperature and humidity are stable, as these can affect SERS measurements.

Experimental Protocols

Protocol 1: SERS Detection of this compound on Gold Substrates

This protocol is based on the methodology for detecting this compound on commercially available gold SERS substrates.[3]

  • Preparation of this compound Solutions : Prepare aqueous solutions of this compound at concentrations of 1 ppm and 10 ppm.

  • Sample Deposition : Pipette 6 µL of each this compound solution into the well of a gold SERS substrate.

  • Drying : Allow the substrate to air-dry completely.

  • SERS Analysis :

    • Place the substrate under a Raman microscope.

    • Use a 785 nm laser for excitation.

    • Set the laser exposure time to 5 seconds.

    • To maximize the Raman signal, set the pinhole diameter to a large value (e.g., 2 mm) if spatial resolution is not required.

  • Data Acquisition : Collect the SERS spectra.

  • Data Processing : Apply a background subtraction method, such as polynomial fitting or blank subtraction, to the raw spectra.

Protocol 2: SERS Detection of this compound Residues from Orange Skin

This protocol is adapted from a study on detecting this compound on oranges using silver nanowires (AgNWs) as the SERS substrate.[11][12]

  • Preparation of this compound Standards : Prepare standard solutions of this compound in a suitable solvent (e.g., acetonitrile) with concentrations ranging from 1 to 35 mg/L.

  • Sample Extraction from Orange Skin :

    • Spike a known area of an orange peel with a standard this compound solution and allow it to dry.

    • Extract the this compound from the peel using a solvent like acetonitrile.

  • SERS Substrate Preparation : Use a SERS substrate based on silver nanowires (AgNWs).

  • Sample Application : Apply a small, consistent volume of the extracted solution or the standard solution onto the AgNWs substrate.

  • SERS Measurement :

    • Acquire SERS spectra using a Raman spectrometer.

    • Collect at least five spectra from each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis :

    • Preprocess the spectral data using methods like smoothing, baseline correction (e.g., using a second derivative), or multiple scattering correction (MSC).

    • For quantitative analysis, develop a Partial Least Squares (PLS) regression model correlating the SERS signal intensity with the this compound concentration.

Quantitative Data Summary

Table 1: Reported Limits of Detection (LOD) for this compound using SERS

SERS SubstrateSample MatrixLimit of Detection (LOD)Reference
Silver ColloidNavel Orange Surface Extract5.177 mg/L (RMSEP)[12]
Klarite SubstratesNavel Orange Surface Extract6.424 mg/L (RMSEP)[12]
Gold Nanoparticles (Au NPs) on Porous ZirconiaStandard Solution< 10⁻⁶ M[13][14]
Gold-coated Klarite SubstrateApple Extract1.5 µg/g[15]
Silver Nanoparticles on PaperWaterNot specified for this compound alone, but capable of nanomolar sensitivity for a probe molecule.[16]
Ag Nanoparticles-coated Si Nanowire ArraysNot specified for this compound4.08 x 10⁻¹⁴ M for this compound[17]

RMSEP: Root Mean Square Error of Prediction

Visualizations

Experimental_Workflow_for_Phosmet_Detection cluster_prep Sample Preparation cluster_sers SERS Analysis cluster_data Data Processing & Analysis prep_std Prepare this compound Standards apply_sample Apply Sample to SERS Substrate prep_std->apply_sample sample_extract Extract this compound from Sample Matrix (e.g., fruit skin) sample_extract->apply_sample acquire_spectra Acquire SERS Spectra apply_sample->acquire_spectra bg_subtract Background Subtraction acquire_spectra->bg_subtract peak_analysis Qualitative Analysis (Peak Identification) bg_subtract->peak_analysis quant_model Quantitative Analysis (e.g., PLS Regression) bg_subtract->quant_model

Caption: Experimental workflow for SERS-based this compound detection.

Troubleshooting_High_Background_Noise start High Background Noise in SERS Spectrum q1 Is the background reproducible? start->q1 a1_yes Consistent High Background q1->a1_yes Yes a1_no Variable Background q1->a1_no No q2 Source of Consistent Background a1_yes->q2 q3 Source of Variable Background a1_no->q3 sol_fluorescence Action: Use longer wavelength laser or improve sample cleanup. q2->sol_fluorescence Fluorescence sol_substrate Action: Test a different substrate type or perform blank subtraction. q2->sol_substrate Substrate Itself sol_inhomogeneous Action: Check substrate homogeneity or average spectra from multiple spots. q3->sol_inhomogeneous Inhomogeneous Substrate sol_deposition Action: Standardize sample application and drying procedure. q3->sol_deposition Inconsistent Deposition

Caption: Troubleshooting logic for high background noise in SERS.

References

Selection of internal standards for Phosmet quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phosmet quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting internal standards and troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting an internal standard for this compound quantification?

A1: The ideal internal standard (IS) should be a compound that is not naturally present in the sample and has similar physicochemical properties to this compound. Key considerations include:

  • Structural Similarity: The IS should be structurally similar to this compound to ensure comparable behavior during sample preparation (extraction, cleanup) and analysis (chromatography, ionization).

  • Co-elution (or close elution): For chromatographic methods, the IS should elute close to this compound without co-eluting, to ensure that both compounds experience similar matrix effects.

  • Stability: The IS must be stable throughout the entire analytical process and not degrade under the experimental conditions.

  • No Interference: The IS should not interfere with the detection of this compound or other compounds of interest in the sample.

  • Availability and Purity: The IS should be readily available in a highly pure form.

Q2: Which internal standards are recommended for this compound analysis by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: For GC-MS analysis of this compound, organophosphate pesticides with similar properties are often used. A specifically cited and effective internal standard is Phosalone . Another commonly used internal standard for organophosphate pesticide analysis by GC-MS is Triphenyl phosphate (B84403) .[1]

Q3: Which internal standards are recommended for this compound analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

A3: For LC-MS/MS, which offers higher selectivity and sensitivity, isotopically labeled internal standards are the gold standard as they exhibit nearly identical chemical and physical properties to the analyte.[2] For the analysis of organophosphates like this compound, Triethyl-D15-phosphate is an ideal deuterated internal standard.[3] If an isotopically labeled standard for this compound is not available, other compounds such as ¹³C₆-carbaryl can be used for general pesticide residue analysis.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing) for this compound

  • Question: I am observing significant peak tailing for this compound in my chromatogram. What are the possible causes and how can I resolve this?

  • Answer: Peak tailing for organophosphorus compounds like this compound is a common issue and can compromise the accuracy of quantification.[4] Here’s a systematic approach to troubleshoot this problem:

    • Assess the Scope: Determine if all peaks are tailing or just the this compound peak. If all peaks are tailing, it likely indicates a system-wide physical issue such as excessive dead volume or a blocked frit.[4] If only the this compound peak is tailing, it suggests a chemical interaction between this compound and the analytical column.[4]

    • Check for Active Sites: this compound, being an organophosphate, can interact with active sites in the GC inlet liner or on the column itself, leading to peak tailing.[5]

      • Solution (GC): Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column to remove accumulated non-volatile matrix components.[6] The use of analyte protectants can also mask active sites in the GC flow path.[5]

      • Solution (LC): The phosphate group in this compound can interact with stainless steel components of the LC system, causing severe peak tailing.[3][7] Using PEEK tubing or treating the stainless steel parts with phosphoric acid can mitigate this issue.[3]

    • Optimize Mobile Phase (LC):

      • Solution: Increasing the buffer concentration in the mobile phase can help mask interactions with residual silanol (B1196071) groups on the column, thereby reducing peak tailing.[4]

    • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.

      • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.[8]

Issue 2: Inconsistent Results and Poor Reproducibility (Matrix Effects)

  • Question: My calibration curve is linear in solvent, but when I analyze my samples, the results are inconsistent and not reproducible. What could be the cause?

  • Answer: This is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to either ion suppression or enhancement.[9][10]

    • Qualitative Assessment (Post-Column Infusion): This technique can help identify regions in the chromatogram where ion suppression or enhancement occurs.[10]

    • Quantitative Assessment (Post-Extraction Spike): Compare the response of this compound spiked into a blank matrix extract against its response in a pure solvent to quantify the extent of the matrix effect.[11]

    • Mitigation Strategies:

      • Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components through more rigorous sample cleanup. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in various matrices.[12]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.[13]

      • Isotopically Labeled Internal Standard: This is the most robust solution. A stable isotope-labeled internal standard (e.g., a deuterated version of this compound) will co-elute with the analyte and experience the same matrix effects, thus providing the most accurate correction.[2][10]

      • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[10]

Issue 3: Analyte Degradation

  • Question: I am seeing lower than expected recoveries for this compound. Could it be degrading during my analysis?

  • Answer: Yes, this compound, like many organophosphate pesticides, can be susceptible to degradation during analysis, particularly during GC analysis or if stored improperly in certain solvents.[5]

    • GC Inlet Temperature: High temperatures in the GC inlet can cause thermal degradation of labile pesticides like this compound.

      • Solution: Optimize the inlet temperature to ensure efficient volatilization without causing degradation. A lower temperature might be necessary.

    • Solvent Stability: Some organophosphorus pesticides have shown instability in certain extraction solvents like ethyl acetate (B1210297) over time, especially at elevated temperatures.[5]

      • Solution: Prepare standards and sample extracts fresh whenever possible. If storage is necessary, store them at low temperatures (e.g., -20°C) in a stable solvent. Studies have shown that hexane (B92381) can provide better stability for a range of organophosphorus pesticides.[5]

    • Photodegradation: this compound can degrade when exposed to light.

      • Solution: Protect samples and standards from light by using amber vials and minimizing exposure to direct sunlight or strong laboratory lighting.[14]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₁H₁₂NO₄PS₂
Molecular Weight 317.3 g/mol
Appearance Off-white crystalline solid
Melting Point 72.0 - 72.7 °C
Water Solubility 25 mg/L at 25°C
Log P (octanol-water) 2.8
Table 2: Recommended Internal Standards for this compound Quantification
Internal StandardAnalytical TechniqueRationale for SelectionKey Considerations
Phosalone GC-MSOrganophosphate pesticide with similar structure and chromatographic behavior to this compound.Ensure baseline separation from this compound.
Triphenyl phosphate GC-MSCommonly used as an internal standard for the analysis of various organophosphorus pesticides.[1]May not perfectly mimic this compound's extraction recovery in all matrices.
¹³C₆-carbaryl LC-MS/MSA stable isotope-labeled compound suitable for general pesticide residue analysis.[1]Not structurally identical to this compound, so it may not fully compensate for matrix effects.
Triethyl-D15-phosphate LC-MS/MSA deuterated internal standard ideal for isotope dilution mass spectrometry of organophosphates, offering high accuracy and precision.[3]Availability and cost may be a factor.

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound in Human Blood using Phosalone as Internal Standard

This protocol is adapted from a validated method for the determination of this compound in human blood.

  • Standard Preparation:

    • Prepare stock solutions of this compound (1 mg/mL) and Phosalone (internal standard, 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a working solution of Phosalone at 100 ppb.

    • Create a calibration curve by spiking blank plasma with this compound to achieve concentrations ranging from 10 to 100 ppb.

  • Sample Preparation:

    • To 1 mL of plasma sample, add 100 µL of the 100 ppb Phosalone internal standard solution.

    • Vortex for 20 seconds.

    • Perform a solid-phase extraction (SPE) using C18 cartridges to extract this compound and Phosalone.

    • Elute the analytes and evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the dry residue in 100 µL of isooctane (B107328) for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: Supelco Elite-5MS (30m x 0.25mm ID x 0.25µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 0.8 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 75°C, ramped at 20°C/min to 320°C.

    • MS Transfer Line: 325°C.

    • Ion Source: 250°C, Electron Impact (EI) ionization.

    • Acquisition: Monitor characteristic ions for this compound and Phosalone in Selected Ion Monitoring (SIM) mode.

Protocol 2: LC-MS/MS Quantification of Organophosphates using a Deuterated Internal Standard (General Approach)

This protocol provides a general workflow for the analysis of organophosphate pesticides like this compound in food matrices using a deuterated internal standard and the QuEChERS extraction method.[3]

  • Standard Preparation:

    • Prepare stock solutions of this compound (1 mg/mL) and the deuterated internal standard (e.g., Triethyl-D15-phosphate, 1 mg/mL) in methanol (B129727).

    • Prepare a working internal standard solution at a fixed concentration.

    • Prepare calibration standards by spiking the working standard mixture and a fixed concentration of the internal standard solution into a blank matrix extract.

  • Sample Preparation (QuEChERS):

    • Homogenize 10-15 g of the food sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and the appropriate amount of the deuterated internal standard solution.

    • Add QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

    • Shake vigorously for 1 minute and centrifuge.

    • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA, C18, and anhydrous MgSO₄ for cleanup.

    • Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a suitable modifier like formic acid or ammonium (B1175870) formate.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion and at least two product ions for both this compound and the deuterated internal standard, along with collision energies and other source parameters.

Visualizations

Internal_Standard_Selection_Workflow cluster_gc GC-MS Path cluster_lc LC-MS/MS Path start Start: this compound Quantification Needed analytical_technique Select Analytical Technique start->analytical_technique gc_ms GC-MS analytical_technique->gc_ms Gas Chromatography lc_ms LC-MS/MS analytical_technique->lc_ms Liquid Chromatography gc_is_type Consider IS Type gc_ms->gc_is_type lc_is_type Consider IS Type lc_ms->lc_is_type struct_analog Structural Analog (Recommended) gc_is_type->struct_analog other_op Other Organophosphate gc_is_type->other_op phosalone Phosalone struct_analog->phosalone tpp Triphenyl Phosphate other_op->tpp gc_validation Method Validation phosalone->gc_validation tpp->gc_validation end_point Final Validated Method gc_validation->end_point isotopic Isotopically Labeled (Ideal) lc_is_type->isotopic non_isotopic Non-Isotopically Labeled lc_is_type->non_isotopic tep_d15 Triethyl-D15-phosphate isotopic->tep_d15 c13_carbaryl ¹³C₆-carbaryl non_isotopic->c13_carbaryl lc_validation Method Validation tep_d15->lc_validation c13_carbaryl->lc_validation lc_validation->end_point

Caption: Workflow for selecting an internal standard for this compound quantification.

QuEChERS_Workflow start Start: Homogenized Sample extraction 1. Extraction: - Add Acetonitrile & Internal Standard - Add QuEChERS Salts (MgSO₄, NaCl) - Shake Vigorously start->extraction centrifuge1 2. Centrifugation extraction->centrifuge1 cleanup 3. Dispersive SPE (d-SPE) Cleanup: - Transfer Supernatant - Add d-SPE Sorbents (PSA, C18, MgSO₄) - Shake centrifuge1->cleanup Collect Supernatant centrifuge2 4. Centrifugation cleanup->centrifuge2 analysis 5. Final Extract for LC-MS/MS Analysis centrifuge2->analysis Collect Supernatant

Caption: General workflow for QuEChERS sample preparation.

References

pH effect on Phosmet stability during sample extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of phosmet during sample extraction and storage, with a focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: this compound is an organophosphate insecticide that is highly susceptible to hydrolysis, and its stability is strongly dependent on pH. It is most stable under acidic conditions and degrades rapidly in neutral to alkaline environments.[1][2][3] For instance, at 20°C, the half-life of this compound is 13 days at pH 4.5, but this decreases to less than 12 hours at pH 7 and less than 4 hours at pH 8.3.[1]

Q2: What are the primary degradation products of this compound?

A2: The hydrolysis of this compound yields phthalimide (B116566) and O,O-dimethyl phosphorodithioate.[2] Under certain conditions, its oxygen analog, this compound-oxon, can also be formed, which may also be of analytical interest.[4]

Q3: What is the optimal pH range for storing samples containing this compound?

A3: To ensure the stability of this compound, samples should be stored under acidic conditions, ideally at a pH of 4.5 or lower.[1][2] Storage at or above neutral pH will lead to rapid degradation of the analyte.[1]

Q4: Can the formulation of this compound affect its stability?

A4: Yes, commercial formulations of this compound may exhibit greater stability than the pure analytical standard.[1] It is suggested that additives in these formulations can offer some protection against degradation.

Q5: How does temperature influence the pH-dependent stability of this compound?

A5: Higher temperatures accelerate the degradation of this compound, especially in neutral or alkaline solutions.[1][5] For example, the degradation half-life of this compound in ultrapure distilled water at pH 6.1 was found to be 33 days at 6°C, but this decreased to 5 days at 22°C.[1] Storage above 45°C may lead to decomposition.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to its stability.

Problem Possible Cause Troubleshooting Steps
Low or no recovery of this compound Degradation during extraction or storage: The pH of the sample or extraction solvent may be neutral or alkaline, leading to rapid hydrolysis of this compound.1. Verify pH of all solutions: Ensure that the sample, extraction solvents, and any buffers used are acidic (ideally pH 4-5).[6] 2. Acidify the sample: If the sample matrix has a neutral or alkaline pH, adjust it to an acidic pH prior to extraction. 3. Minimize storage time: Analyze samples as quickly as possible after collection and extraction. 4. Control temperature: Store samples and extracts at low temperatures (e.g., 4°C) to slow down degradation.[1]
Inconsistent or variable results Ongoing degradation: this compound may be degrading in the processed samples while they are awaiting analysis, for example, in an autosampler.1. Analyze samples immediately after preparation: Avoid letting extracts sit at room temperature for extended periods. 2. Check the stability of this compound in the final extract solvent: If using a buffered mobile phase for LC analysis, ensure it does not promote degradation.
Presence of unexpected peaks in the chromatogram Formation of degradation products: The observed peaks could be the hydrolysis products of this compound, such as phthalimide.[2]1. Analyze for known degradation products: If possible, obtain analytical standards for this compound degradation products to confirm their presence. 2. Review extraction and storage conditions: The presence of degradation products is a strong indicator that the sample handling and storage conditions are not optimal for this compound stability.

Data on this compound Stability

The following table summarizes the reported half-life of this compound at different pH values and temperatures.

pHTemperature (°C)Half-life
4.52013 days[1][2]
5Not Specified9 days[3]
6.1207.0 days[1]
6.1633 days[1]
6.1225 days[1]
720< 12 hours[1][2]
7Not Specified18 hours[3]
7.4207.1 hours[1]
8.320< 4 hours[1][2]
9Not Specified16 hours[3]

Experimental Protocols

Protocol for Sample pH Adjustment and Extraction

This protocol provides a general guideline for the extraction of this compound, incorporating steps to ensure its stability.

  • Sample Homogenization: Homogenize the sample as required for your specific matrix.

  • pH Measurement and Adjustment:

    • Measure the pH of a representative subsample.

    • If the pH is above 6, adjust the pH of the bulk sample to between 4 and 5 using a suitable acid (e.g., phosphoric acid, acetic acid). This is a critical step to prevent degradation.[6]

  • Extraction:

    • A common and effective extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[7]

    • Alternatively, use a suitable organic solvent such as acetonitrile (B52724) or ethyl acetate (B1210297) for liquid-liquid or solid-phase extraction.[6][7]

  • Cleanup:

    • A dispersive solid-phase extraction (dSPE) cleanup step is often employed in the QuEChERS method to remove interfering matrix components.[7]

  • Final Extract Preparation:

    • The final extract should be in a solvent that is compatible with your analytical instrumentation (e.g., GC-MS, LC-MS). If necessary, perform a solvent exchange.

    • Ensure the final extract remains acidic if it contains any aqueous component.

Visualizations

Phosmet_Troubleshooting_Workflow start Start: Low or Inconsistent This compound Recovery check_pH Check pH of Sample and Extraction Solvents start->check_pH pH_ok Is pH < 6? check_pH->pH_ok adjust_pH Adjust pH to 4-5 with Acid pH_ok->adjust_pH No check_storage Review Storage Conditions pH_ok->check_storage Yes re_extract Re-extract Sample adjust_pH->re_extract end End: Optimized Protocol re_extract->end temp_time_ok Stored at Low Temp? Analyzed Promptly? check_storage->temp_time_ok improve_storage Store at ≤ 4°C Minimize Storage Time temp_time_ok->improve_storage No check_standards Investigate Analytical Standard Stability temp_time_ok->check_standards Yes improve_storage->re_extract check_standards->end

Caption: Troubleshooting workflow for low or inconsistent this compound recovery.

References

Minimizing Phosmet degradation during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Phosmet degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample analysis?

A1: this compound is susceptible to degradation from several factors, including:

  • pH: It is unstable in neutral and alkaline conditions, with rapid hydrolysis occurring as the pH increases.[1][2][3][4]

  • Light: Exposure to UV irradiation leads to significant photodegradation.[5][6][7]

  • Temperature: Higher temperatures can accelerate hydrolysis and decomposition.[3]

  • Solvents: The choice of solvent can impact the stability of this compound. For instance, some studies have shown degradation in certain lots of acetonitrile (B52724) and acetone.[8][9]

Q2: My this compound recoveries are consistently low. What are the likely causes?

A2: Low recoveries of this compound can stem from several stages of the analytical process:

  • Sample Preparation: Inadequate extraction efficiency, or degradation during cleanup steps. Ensure your extraction solvent is appropriate for the matrix and that cleanup procedures are optimized to minimize contact with incompatible materials.

  • pH of the Sample/Solvent: If the pH of your sample extract is neutral or alkaline, significant hydrolytic degradation can occur. Acidifying the sample or using a buffered solution in the acidic range can improve stability.[3]

  • Storage Conditions: Improper storage of samples and standards, such as exposure to light or elevated temperatures, can lead to degradation before analysis.[10]

  • Analytical System: Issues within the gas or liquid chromatography system, such as active sites in the inlet or column, can cause degradation of this compound.

Q3: How can I prevent this compound degradation during sample storage?

A3: To ensure the stability of this compound in your samples and standards during storage:

  • Temperature: Store all samples, extracts, and standard solutions at low temperatures, preferably at or below -20°C.[8][11]

  • Light: Protect samples and standards from light by using amber vials or storing them in the dark.[5][6]

  • Solvent Choice: Use a solvent in which this compound is known to be stable. Acidified acetonitrile or toluene (B28343) have been shown to be suitable for stock solutions.[9][10]

  • pH: For aqueous samples, adjust the pH to be in the acidic range (e.g., pH 4-5) to slow down hydrolysis.[3]

Q4: What are the major degradation products of this compound that I should be aware of?

A4: The primary degradation pathways for this compound are hydrolysis and photolysis, leading to several key products:

  • This compound Oxon: An oxidation product that can form during analysis and is also a metabolite.[1][12]

  • Phthalimide (B116566) and Phthalic Acid: These are common products resulting from the hydrolysis of the phthalimide group.[1][2]

  • N-hydroxymethylphthalimide and N-methoxymethylphthalimide: These can be formed during photodegradation in the presence of certain solvents.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound recovery in analytical standards Degradation of stock or working solutions.Prepare fresh standards in an appropriate, high-purity solvent such as acidified acetonitrile or toluene. Store all standards at ≤ -20°C in amber vials. Verify the stability of your standards over time.[9][10]
Poor peak shape (tailing, broadening) during GC analysis Active sites in the GC inlet liner or column causing on-column degradation.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. A solvent-vent injection technique may also help minimize interaction with hot surfaces.
Inconsistent results between replicate samples Non-homogenous sample matrix or variable degradation during sample preparation.Ensure thorough homogenization of the initial sample. Standardize all sample preparation steps, paying close to attention to timing, temperature, and pH.
Presence of unexpected peaks in the chromatogram Contamination or formation of degradation products.Analyze a solvent blank to check for system contamination. Compare the retention times of unexpected peaks with those of known this compound degradation products. Adjust sample preparation and storage conditions to minimize degradation.
Significant loss of this compound in aqueous samples Hydrolysis due to neutral or alkaline pH.Adjust the pH of the aqueous sample to a stable range (e.g., pH 4-5) using a suitable buffer or acid immediately after collection.[3][4]
Analyte loss during solvent evaporation/concentration step Co-evaporation of this compound or thermal degradation.Use a gentle stream of nitrogen for evaporation at a controlled, low temperature. Avoid complete dryness. Reconstitute the residue in a suitable solvent as soon as possible.

Quantitative Data Summary

Table 1: this compound Hydrolysis Half-Life at Different pH Values (25°C)

pHHalf-LifeReference
57.5 - 9.7 days[1]
79.4 hours[1]
95.5 minutes[1]

Table 2: Photodegradation of this compound in Different Solvents (after 7 hours of irradiation)

SolventDegradation RateReference
Methanol (B129727)~49%[6][7]
2-Propanol~51%[6][7]
Cyclohexane~54%[6][7]
Cyclohexene~55%[6][7]

Experimental Protocols

Protocol 1: Extraction of this compound from a Solid Matrix (e.g., Soil, Plant Tissue)
  • Homogenization: Homogenize the sample to ensure uniformity. For plant tissues, cryogenic milling can prevent enzymatic degradation.

  • Extraction:

    • Weigh 5-10 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of acidified acetonitrile (e.g., with 0.1% acetic acid).

    • Vortex or shake vigorously for 1-2 minutes.

    • Sonicate for 10 minutes in a cooled bath.

  • Salting Out (QuEChERS-based approach):

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the supernatant to a dSPE tube containing a suitable sorbent (e.g., C18 and primary secondary amine - PSA) to remove interferences.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix
  • Sample Pre-treatment: Adjust the pH of the water sample to ~4.5 with a suitable acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH ~4.5). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a small volume of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen if necessary and reconstitute in a solvent suitable for the analytical instrument.

Visualizations

Phosmet_Degradation_Pathways This compound This compound Phosmet_Oxon This compound Oxon This compound->Phosmet_Oxon Oxidation Phthalimide Phthalimide This compound->Phthalimide Hydrolysis Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products UV Light Phthalamic_Acid Phthalamic Acid Phthalimide->Phthalamic_Acid Hydrolysis Phthalic_Acid Phthalic Acid Phthalamic_Acid->Phthalic_Acid Hydrolysis

Caption: Major degradation pathways of this compound.

Phosmet_Sample_Prep_Workflow Control_pH Control pH (acidic) Low_Temp Low Temperature Protect_Light Protect from Light Start Sample Collection Homogenization Homogenization Start->Homogenization Homogenization->Control_pH Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Extraction->Low_Temp Cleanup Cleanup (dSPE or SPE) Extraction->Cleanup Cleanup->Protect_Light Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Concentration->Low_Temp Analysis GC-MS or LC-MS Analysis Concentration->Analysis

Caption: Workflow for minimizing this compound degradation during sample preparation.

References

Interferences from co-eluting pesticides in Phosmet analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phosmet Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding interferences from co-eluting pesticides during this compound analysis.

Troubleshooting Guides

This section provides solutions to common issues encountered during the chromatographic analysis of this compound, particularly focusing on interference from co-eluting pesticides.

Issue 1: A peak is detected at the expected retention time of this compound, but the ion ratio is incorrect or a confirmation ion is missing.

  • Possible Cause: Co-elution with an interfering compound that shares a similar mass transition. A known example is the co-elution of Azinphos-methyl with this compound in LC-MS/MS analysis, where their primary transitions can interfere.[1] Another potential co-eluting pesticide in GC analysis is EPN.[2]

  • Troubleshooting Steps:

    • Review Chromatographic Resolution: Examine the peak shape for any signs of shouldering or asymmetry, which can indicate the presence of more than one compound.[3]

    • Utilize a Secondary MRM Transition: If not already in use, monitor a secondary or tertiary Multiple Reaction Monitoring (MRM) transition for both this compound and the suspected interfering pesticide. The relative responses of these transitions should be consistent with a pure standard.

    • Adjust Chromatographic Conditions:

      • Modify the temperature gradient (for GC) or the mobile phase gradient (for LC): A slower gradient can improve the separation of closely eluting compounds.

      • Change the column: If resolution cannot be achieved on the current column, consider a column with a different stationary phase chemistry to alter the selectivity. For GC analysis, a midpolarity phase like DB-35ms can offer different selectivity compared to a nonpolar phase.[4]

    • Confirm with a Different Analytical Technique: If possible, confirm the presence and quantity of this compound using an alternative analytical method, such as GC-MS if you are using LC-MS, or vice versa.

Issue 2: Poor peak shape (tailing, fronting, or splitting) is observed for the this compound peak.

  • Possible Cause: This can be due to a variety of factors, including issues with the analytical column, the mobile phase, or the sample itself.

  • Troubleshooting Steps:

    • Evaluate All Peaks in the Chromatogram:

      • If all peaks exhibit poor shape: This typically points to a system-wide issue such as a blocked frit, a void in the column, or an improper column installation.[5]

      • If only the this compound peak (or a few peaks) are affected: This suggests a chemical interaction between the analyte and the stationary phase, or a problem with the sample solvent.

    • For Peak Tailing:

      • Check for active sites: Residual silanols on silica-based columns can interact with polar analytes. Consider using a column with end-capping or operating at a lower pH to minimize these interactions.

      • Optimize mobile phase pH: Ensure the mobile phase pH is appropriate for this compound.

      • Rule out column overload: Inject a more dilute sample to see if the peak shape improves.[5]

    • For Peak Fronting:

      • Check for sample overload: This is a common cause of fronting. Reduce the injection volume or sample concentration.

      • Ensure sample solvent compatibility: The sample solvent should be of similar or weaker strength than the initial mobile phase.

    • For Split Peaks:

      • Check for column contamination: The inlet of the column or the guard column may be contaminated. Try removing the guard column or backflushing the analytical column.

      • Verify sample solvent compatibility: A mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[6]

Issue 3: Inconsistent this compound quantification and variable peak areas in replicate injections.

  • Possible Cause: Matrix effects, where co-extracted compounds from the sample matrix suppress or enhance the ionization of this compound in the mass spectrometer source.[7]

  • Troubleshooting Steps:

    • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This is the most common approach to compensate for matrix effects.[7]

    • Employ an Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for both matrix effects and variations in sample preparation and injection volume.

    • Improve Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method includes a dispersive solid-phase extraction (dSPE) step for cleanup. Ensure the appropriate dSPE sorbent is being used for your sample matrix to remove interfering compounds.[8]

    • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components and minimize their impact on ionization.

Frequently Asked Questions (FAQs)

Q1: What are some common pesticides that can co-elute with this compound?

A1: Azinphos-methyl is a well-documented pesticide that can co-elute with this compound and has interfering MRM transitions in LC-MS/MS analysis.[1] In GC analysis, EPN (O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate) has been observed to co-elute with this compound.[2]

Q2: What are the typical MRM transitions for this compound?

A2: The MRM transitions for this compound can vary slightly depending on the instrument and source conditions. However, common transitions are:

  • For LC-MS/MS (ESI+): Precursor ion m/z 318, with product ions typically around m/z 160 and 133.[9]

  • For GC-MS/MS (EI): Precursor ion m/z 160, with product ions around m/z 77 and 133.[10]

Q3: How can I confirm the identity of a peak I suspect is this compound?

A3: According to SANTE guidelines, for confident identification using MS/MS techniques, the following criteria should be met:

  • The retention time of the analyte in the sample should be within a certain tolerance (e.g., ±0.1 minutes) of a standard.

  • At least two product ions should be monitored.

  • The ratio of the abundance of the product ions in the sample should be within a specified tolerance (e.g., ±30%) of the ratio observed for a standard analyzed in the same batch.[11]

Q4: What is the QuEChERS method and why is it recommended for this compound analysis in food?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products.[8] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE). It is effective for a broad range of pesticides, including this compound, and is known for its high recovery rates and good reproducibility.[8]

Q5: My this compound peak is tailing. What is the first thing I should check?

A5: First, determine if all peaks in your chromatogram are tailing or just the this compound peak. If all peaks are tailing, it's likely a physical problem with your system (e.g., column void, dead volume). If only the this compound peak is tailing, it's more likely a chemical issue, such as secondary interactions with the column's stationary phase.

Quantitative Data

The following tables summarize key quantitative data for this compound and a known co-eluting pesticide, Azinphos-methyl. Note that retention times are highly dependent on the specific chromatographic conditions and column used.

Table 1: LC-MS/MS Parameters for this compound and Azinphos-methyl

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Typical Collision Energy (eV)
This compound31816013315-25
Azinphos-methyl31816013210-20

Data compiled from multiple sources. Collision energies are instrument-dependent and should be optimized.[1][9][12]

Table 2: GC-MS/MS Parameters for this compound and Potential Co-eluting Pesticides

CompoundRetention Time (min) on a specific column*Precursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
This compound10.86160.177.1133.1
EPN~10.8Not specifiedNot specifiedNot specified
Azinphos-methyl9.15160.03104.02132.02

*Retention times are illustrative and depend on the specific GC column and temperature program. The co-elution of this compound and EPN has been reported.[2][11][10][12]

Experimental Protocols

Detailed Protocol: QuEChERS Sample Preparation for this compound Analysis in Apples

This protocol is a representative example of the QuEChERS AOAC Official Method 2007.01.[10]

1. Sample Homogenization: a. Weigh 15 g (± 0.05 g) of a representative portion of the apple sample into a 50 mL centrifuge tube. b. If the sample is frozen, allow it to thaw partially before weighing. c. For dry samples, add an appropriate amount of water to rehydrate.

2. Extraction: a. Add 15 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube. b. Add an appropriate internal standard if used. c. Cap the tube and shake vigorously for 1 minute. d. Add the contents of a QuEChERS AOAC extraction salt packet (typically containing 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate). e. Immediately shake the tube vigorously for 1 minute. f. Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., PSA and C18 for general fruits and vegetables). b. Vortex the dSPE tube for 30 seconds. c. Centrifuge the dSPE tube at high speed (e.g., ≥10,000 rcf) for 2 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned extract from the supernatant. b. The extract may be analyzed directly or diluted with an appropriate solvent to match the initial mobile phase conditions before injection into the LC-MS/MS or GC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenize 1. Homogenize Apple Sample (15g) add_acetonitrile 2. Add 15 mL Acetonitrile (1% Acetic Acid) homogenize->add_acetonitrile shake1 3. Shake Vigorously (1 min) add_acetonitrile->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 6. Centrifuge (5 min) shake2->centrifuge1 transfer_supernatant 7. Transfer 1 mL Supernatant to dSPE Tube centrifuge1->transfer_supernatant vortex 8. Vortex (30 sec) transfer_supernatant->vortex centrifuge2 9. Centrifuge (2 min) vortex->centrifuge2 final_extract 10. Collect Final Extract centrifuge2->final_extract analysis 11. LC-MS/MS or GC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS sample preparation workflow for this compound analysis in apples.

troubleshooting_tree start Incorrect Ion Ratio or Missing Confirmation Ion q_peak_shape Is peak shape symmetrical? start->q_peak_shape a_asymmetrical Asymmetrical Peak: - Potential Co-elution - Check for shouldering q_peak_shape->a_asymmetrical No a_symmetrical Symmetrical Peak: - Likely co-eluting interferent with same retention time q_peak_shape->a_symmetrical Yes q_secondary_ion Use Secondary MRM Transition a_asymmetrical->q_secondary_ion a_symmetrical->q_secondary_ion q_adjust_chroma Adjust Chromatographic Conditions q_secondary_ion->q_adjust_chroma a_modify_gradient Modify Temperature/ Mobile Phase Gradient q_adjust_chroma->a_modify_gradient a_change_column Change Analytical Column (different selectivity) q_adjust_chroma->a_change_column q_confirm Confirm with Alternative Analytical Technique a_modify_gradient->q_confirm a_change_column->q_confirm

Caption: Troubleshooting decision tree for incorrect ion ratios in this compound analysis.

References

Validation & Comparative

Validation of a New Analytical Method for Phosmet in Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely accepted analytical methodologies for the determination of Phosmet residues in food matrices: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a clear and data-driven overview to aid in the selection and validation of a new analytical method for this organophosphate insecticide.

Executive Summary

The analysis of this compound in food is crucial for ensuring consumer safety and regulatory compliance. Both GC-MS/MS and LC-MS/MS, coupled with a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), have demonstrated excellent performance in detecting and quantifying this compound residues. The choice between these two powerful techniques often depends on the specific food matrix, desired sensitivity, and laboratory resources. This guide presents a side-by-side comparison of their performance characteristics, supported by experimental data from various studies.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative validation data for the analysis of this compound in fruit matrices using GC-MS/MS and LC-MS/MS. These values have been compiled from multiple sources to provide a comparative overview.

Table 1: Method Performance Data for this compound Analysis in Apples

ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.001 mg/kg0.001 - 0.011 mg/kg
Limit of Quantification (LOQ) 0.002 mg/kg0.002 - 0.030 mg/kg
Linearity (R²) >0.99>0.99
Recovery (%) 70-120%73-111%[1]
Precision (RSD %) <20%<20% (average 5.8%)[1]

Table 2: Method Performance Data for this compound Analysis in Oranges

ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) Not specified0.001 - 0.011 mg/kg[2]
Limit of Quantification (LOQ) Not specified0.002 - 0.030 mg/kg[2]
Linearity (R²) Not specified>0.990
Recovery (%) Not specified70-120%
Precision (RSD %) Not specified≤20%

Experimental Protocols

A detailed methodology is crucial for the successful validation and implementation of an analytical method. The following protocols outline the key steps for the analysis of this compound in fruit matrices using the QuEChERS sample preparation method followed by either GC-MS/MS or LC-MS/MS analysis.

Sample Preparation: QuEChERS Method (EN 15662)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, speed, and effectiveness.

  • Homogenization: A representative 10-15 g sample of the food matrix (e.g., apple or orange) is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.

  • Salting-Out: A mixture of salts, typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate, is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a mixture of sorbents. For many fruit matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and anhydrous MgSO₄ to remove residual water is used. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The supernatant is collected, and an aliquot is taken for instrumental analysis. For LC-MS/MS analysis, the extract may be diluted with water. For GC-MS/MS analysis, a solvent exchange to a more GC-compatible solvent may be performed.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A low-bleed, mid-polarity capillary column, such as a DB-35ms or equivalent, is commonly used.

    • Inlet: Splitless injection is typically employed to maximize sensitivity.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes to ensure all compounds have eluted.

    • Carrier Gas: Helium is the most common carrier gas.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. At least two precursor-to-product ion transitions are monitored for each analyte for confirmation and quantification.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is well-suited for the analysis of a wide range of pesticides, including those that are thermally labile or less volatile.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of this compound.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typical.

    • Flow Rate: A flow rate suitable for the column dimensions is used.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed, monitoring at least two transitions for confirmation and quantification.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical process and the signaling pathway for method selection.

Analytical_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Food Sample (e.g., Apple) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SaltingOut Salting-Out (MgSO4, NaCl, Citrate Buffers) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract GCMS GC-MS/MS Analysis FinalExtract->GCMS GC-amenable LCMS LC-MS/MS Analysis FinalExtract->LCMS LC-amenable Quantification Quantification GCMS->Quantification LCMS->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting Method_Selection Analyte This compound Properties (Semi-volatile, Thermally Labile) Decision Method Selection Analyte->Decision Matrix Food Matrix (e.g., High Sugar, High Acid) Matrix->Decision Requirements Analytical Requirements (Sensitivity, Throughput) Requirements->Decision GCMS GC-MS/MS - Good for semi-volatiles - Robust for various matrices Decision->GCMS If thermal stability is not a major concern LCMS LC-MS/MS - Better for thermally labile compounds - Can be more sensitive Decision->LCMS If higher sensitivity is required or thermal degradation is a risk

References

Comparative Analysis of Phosmet and Azinphos-methyl in Fruit Residues: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosmet and Azinphos-methyl are both organophosphate insecticides that function by inhibiting the enzyme acetylcholinesterase. Their application in fruit agriculture has led to concerns about dietary exposure through residues. This guide outlines their performance, presents available residue data in key fruits like apples and peaches, details the standard analytical methodologies for their detection, and illustrates their common mechanism of action. Although a direct quantitative comparison of their residue dissipation rates from a single study is unavailable, the provided data offers insights into their individual residue profiles in similar fruit matrices.

Comparative Residue Data

While no studies were identified that present a direct comparative analysis of this compound and Azinphos-methyl residues in the same fruit under identical experimental conditions, the following tables summarize residue findings from separate studies on apples. It is important to note that these values are not directly comparable due to differing experimental designs, application rates, and analytical methodologies.

Table 1: Residue Levels of this compound and Azinphos-methyl in Apples from a Canadian Orchard Study

InsecticideConcentration Range (ng/g)
Azinphos-methyl0.004 - 2260
This compound0.004 - 2260

Data from a study where Azinphos-methyl and this compound were applied to separate rows of apple trees.[1]

Table 2: Residue Levels of Azinphos-methyl in Processed Apples

Apple ProductResidue Reduction (%)
Single-Strength Apple Juice97.6
Applesauce≥95
Frozen Apple Slices94.1

Data from a study on the reduction of pesticide residues in processed apples.[2][3]

Experimental Protocols

The standard methodology for the simultaneous analysis of this compound and Azinphos-methyl residues in fruit is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by chromatographic analysis.

QuEChERS Sample Preparation

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5][6][7][8]

  • Homogenization: A representative sample of the fruit (e.g., 10-15 g) is homogenized to ensure a uniform matrix.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (B52724). For dry commodities like raisins, a wetting step with deionized water is necessary before extraction.[6]

  • Salting-Out: A mixture of salts, typically anhydrous magnesium sulfate (B86663) and sodium chloride (and sometimes citrate (B86180) buffers), is added to the tube.[6] This step induces phase separation between the aqueous and organic layers.

  • Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid fruit matrix and aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a clean tube containing a d-SPE sorbent (commonly a primary secondary amine (PSA) sorbent to remove fatty acids and sugars, and C18 to remove nonpolar interferences) and anhydrous magnesium sulfate to remove any remaining water.

  • Final Extract: The mixture is vortexed and centrifuged, and the final supernatant is collected for analysis.

Instrumental Analysis

The final extract is typically analyzed using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS/MS: Suitable for the analysis of volatile and semi-volatile pesticides like this compound and Azinphos-methyl.

  • LC-MS/MS: Offers high sensitivity and selectivity and is particularly useful for a broad range of pesticides.[9][10][11]

Both techniques provide the necessary sensitivity and selectivity to detect and quantify residues at levels relevant to regulatory limits.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Azinphos-methyl are organophosphates that exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[12][13][14][15][16] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, which can lead to paralysis and death in insects.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Postsynaptic Neuron Postsynaptic Neuron Receptor->Postsynaptic Neuron Signal Transduction OP Organophosphate (this compound / Azinphos-methyl) OP->AChE Inhibits (Phosphorylation) Presynaptic Neuron Presynaptic Neuron Presynaptic Neuron->ACh Releases

Caption: Acetylcholinesterase inhibition by organophosphates.

General Experimental Workflow for Residue Analysis

The following diagram illustrates a typical workflow for the analysis of pesticide residues in fruit samples.

Experimental_Workflow SampleCollection 1. Fruit Sample Collection Homogenization 2. Homogenization SampleCollection->Homogenization Extraction 3. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Analysis 5. Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Analysis DataProcessing 6. Data Processing & Quantification Analysis->DataProcessing

Caption: Workflow for pesticide residue analysis in fruits.

Conclusion

This compound and Azinphos-methyl, as organophosphate insecticides, share a common mechanism of action through the inhibition of acetylcholinesterase. While both have been utilized in fruit production, leading to the potential for residues, a direct comparative study of their residue levels and dissipation kinetics under identical field conditions is not available in the current body of scientific literature. The data presented in this guide, though from separate studies, indicates that residue levels can be variable.

The established QuEChERS method coupled with GC-MS/MS or LC-MS/MS provides a robust and sensitive approach for the simultaneous determination of both this compound and Azinphos-methyl residues in various fruit matrices. Further research involving direct comparative field trials would be invaluable for a more definitive understanding of the relative persistence and residue profiles of these two insecticides on fruits.

References

Unmasking Phosmet: A Comparative Guide to its Acetylcholinesterase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the organophosphate pesticide Phosmet's performance in acetylcholinesterase (AChE) inhibition assays. We delve into its cross-reactivity with different AChE species and benchmark its potency against other common organophosphates, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Other Organophosphates

This compound, like other organophosphate pesticides, requires bioactivation to its oxygen analog (oxon) to become a potent inhibitor of acetylcholinesterase. The inhibitory potency is commonly measured by the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating a more potent inhibitor.

A comparative analysis of the IC50 values of this compound-oxon and other organophosphate oxons against electric eel AChE and human AChE reveals important differences in their cross-reactivity and potency.

CompoundAChE SourceIC50 (µM)
This compound-oxon Electric Eel0.070[1]
Human (blood)1.9[1]
Chlorpyrifos-oxon Electric Eel0.027[1]
Human (blood)0.3[1]
Diazinon-oxon Electric Eel1.03[1]
Human (blood)2.5[1]

Key Observations:

  • Higher Potency against Electric Eel AChE: this compound-oxon, along with Chlorpyrifos-oxon and Diazinon-oxon, demonstrates significantly higher potency (lower IC50 values) against AChE from the electric eel compared to human AChE[1]. This highlights species-specific differences in the enzyme's sensitivity to these inhibitors.

  • Comparative Potency: Among the tested organophosphate oxons, Chlorpyrifos-oxon is the most potent inhibitor for both electric eel and human AChE, followed by this compound-oxon and then Diazinon-oxon[1].

  • Parent Compound Inactivity: The parent organophosphate compounds (this compound, Chlorpyrifos, and Diazinon) show no significant inhibition of AChE in their unactivated form[1]. This underscores the necessity of metabolic activation for their toxic effects.

Experimental Protocols

The following is a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay based on the widely used Ellman's method.

Principle:

The assay spectrophotometrically measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity. In the presence of an inhibitor like this compound-oxon, the rate of this reaction is reduced.

Materials:

  • Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • This compound (and a method for its conversion to this compound-oxon, e.g., using m-chloroperoxybenzoic acid)

  • Other organophosphates for comparison (e.g., Chlorpyrifos, Diazinon) and their oxon forms

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of this compound-oxon and other test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a fresh solution of ATCI in deionized water.

  • Assay in 96-Well Plate:

    • Blank wells: Add phosphate buffer, DTNB, and ATCI.

    • Control wells (100% activity): Add phosphate buffer, AChE solution, DTNB, and the solvent used for the test compounds.

    • Test wells: Add phosphate buffer, AChE solution, DTNB, and the test compound at various concentrations.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of AChE inhibition and the experimental workflow.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound-oxon ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Accumulates due to inhibited hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Phosphorylated_AChE Inactive (Phosphorylated) AChE AChE->Phosphorylated_AChE Signal_Termination Signal Termination Choline_Acetate->Signal_Termination Signal_Propagation Signal Propagation Postsynaptic_Receptor->Signal_Propagation Phosmet_oxon This compound-oxon Phosmet_oxon->AChE Irreversibly Binds to Active Site Continuous_Stimulation Continuous Receptor Stimulation ACh_Accumulation->Continuous_Stimulation

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound-oxon.

AChE_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A1 Prepare Reagents: AChE, this compound-oxon, DTNB, ATCI, Buffer B1 Add AChE, DTNB, and This compound-oxon (or vehicle) to wells A1->B1 B2 Pre-incubate to allow inhibitor-enzyme interaction B1->B2 C1 Initiate reaction by adding ATCI substrate B2->C1 C2 Measure absorbance at 412 nm over time (kinetic read) C1->C2 D1 Calculate reaction rates (% inhibition) C2->D1 D2 Plot % inhibition vs. log[Inhibitor] to determine IC50 D1->D2

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

References

A Guide to Inter-laboratory Comparison of Phosmet Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Expected Performance of Analytical Methods

The following table summarizes the typical performance characteristics of the two most common analytical techniques for Phosmet residue analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are based on method validation studies for organophosphate pesticides and represent the expected performance in an inter-laboratory setting.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Quantification (LOQ) 0.01 mg/kg0.005 - 0.01 mg/kg[1][2]
Recovery Rate 70-120%70-120%
Repeatability (RSDr) < 20%< 20%
Reproducibility (RSDR) < 35%< 35%
Linearity (R²) > 0.99> 0.99
Matrix Effects Can be significant, often requiring matrix-matched standardsCan be significant, often requiring matrix-matched standards

Note: The performance of these methods can vary depending on the food matrix, instrumentation, and laboratory expertise. The QuEChERS sample preparation method is commonly used and is suitable for achieving the LOQs mentioned.[1][2]

Experimental Protocols

Detailed and harmonized experimental protocols are crucial for the success of any inter-laboratory comparison. The following sections outline the most widely adopted methodologies for this compound residue analysis.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and validated procedure for the extraction of pesticide residues from food matrices.

1. Homogenization:

  • A representative sample of the food matrix (e.g., 10-15 g of fruit or vegetable) is cryogenically homogenized to ensure uniformity.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • For certain matrices, water may be added to adjust the water content.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

3. Salting-Out:

  • Add a salt mixture, typically anhydrous magnesium sulfate (B86663) and sodium chloride (and sometimes citrate (B86180) buffers), to induce phase separation.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture.

  • The sorbent mixture typically consists of primary secondary amine (PSA) to remove organic acids and some sugars, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) may be used for samples with high pigment content, but it can also retain planar pesticides like this compound, so its use should be carefully evaluated.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 g for 5 minutes.

  • The resulting supernatant is the final extract.

Analytical Determination

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Injection: 1-2 µL of the final extract is injected into the GC system, typically using a splitless or pulsed splitless injection mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the pesticides. A typical program might start at 70°C, ramp up to 150°C, then to 250°C, and finally to 300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted analysis to enhance sensitivity and selectivity. At least two characteristic ions for this compound should be monitored.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Injection: 1-10 µL of the final extract is injected into the LC system. The extract is often diluted with a suitable solvent (e.g., methanol (B129727)/water) before injection.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 100-150 mm length, 2.1 mm internal diameter, <3 µm particle size) is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode is generally used for organophosphates like this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. At least two precursor-to-product ion transitions are monitored for this compound.

Mandatory Visualization

G Figure 1. Workflow of an Inter-laboratory Comparison for this compound Residue Analysis cluster_organizer Organizing Body (e.g., EURL) cluster_participants Participating Laboratories cluster_evaluation Data Evaluation and Reporting A Preparation of Test Material (Spiked or Incurred Residues) B Homogeneity and Stability Testing A->B C Distribution of Samples to Participating Laboratories B->C D Sample Receipt and Storage C->D E Analysis of this compound Residues (QuEChERS, GC/MS or LC/MS/MS) D->E F Reporting of Results E->F G Statistical Analysis of Results (z-scores, recovery, etc.) F->G H Issuance of Proficiency Test Report G->H I Corrective Actions by Laboratories (if necessary) H->I

Caption: Workflow of a this compound residue analysis inter-laboratory comparison.

G Figure 2. Key Quality Control Parameters in this compound Residue Analysis cluster_method_validation Method Validation Parameters cluster_routine_analysis Routine Analysis QC QC Quality Control Specificity Specificity/Selectivity QC->Specificity Linearity Linearity & Range QC->Linearity Accuracy Accuracy (Trueness) QC->Accuracy Precision Precision (Repeatability & Reproducibility) QC->Precision LOQ Limit of Quantification QC->LOQ Robustness Robustness QC->Robustness Cal_Curve Calibration Curve QC->Cal_Curve Blanks Method Blanks QC->Blanks Spikes Matrix-Spiked Samples (Recovery) QC->Spikes Ref_Mat Certified Reference Materials QC->Ref_Mat

Caption: Key quality control parameters for reliable this compound residue analysis.

References

Phosmet vs. Other Organophosphate Insecticides: A Toxicological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive toxicological comparison of phosmet with other widely used organophosphate (OP) insecticides, including chlorpyrifos (B1668852), malathion (B1675926), diazinon, and parathion. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative toxicities and mechanisms of action of these compounds.

Executive Summary

Organophosphate insecticides are a major class of pesticides that act by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and a range of toxic effects. While all OPs share this primary mechanism, their toxicological profiles, including acute toxicity, potency of AChE inhibition, and genotoxic potential, can vary significantly. This guide presents a comparative analysis of these key toxicological parameters, supported by experimental data.

Acute Toxicity Comparison

The acute toxicity of these organophosphates is typically evaluated by determining the median lethal dose (LD50) or median lethal concentration (LC50). These values represent the dose or concentration of a substance that is lethal to 50% of a test population. The tables below summarize the acute oral, dermal, and inhalation toxicity data for this compound and its comparators in rats and rabbits.

Table 1: Acute Oral LD50 Values in Rats

InsecticideOral LD50 (mg/kg) in RatsToxicity Class
This compound113 - 160[1][2]Moderately Toxic
Chlorpyrifos95 - 270[3][4]Moderately Toxic
Malathion1000 - >10,000[5][6]Slightly Toxic
Diazinon300 - 850[7]Moderately Toxic
Parathion2 - 30[8]Highly Toxic

Table 2: Acute Dermal LD50 Values in Rabbits

InsecticideDermal LD50 (mg/kg) in RabbitsToxicity Class
This compound3160 - >4640[1]Slightly Toxic
Chlorpyrifos>5000[9]Slightly Toxic
Malathion>4000 (in rats)[6]Slightly Toxic
Diazinon>2020[10]Slightly Toxic
Parathion15[8]Highly Toxic

Table 3: Acute Inhalation LC50 Values in Rats

InsecticideInhalation LC50 in RatsToxicity Class
This compound2.76 mg/L (1-hour)[1]Slightly Toxic
Chlorpyrifos>0.2 mg/L (4-6 hours)[9]Moderately Toxic
Malathion>5.2 mg/L[11]Very Low Toxicity
Diazinon>2.33 mg/L (4 hours)[7]Very Low Toxicity
Parathion84 mg/m³ (4-hour)[8]Highly Toxic

Acetylcholinesterase Inhibition

The primary mechanism of action for organophosphates is the inhibition of acetylcholinesterase. Many organophosphate insecticides are thioates, which are metabolically activated to their more potent oxygen analogs (oxons). The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 4: Acetylcholinesterase (AChE) Inhibition IC50 Values

CompoundEnzyme SourceIC50
This compound-oxonNot specifiedNot available
Chlorpyrifos-oxonRat brain AChE~3 nM[12]
Malaoxon (B1675925)Bovine erythrocyte AChE2.4 µM
DiazoxonRat AChE0.0515 µM
ParaoxonRat brain AChEkᵢ = 0.0216 nM⁻¹h⁻¹[13]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and enzyme sources.

Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage genetic information within a cell, causing mutations, which may lead to cancer. Common assays for genotoxicity include the Comet assay (single-cell gel electrophoresis) and the micronucleus test.

Comet Assay Findings

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The length of the "comet tail" is proportional to the extent of DNA damage.

Table 5: Summary of Comet Assay Findings

InsecticideSpecies/Cell LineKey Findings
This compound Not availableData not readily available.
Chlorpyrifos Human HeLa and HEK293 cellsInduced significant concentration-dependent increases in single-strand DNA breaks.[14]
Freshwater fish Labeo rohitaInduced concentration- and time-dependent DNA damage in erythrocytes and gill cells.[10][11]
Malathion Human lymphocytesPure malathion did not cause significant DNA damage, but its metabolite malaoxon and isomer isomalathion (B127745) induced dose-dependent DNA damage.[14]
Cat fibroblast cellsAt 45 mM, induced a comet tail length of 0.70 µm.[6]
Diazinon Human nasal mucosal cellsShowed a significant, concentration-dependent genotoxic response.[9]
Allium cepa root cellsIncreasing exposure doses caused increased tail DNA%.[15]
Parathion Not availableData not readily available.
Micronucleus Test Findings

The micronucleus test detects damage to chromosomes or the mitotic apparatus. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Table 6: Summary of Micronucleus Test Findings

InsecticideSpecies/Cell LineKey Findings
This compound Not availableData not readily available.
Chlorpyrifos Human leukocytes in vitroIncreased micronucleus frequency at concentrations of 35 and 350 µg/mL.[16]
Chinese toad (Bufo bufo gargarizans)Induced chromosomal lesions in erythrocytes.[17]
Malathion Human lymphocytes in vitroA significant increase in micronucleated cells was observed at high dose levels (75-100 µg/ml).[5]
Chick bone marrow and peripheral blood cellsInduced a significant dose-dependent increase in the frequency of micronuclei.[4]
Diazinon Allium cepa root cellsMicronucleus formation was observed.[2]
Parathion Male miceDid not significantly increase the frequency of chromosomal aberrations in bone marrow cells.

Signaling Pathways and Experimental Workflows

Organophosphate Mechanism of Action and Downstream Effects

Organophosphates primarily act by inhibiting acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, causing overstimulation of muscarinic and nicotinic receptors. This initial event triggers a cascade of downstream effects, including excitotoxicity and oxidative stress, which contribute to neuronal damage.

G Organophosphate Mechanism of Action OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (blocked) Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Accumulation & Binding Overstimulation Cholinergic Overstimulation Receptors->Overstimulation Leads to Excitotoxicity Excitotoxicity Overstimulation->Excitotoxicity Induces OxidativeStress Oxidative Stress Overstimulation->OxidativeStress Induces NeuronalDamage Neuronal Damage Excitotoxicity->NeuronalDamage OxidativeStress->NeuronalDamage

Figure 1: Organophosphate mechanism of action.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity and its inhibition.

G AChE Inhibition Assay Workflow (Ellman's Method) cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection AChE_sol AChE Solution Incubate Pre-incubate AChE with Inhibitor AChE_sol->Incubate Inhibitor_sol Inhibitor Solution (e.g., this compound) Inhibitor_sol->Incubate DTNB_sol DTNB Solution Substrate_sol Substrate Solution (Acetylthiocholine) Add_DTNB Add DTNB Incubate->Add_DTNB Add_Substrate Initiate reaction with Substrate Add_DTNB->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 2: AChE inhibition assay workflow.

Experimental Workflow for the Alkaline Comet Assay

The alkaline Comet assay is a standard method to assess DNA strand breaks.

G Alkaline Comet Assay Workflow start Cell Treatment with Test Compound embed Embed Cells in Low-Melting Agarose (B213101) on a Slide start->embed lysis Cell Lysis (High Salt + Detergent) embed->lysis unwind Alkaline Unwinding (pH > 13) lysis->unwind electrophoresis Electrophoresis unwind->electrophoresis neutralize Neutralization electrophoresis->neutralize stain DNA Staining (e.g., Ethidium (B1194527) Bromide) neutralize->stain visualize Visualize under Fluorescence Microscope stain->visualize analyze Image Analysis (Measure Tail Length, % DNA in Tail) visualize->analyze

Figure 3: Alkaline Comet assay workflow.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a generalized version based on the widely used Ellman's method.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (organophosphates)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, DTNB, acetylthiocholine, and the test inhibitors in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and different concentrations of the test inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add DTNB to all wells, followed by the substrate (acetylthiocholine) to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This protocol is a generalized version for assessing DNA strand breaks.

Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail.

Materials:

  • Treated cells

  • Low-melting-point agarose

  • Normal-melting-point agarose

  • Microscope slides

  • Lysis solution (high salt, detergent, pH 10)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., ethidium bromide or SYBR Green)

  • Fluorescence microscope with an image analysis system

Procedure:

  • Cell Preparation: Harvest cells after treatment with the test compound.

  • Slide Preparation: Coat microscope slides with normal-melting-point agarose.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto the coated slides. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for a defined period (e.g., 20-30 minutes).

  • Neutralization: Gently wash the slides with neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.

Mammalian Erythrocyte Micronucleus Test

This protocol is based on the OECD 474 guideline for in vivo testing.[9]

Principle: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Materials:

  • Test animals (usually rodents)

  • Test substance

  • Bone marrow or peripheral blood collection supplies

  • Stains (e.g., Giemsa, acridine (B1665455) orange)

  • Microscope

Procedure:

  • Animal Dosing: Administer the test substance to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Include positive and negative control groups.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after exposure (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.

  • Staining: Stain the slides to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

  • Scoring: Under a microscope, score a predetermined number of polychromatic erythrocytes (e.g., at least 4000 per animal) for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

  • Data Analysis: Statistically analyze the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control group. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive genotoxic effect.

Conclusion

This comparative guide highlights the varying toxicological profiles of this compound and other selected organophosphate insecticides. Parathion consistently demonstrates the highest acute toxicity across all routes of exposure. Malathion generally exhibits the lowest acute toxicity. This compound and chlorpyrifos fall into the moderately toxic category for acute oral exposure.

The primary mechanism of toxicity for all these compounds is the inhibition of acetylcholinesterase, with their oxon metabolites being the more potent inhibitors. Genotoxicity data indicates that several of these compounds or their metabolites can induce DNA damage and/or chromosomal aberrations, though the results can vary depending on the specific compound and the test system used.

The detailed experimental protocols and workflow diagrams provided in this guide offer a foundation for researchers to design and interpret toxicological studies. Understanding these comparative toxicological profiles is essential for risk assessment and the development of safer alternatives in the fields of agriculture and public health.

References

A Comparative Analysis of Phosmet and Newer Generation Insecticides: Efficacy, Mechanism of Action, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organophosphate insecticide Phosmet with several newer generation insecticide classes: neonicotinoids, pyrethroids, diamides, and spinosyns. The information presented is intended for researchers, scientists, and professionals involved in drug development and pest management research. This document summarizes available data on their efficacy, delves into their distinct mechanisms of action, and outlines common experimental protocols for their evaluation.

Executive Summary

This compound, a long-established organophosphate, provides broad-spectrum insecticidal activity through the inhibition of acetylcholinesterase. While effective, its use has been scrutinized due to concerns about non-target toxicity. In contrast, newer generation insecticides offer more specific modes of action, generally resulting in improved safety profiles for non-target organisms. Neonicotinoids and spinosyns target nicotinic acetylcholine (B1216132) receptors, pyrethroids modulate voltage-gated sodium channels, and diamides act on ryanodine (B192298) receptors. These novel mechanisms not only provide effective pest control but are also crucial tools in resistance management strategies. This guide presents available quantitative efficacy data, detailed experimental methodologies, and visual representations of the signaling pathways involved to facilitate a comprehensive understanding and comparison.

Data Presentation: Comparative Efficacy

The following tables summarize the lethal concentration (LC50) values of this compound and newer generation insecticides against various insect pests, as reported in available literature. It is important to note that LC50 values can be influenced by factors such as the insect strain, developmental stage, and specific bioassay conditions. Therefore, direct comparisons should be made with caution, especially when data is collated from different studies.

Insecticide ClassActive IngredientTarget PestBioassay MethodLC50 Value
Organophosphate This compoundPlutella xylostella (Diamondback Moth)Leaf Dip-
Pyrethroid Deltamethrin (B41696)Plutella xylostella (Diamondback Moth)Topical Application0.0014 µ g/larva (Susceptible Strain)[1]
Pyrethroid Cypermethrin (B145020)Plutella xylostella (Diamondback Moth)Topical Application0.0046 µ g/larva (Susceptible Strain)[1]
Diamide ChlorantraniliprolePlutella xylostella (Diamondback Moth)Leaf-disc dip0.000275% (Ludhiana population)[2]
Diamide FlubendiamidePlutella xylostella (Diamondback Moth)Leaf-disc dip0.00050% (Ludhiana population)[2]
Spinosyn SpinosadPlutella xylostella (Diamondback Moth)Leaf-disc dip0.00486% (Ludhiana population)[2]
Insecticide ClassActive IngredientTarget PestBioassay MethodLC50 Value (ppm)
Neonicotinoid ImidaclopridAphis gossypii (Cotton Aphid)Leaf Dip9.028 - 34.577
Neonicotinoid ThiamethoxamAphis gossypii (Cotton Aphid)Leaf Dip14.281 - 40.713
Neonicotinoid AcetamipridAphis gossypii (Cotton Aphid)Leaf Dip10.589 - 29.526
Neonicotinoid FlonicamidAphis gossypii (Cotton Aphid)Leaf Dip6.682 - 14.204
Neonicotinoid SpirotetramatRhopalosiphum maidis (Corn Leaf Aphid)Leaf Dip0.68
Neonicotinoid ImidaclopridRhopalosiphum maidis (Corn Leaf Aphid)Leaf Dip6.33
Neonicotinoid FlonicamidRhopalosiphum maidis (Corn Leaf Aphid)Leaf Dip4.20

Mechanisms of Action

The efficacy of an insecticide is intrinsically linked to its mode of action at the molecular level. This compound and the newer generation insecticides target different components of the insect nervous system, leading to distinct physiological effects.

This compound: Acetylcholinesterase Inhibition

This compound is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE).[3][4] In a healthy synapse, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which terminates the nerve signal.[5] this compound phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional.[5] This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors, uncontrolled nerve firing, tremors, paralysis, and ultimately, the death of the insect.[6]

Phosmet_MoA cluster_synapse Cholinergic Synapse cluster_effect Physiological Effect Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Accumulation ACh Accumulation AChR Acetylcholine Receptor (AChR) ACh->AChR Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transmission This compound This compound This compound->AChE Inhibition Hyperstimulation Continuous Receptor Stimulation Accumulation->Hyperstimulation Paralysis Paralysis & Death Hyperstimulation->Paralysis

This compound's Mechanism of Action
Newer Generation Insecticides: Diverse Molecular Targets

Newer insecticides have been developed to target specific receptors and ion channels in the insect nervous system, often with greater selectivity than older chemistries.

Neonicotinoids: These insecticides are agonists of the nicotinic acetylcholine receptor (nAChR).[7][8] They bind to nAChRs, mimicking the action of acetylcholine but are not readily broken down by AChE.[9] This leads to a persistent opening of the ion channel, causing overstimulation of the nerve cells, paralysis, and death.[10][11]

Neonicotinoid_MoA cluster_synapse Cholinergic Synapse cluster_effect Physiological Effect Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Overstimulation Continuous Channel Opening nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binding nAChR->Postsynaptic Ion Influx & Signal Transmission Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Agonist Binding Paralysis Paralysis & Death Overstimulation->Paralysis Pyrethroid_MoA cluster_neuron Nerve Axon cluster_effect Physiological Effect VGSC Voltage-Gated Sodium Channel (VGSC) ActionPotential Action Potential Propagation VGSC->ActionPotential Disruption Pyrethroid Pyrethroid Pyrethroid->VGSC Modulation (Prolonged Opening) RepetitiveFiring Repetitive Nerve Firing ActionPotential->RepetitiveFiring Paralysis Paralysis & Death RepetitiveFiring->Paralysis Diamide_MoA cluster_muscle Muscle Cell cluster_effect Physiological Effect SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) Ca Ca²⁺ RyR->Ca Uncontrolled Release Diamide Diamide Diamide->RyR Activation CaDepletion Calcium Store Depletion Ca->CaDepletion MuscleDysfunction Muscle Dysfunction CaDepletion->MuscleDysfunction Paralysis Paralysis & Death MuscleDysfunction->Paralysis Spinosyn_MoA cluster_synapse Cholinergic Synapse cluster_effect Physiological Effect nAChR Nicotinic ACh Receptor (nAChR) Postsynaptic Postsynaptic Neuron nAChR->Postsynaptic Prolonged Activation Spinosyn Spinosyn Spinosyn->nAChR Allosteric Modulation Hyperexcitation Neuronal Hyperexcitation Postsynaptic->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis Leaf_Dip_Bioassay start Start prep_sol Prepare Insecticide Solutions (Graded Concentrations) start->prep_sol treat_leaf Dip Host Plant Leaves in Solutions prep_sol->treat_leaf dry_leaf Air Dry Treated Leaves treat_leaf->dry_leaf expose_insects Place Leaves and Insects in Ventilated Containers dry_leaf->expose_insects incubate Incubate under Controlled Conditions expose_insects->incubate assess_mortality Assess Mortality at Specific Time Intervals incubate->assess_mortality analyze_data Data Analysis (Abbott's Formula, Probit Analysis) assess_mortality->analyze_data end End (LC50 Value) analyze_data->end Diet_Incorporation_Bioassay start Start prep_sol Prepare Insecticide Solutions start->prep_sol mix_diet Incorporate Solutions into Artificial Diet prep_sol->mix_diet dispense_diet Dispense Diet into Bioassay Trays mix_diet->dispense_diet infest_insects Introduce One Insect per Well dispense_diet->infest_insects incubate Incubate under Controlled Conditions infest_insects->incubate assess_mortality Assess Mortality at Regular Intervals incubate->assess_mortality analyze_data Data Analysis (Probit Analysis) assess_mortality->analyze_data end End (LC50 Value) analyze_data->end Topical_Application_Bioassay start Start prep_sol Prepare Dosing Solutions in Acetone start->prep_sol anesthetize Anesthetize Insects (CO₂ or Chilling) prep_sol->anesthetize apply_dose Apply Precise Dose to Dorsal Thorax via Micro-applicator anesthetize->apply_dose recover Place Insects in Recovery Containers with Food/Water apply_dose->recover incubate Incubate under Controlled Conditions recover->incubate assess_mortality Assess Mortality at 24 and 48 Hours incubate->assess_mortality analyze_data Data Analysis (Probit Analysis) assess_mortality->analyze_data end End (LD50 Value) analyze_data->end

References

Quantitative analysis of Phosmet and its oxygen analogue metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the quantitative analysis of Phosmet and its highly toxic oxygen analogue, this compound-oxon, is essential for researchers, scientists, and professionals in drug development and food safety. This guide compares prevalent analytical methodologies, providing supporting experimental data and detailed protocols to ensure accurate and reliable quantification in various matrices.

Comparison of Analytical Methods

The quantification of this compound and this compound-oxon is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods, each offering distinct advantages.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for this compound and this compound-oxon Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.[1]Separation based on partitioning between a stationary phase and a liquid mobile phase, followed by tandem mass spectrometry for high selectivity and sensitivity.[2]
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be needed for some metabolites.[3]Suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[2]
Selectivity & Sensitivity Good selectivity and sensitivity, particularly with selected ion monitoring (SIM).[3] Can be enhanced with tandem MS (GC-MS/MS).[3]Excellent selectivity and sensitivity due to multiple reaction monitoring (MRM), minimizing matrix interference.[4][5]
Limit of Quantification (LOQ) Typically in the low ppb range (e.g., 10 ppb in human blood).[6]Can achieve lower detection limits, often in the sub-ppb range (e.g., 10 µg/kg in food matrices).[7]
Matrix Effects Can be susceptible to matrix interference, which may require extensive sample cleanup.[8]Generally less prone to certain matrix effects compared to GC-MS, though ion suppression or enhancement can occur.[9]
Common Applications Analysis of pesticide residues in food, environmental samples, and biological matrices.[1][3][6]Widely used for multi-residue pesticide analysis in complex matrices like food, feed, and biological samples.[4][7][10]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate quantification. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

Sample Preparation: QuEChERS Method for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[7]

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 for nonpolar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.[7]

G cluster_extraction Extraction cluster_cleanup d-SPE Cleanup homogenized_sample Homogenized Sample (10g) acetonitrile Add Acetonitrile (10mL) homogenized_sample->acetonitrile salts Add QuEChERS Salts acetonitrile->salts shake Shake (1 min) salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 supernatant Acetonitrile Supernatant centrifuge1->supernatant dspe_tube Add to d-SPE Tube supernatant->dspe_tube vortex Vortex (30s) dspe_tube->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

QuEChERS Sample Preparation Workflow
GC-MS Analysis of this compound in Human Blood

This method is suitable for the determination of this compound residues in biological samples.[6]

Table 2: GC-MS Experimental Parameters

ParameterValue
Sample Preparation Solid Phase Extraction (SPE) with C18 cartridges.[6]
Internal Standard Phosalone.[6]
GC Column Supelco® Elite-5MS (30m x 0.25mm ID x 0.25µm df).[6]
Carrier Gas Helium at a flow rate of 0.8 mL/min.[6]
Oven Program Initial temperature 75°C, ramped to 320°C.[6]
Injection Volume 2 µL.[6]
MS Detector PerkinElmer Clarus® 600/560 DMS.[6]
Ionization Mode Electron Ionization (EI).
Monitored Ions (m/z) This compound: 160; Phosalone (IS): 182.[6]
Retention Times This compound: ~14.34 min; Phosalone: ~14.67 min.[6]
Linearity Range 10 - 100 ppb (R² = 0.998).[6]
LOQ 10 ppb.[6]
LOD 5 ppb.[6]
LC-MS/MS Analysis of this compound and this compound-oxon

LC-MS/MS provides high sensitivity and is ideal for multi-residue analysis.[4]

Table 3: LC-MS/MS Experimental Parameters

ParameterValue
LC System Agilent 1290 Infinity II LC system.[7]
Column (Specific column chemistry would be chosen based on the application, e.g., C18)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in Acetonitrile.[4]
Gradient Isocratic: 25% A, 75% B.[4]
Flow Rate 0.8 mL/min.[11]
Injection Volume 5 µL.[12]
MS System Agilent 6470 Triple Quadrupole LC/MS.[7]
Ion Source Electrospray Ionization (ESI), positive mode.[4]
Detection Mode Multiple Reaction Monitoring (MRM).[4]
LOQ Typically ≤ 10 µg/kg in various food matrices.[7]

Metabolic Pathway of this compound

This compound undergoes metabolic transformation in organisms, primarily through oxidation to its more toxic oxygen analogue, this compound-oxon, and subsequent hydrolysis.[13][14] Understanding this pathway is crucial for comprehensive toxicological assessment.

G This compound This compound Phosmet_oxon This compound-oxon This compound->Phosmet_oxon Oxidation (CYP450 enzymes) Hydrolysis_Products Hydrolysis Products (e.g., Phthalic Acid) This compound->Hydrolysis_Products Hydrolysis Phosmet_oxon->Hydrolysis_Products Hydrolysis

Simplified Metabolic Pathway of this compound

Conclusion

The choice between GC-MS and LC-MS/MS for the quantitative analysis of this compound and this compound-oxon depends on the specific requirements of the study, including the matrix complexity, required sensitivity, and the number of analytes. Both techniques, when coupled with appropriate sample preparation methods like QuEChERS, provide robust and reliable results. The detailed protocols and comparative data presented in this guide serve as a valuable resource for developing and validating analytical methods for these important compounds.

References

A Comparative Guide to Phosmet Analytical Methods: Unveiling Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous and precise quantification of active compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the organophosphate insecticide Phosmet, focusing on the critical performance parameters of linearity, accuracy, and precision. The data presented herein is collated from various scientific studies to offer an objective overview of commonly employed techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Performance Characteristics of this compound Analytical Methods

The selection of an appropriate analytical method hinges on its ability to produce reliable and reproducible data. The following table summarizes the key performance indicators for this compound analysis using different chromatographic techniques. It is important to note that performance can vary depending on the sample matrix, instrumentation, and specific laboratory conditions.

Analytical MethodMatrixLinearity (R²)Accuracy (% Recovery)Precision (% RSD)
GC-MS Human Blood0.998[1]Not explicitly statedNot explicitly stated
GC-MS/MS (QuEChERS) Edible InsectsNot explicitly stated70 - 120 (for a range of pesticides including this compound)< 20 (for a range of pesticides including this compound)
GC Edible OilsNot explicitly stated96[2]Not explicitly stated
HPLC-UV (General for Pesticides) Various> 0.99997.6 - 101.5< 1.0
HPLC-UV (General for Pharmaceuticals) Pharmaceutical Formulations> 0.99998 - 102< 2.0

Note: "Not explicitly stated" indicates that the specific value for this compound was not detailed in the referenced study, though the method was validated. "General" refers to typical performance characteristics reported for the analysis of pesticides or pharmaceuticals using the specified technique, as direct validation data for this compound was not available in the searched literature.

Experimental Protocols: A Closer Look at the Methodologies

The reliability of analytical data is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the key analytical techniques cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Human Blood

This method is suitable for the determination of this compound residues in biological matrices.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Human blood samples are subjected to solid-phase extraction using C18 SPE cartridges.[1]

    • The cartridges are conditioned, and the sample is loaded.

    • Interfering substances are washed away, and this compound is eluted with an appropriate organic solvent.

    • The eluate is then concentrated for GC-MS analysis.[1]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.

    • Column: A capillary column, such as a Supelco®, is used for separation.[1]

    • Oven Temperature Program: The temperature is programmed to ramp from an initial temperature (e.g., 75°C) to a final temperature (e.g., 320°C) to ensure the effective separation of analytes.[1]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 0.8 ml/min).[1]

    • Injection Mode: A suitable injection volume is introduced into the GC system.

    • Detection: The mass spectrometer is operated in a suitable mode (e.g., full scan or selected ion monitoring) for the identification and quantification of this compound.

QuEChERS Method with GC-MS/MS for Pesticide Residues in Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food.

  • Sample Preparation (QuEChERS):

    • A homogenized sample is weighed into a centrifuge tube.

    • Acetonitrile (B52724) is added as the extraction solvent, and the tube is shaken vigorously.

    • A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

    • The tube is centrifuged, and an aliquot of the upper acetonitrile layer is taken for cleanup.

    • Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids and sugars.

    • After vortexing and centrifugation, the final extract is ready for GC-MS/MS analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Coupled with a tandem mass spectrometer (MS/MS) for high selectivity and sensitivity.

    • Column: A suitable capillary column for pesticide analysis.

    • Oven Temperature Program: A programmed temperature gradient is employed for optimal separation.

    • Carrier Gas: Helium is commonly used.

    • Detection: The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for the quantification of this compound and other targeted pesticides.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - A General Protocol

While specific validated methods for this compound by HPLC-UV were not extensively detailed in the search results, a general protocol for pesticide analysis is as follows. This technique is particularly useful for thermally labile or non-volatile compounds.

  • Sample Preparation:

    • Extraction of this compound from the sample matrix using a suitable solvent.

    • Cleanup of the extract to remove interfering co-extractives, which may involve techniques like liquid-liquid extraction or solid-phase extraction.

    • The final extract is dissolved in the mobile phase for HPLC analysis.

  • Instrumentation and Conditions:

    • HPLC System: Equipped with a UV detector.

    • Column: A reversed-phase C18 column is commonly used for the separation of organophosphate pesticides.

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer to control pH. The separation can be isocratic (constant mobile phase composition) or gradient (composition changes over time).

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

    • Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a generalized workflow for this compound analysis, from sample reception to final data interpretation.

Phosmet_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing & Reporting Sample_Reception Sample Reception & Homogenization Extraction Extraction (e.g., QuEChERS, SPE) Sample_Reception->Extraction Homogenized Sample Cleanup Extract Cleanup (e.g., d-SPE) Extraction->Cleanup Crude Extract GC_MS Gas Chromatography-Mass Spectrometry (GC-MS / MS/MS) Cleanup->GC_MS Final Extract HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) Cleanup->HPLC_UV Final Extract Data_Acquisition Data Acquisition GC_MS->Data_Acquisition HPLC_UV->Data_Acquisition Data_Analysis Data Analysis (Quantification & Confirmation) Data_Acquisition->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: Generalized workflow for this compound analysis.

References

Limit of detection (LOD) and limit of quantification (LOQ) for Phosmet in water

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticides like Phosmet in water sources are critical for ensuring environmental safety and public health. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in water, supported by experimental data from various analytical methodologies.

Quantitative Data Summary

The following table summarizes the LOD and LOQ values for this compound in water, as determined by different analytical techniques. These values represent the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

Analytical MethodInstrumentationSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Source
Gas Chromatography/Mass Spectrometry (GC/MS)Not SpecifiedWater1.4 ng/LNot Specified--INVALID-LINK--[1]
Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)Not SpecifiedWater0.7 ng/LNot Specified--INVALID-LINK--[1]
Gas Chromatography/Mass Spectrometry Detector (GC/MSD)Agilent 6890-GC with Agilent 5975C-MSDEnvironmental Water4.2 ng/L7.0 ng/L--INVALID-LINK--[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are the experimental protocols for the key methods cited.

USGS Method for this compound in Water (GC/MS and LC-MS/MS)

This method was developed by the U.S. Geological Survey for the analysis of a suite of current-use pesticides in surface water.

Sample Collection and Preparation:

  • Water samples (1-2 liters) are collected in baked, amber glass bottles.[1]

  • Samples are stored on wet ice and transported to the laboratory within 24 hours.[1]

  • Within 24 hours of collection, water samples are filtered through 0.7-micrometer (μm) glass-fiber filters.[3]

  • The filtered water is then subjected to solid-phase extraction (SPE) for pre-concentration of the analytes.[4][5]

Instrumental Analysis:

  • GC/MS Analysis: The extract is analyzed using a gas chromatograph coupled with a mass spectrometer.[1]

  • LC-MS/MS Analysis: The extract is also analyzed using a liquid chromatograph coupled with a tandem mass spectrometer.[1]

  • Instrument parameters are optimized to achieve the highest sensitivity, and at least two transitions (quantifier and qualifier) are monitored for each analyte to ensure accurate identification.[4][5]

LOD and LOQ Determination:

  • The method detection limits (MDLs) were established based on the analysis of fortified water samples.[1][3]

GC/MSD Method for this compound in Environmental Water

This method outlines a procedure for the determination of multiple pesticide residues in environmental water samples.

Sample Preparation:

  • A 1-liter water sample is subjected to liquid-liquid extraction using 180 mL of dichloromethane (B109758) in total, partitioned in three steps.[6]

  • A saturated aqueous NaCl solution is added to facilitate phase separation.[6]

  • The combined organic phases are dried using anhydrous sodium sulfate.[2]

  • The solvent is then evaporated, and the residue is redissolved in 1 mL of toluene (B28343) for injection into the GC/MSD system.[2]

Instrumental Analysis:

  • Instrumentation: An Agilent Technologies 6890-GC coupled with an Agilent 5975C-MSD was used.[2]

  • GC Column: An Agilent HP-5MS UI column (30 m, 0.25 mm, 0.25 µm) was employed for separation.[2]

  • GC Oven Program: The temperature program started at 70°C (held for 2 minutes), then ramped at 25°C/min to 150°C, then at 3°C/min to 200°C, and finally at 8°C/min to 280°C (held for 10 minutes).[2]

  • Detection Mode: The analysis was performed in the selected ion monitoring (SIM) mode.[2]

LOD and LOQ Determination:

  • The LOD and LOQ were determined from the signal-to-noise (S/N) ratio of the quantification and qualification ions for each compound.[2][6] The LOD was calculated as 3 times the standard deviation of the blank, and the LOQ was calculated as 5 or 10 times the standard deviation of the blank.[6][7]

Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analyte like this compound in a water sample.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation SampleCollection 1. Water Sample Collection Filtration 2. Filtration SampleCollection->Filtration Extraction 3. Solid-Phase or Liquid-Liquid Extraction Filtration->Extraction Concentration 4. Concentration of Extract Extraction->Concentration Analysis 5. GC/MS or LC-MS/MS Analysis Concentration->Analysis SignalNoise 6. Signal-to-Noise Ratio Determination Analysis->SignalNoise LOD_Calc 7. LOD Calculation (e.g., 3 x S/N) SignalNoise->LOD_Calc LOQ_Calc 8. LOQ Calculation (e.g., 10 x S/N) SignalNoise->LOQ_Calc

Caption: General workflow for LOD/LOQ determination of this compound in water.

References

A Comparative Guide to Phosmet Determination in Produce: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues in produce is paramount. Phosmet, an organophosphate insecticide widely used in agriculture, is a common target for such analysis. The two most prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable technique for this compound determination in various produce matrices.

Data Presentation: A Quantitative Comparison

The performance of any analytical method is best assessed through its validation parameters. The following table summarizes key quantitative data for the determination of this compound and other organophosphates using GC-MS and HPLC-UV, compiled from various studies. It is important to note that direct comparative studies for this compound on both platforms are limited; therefore, data for other relevant organophosphates are included for HPLC-UV to provide a representative comparison.

Performance ParameterGC-MS / GC-MS/MSHPLC-UV (for Organophosphates)
Limit of Detection (LOD) 0.1 - 5 µg/kg0.12 - 0.68 ng/g (in food samples)[1]
Limit of Quantification (LOQ) 0.5 - 10 µg/kg0.012 - 0.043 mg/kg (in meat)[1]
**Linearity (R²) **> 0.99> 0.99
Recovery (%) 70 - 120%79.2 - 104.3% (in meat)[1]
Matrix Fruits and VegetablesApple Juice, Tomato, Cucumber[1][2]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both GC-MS and HPLC-UV analysis of this compound in produce.

Sample Preparation: QuEChERS Method

A common and effective sample preparation technique for both GC-MS and HPLC-UV is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization : A representative sample of the produce (e.g., 10-15 g) is homogenized.

  • Extraction : The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (B52724). Extraction salts (e.g., magnesium sulfate, sodium acetate) are added to induce phase separation. The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. The tube is vortexed and centrifuged.

  • Final Extract : The resulting supernatant is the final extract, which can be directly injected into the GC-MS or HPLC-UV system, or undergo solvent exchange if necessary.

GC-MS Method
  • Gas Chromatograph (GC) :

    • Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Inlet : Splitless injection is commonly employed for trace analysis.

    • Oven Temperature Program : A temperature gradient is used to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10-25°C/min, and hold for 5-10 minutes.

    • Carrier Gas : Helium is the most common carrier gas.

  • Mass Spectrometer (MS) :

    • Ionization : Electron Ionization (EI) is standard.

    • Acquisition Mode : For high sensitivity and selectivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS (MS/MS) is used. Key ions for this compound are monitored for quantification and confirmation.

HPLC-UV Method
  • High-Performance Liquid Chromatograph (HPLC) :

    • Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for separating this compound from matrix components.

    • Mobile Phase : A gradient or isocratic elution with a mixture of acetonitrile and water is commonly used.

    • Flow Rate : A typical flow rate is 1.0 mL/min.

    • Injection Volume : 10-20 µL.

  • UV Detector :

    • Wavelength : this compound exhibits UV absorbance maxima around 222 nm and 295 nm. The choice of wavelength will depend on the mobile phase composition and potential interferences from the matrix.

Visualizing the Comparison: Workflows and Logical Relationships

To further clarify the comparison, the following diagrams illustrate the experimental workflow and the logical relationship between the two techniques.

Experimental Workflow for this compound Analysis cluster_SamplePrep Sample Preparation (QuEChERS) cluster_GCMS GC-MS Analysis cluster_HPLCUV HPLC-UV Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile & Salts Centrifugation1 Centrifugation1 Extraction->Centrifugation1 dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Supernatant GC_Injection GC_Injection Final_Extract->GC_Injection HPLC_Injection HPLC_Injection Final_Extract->HPLC_Injection GC_Separation GC_Separation GC_Injection->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Data_Analysis_GCMS Data_Analysis_GCMS MS_Detection->Data_Analysis_GCMS SIM/MRM HPLC_Separation HPLC_Separation HPLC_Injection->HPLC_Separation UV_Detection UV_Detection HPLC_Separation->UV_Detection Data_Analysis_HPLCUV Data_Analysis_HPLCUV UV_Detection->Data_Analysis_HPLCUV Absorbance

Experimental workflow for this compound analysis in produce.

Logical Comparison of GC-MS and HPLC-UV for this compound Analysis Phosmet_Analysis This compound Analysis in Produce GCMS GC-MS Phosmet_Analysis->GCMS HPLCUV HPLC-UV Phosmet_Analysis->HPLCUV GCMS_Adv1 High Specificity & Selectivity GCMS->GCMS_Adv1 GCMS_Adv2 Extensive Libraries for Identification GCMS->GCMS_Adv2 GCMS_Disadv1 Requires Volatile & Thermally Stable Analytes GCMS->GCMS_Disadv1 GCMS_Disadv2 Potential for Thermal Degradation GCMS->GCMS_Disadv2 HPLCUV_Adv1 Suitable for Non-volatile & Thermally Labile Compounds HPLCUV->HPLCUV_Adv1 HPLCUV_Adv2 Simpler Instrumentation HPLCUV->HPLCUV_Adv2 HPLCUV_Disadv1 Lower Specificity than MS HPLCUV->HPLCUV_Disadv1 HPLCUV_Disadv2 Matrix Interference can be an issue HPLCUV->HPLCUV_Disadv2

Comparison of GC-MS and HPLC-UV for this compound analysis.

Concluding Remarks

Both GC-MS and HPLC-UV are powerful techniques for the determination of this compound in produce, each with its own set of advantages and limitations.

GC-MS offers unparalleled specificity and sensitivity, especially when using tandem mass spectrometry (MS/MS). The availability of extensive mass spectral libraries aids in the confident identification of this compound. However, the requirement for the analyte to be volatile and thermally stable can be a limitation, as some pesticides may degrade at the high temperatures used in the GC inlet.

HPLC-UV , on the other hand, is well-suited for the analysis of non-volatile and thermally labile compounds, which can be an advantage for a broader range of pesticides. The instrumentation is generally simpler and less expensive than GC-MS. The primary limitation of HPLC-UV is its lower specificity compared to mass spectrometry. Co-eluting compounds from the complex produce matrix can interfere with the UV detection of this compound, potentially leading to inaccurate quantification.

Recommendation : For regulatory and research applications requiring high confidence in identification and very low detection limits, GC-MS/MS is the preferred method for this compound analysis. For routine screening purposes where cost and simplicity are major factors, and in laboratories where GC-MS is not available, HPLC-UV can be a viable alternative , provided that the method is carefully validated to account for potential matrix interferences. The choice ultimately depends on the specific requirements of the analysis, including the desired level of sensitivity and selectivity, the available instrumentation, and the nature of the produce matrix.

References

A Comparative Analysis of the Neurotoxic Potential of Phosmet and Chlorpyrifos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic potential of two organophosphate insecticides, Phosmet and Chlorpyrifos. While both compounds share a primary mechanism of action through the inhibition of acetylcholinesterase (AChE), the extent of available research on their secondary neurotoxic effects, such as oxidative stress, apoptosis, and neuroinflammation, varies significantly. This report synthesizes the current experimental data, with a notable abundance of quantitative information for Chlorpyrifos, and highlights the existing data gaps for this compound, underscoring the need for further investigation.

Executive Summary

Organophosphate pesticides are a major class of neurotoxic compounds.[1][2] This guide focuses on a comparative evaluation of this compound and Chlorpyrifos. The primary neurotoxic effect of both is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[2][3] However, emerging evidence points to significant secondary mechanisms of neurotoxicity that are independent of AChE inhibition, including the induction of oxidative stress, apoptosis, and neuroinflammation.[4][5]

Experimental data for Chlorpyrifos is extensive, providing quantitative measures of its impact on various neurotoxic indicators. In contrast, specific quantitative data for this compound's effects on these secondary mechanisms are less prevalent in the current body of scientific literature. This guide presents the available data in a structured format to facilitate a clear comparison and to identify areas requiring further research.

Primary Mechanism of Neurotoxicity: Acetylcholinesterase (AChE) Inhibition

The primary mechanism of neurotoxicity for both this compound and Chlorpyrifos is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and disruption of normal neurotransmission. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Comparison of AChE Inhibition

CompoundIC50 ValueSource Organism/TissueNotes
This compound Data Not Available-While known to be an AChE inhibitor, specific IC50 values from in vitro studies on neuronal tissue were not readily available in the reviewed literature.
Chlorpyrifos-oxon ~10 nMRat Brain HomogenateChlorpyrifos is converted to its active metabolite, Chlorpyrifos-oxon, which is a potent AChE inhibitor.[6]
Chlorpyrifos 9.8 µMHuman ErythrocytesThis value is for the parent compound, which is less potent than its oxon metabolite.[7]

Secondary Mechanisms of Neurotoxicity

Beyond AChE inhibition, organophosphates can induce neurotoxicity through several other mechanisms. These include the generation of reactive oxygen species (ROS) leading to oxidative stress, the activation of programmed cell death (apoptosis), and the triggering of an inflammatory response in the brain (neuroinflammation).

Oxidative Stress

Oxidative stress results from an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation. Key markers of oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).

Table 2: Effects on Oxidative Stress Markers in Brain Tissue

CompoundParameterEffectSource Organism/Model
This compound MDA, SOD, CATData Not AvailableQuantitative data on the effect of this compound on these specific oxidative stress markers in brain tissue were not found in the reviewed literature.
Chlorpyrifos MDAIncreased levels (up to 172% in forebrain)Rat Brain[1][4]
SODAltered activityRat Brain[8]
CATAltered activityRat Brain[8]
Apoptosis

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. However, its inappropriate activation in the nervous system can lead to neuronal loss and neurodegeneration. A key executioner enzyme in the apoptotic cascade is Caspase-3.

Table 3: Effects on Apoptosis

CompoundParameterEffectSource Organism/Model
This compound Caspase-3 ActivationData Not AvailableDirect evidence for this compound-induced caspase-3 activation in neurons was not found in the reviewed literature.
Chlorpyrifos Caspase-3 ActivationIncreased activationRat Cortical Neurons[9]
Apoptotic Cell DeathIncreased incidenceRat Cortical Neurons[10]
Neuroinflammation

Neuroinflammation is the inflammatory response within the brain and spinal cord. It is mediated by the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), by activated glial cells. Chronic neuroinflammation is implicated in the pathogenesis of several neurodegenerative diseases.

Table 4: Effects on Neuroinflammatory Cytokines in Brain Tissue

CompoundParameterEffectSource Organism/Model
This compound TNF-α, IL-1β, IL-6Data Not AvailableQuantitative data on the effect of this compound on these specific pro-inflammatory cytokines in brain tissue were not found in the reviewed literature.
Chlorpyrifos TNF-αIncreased levelsMouse Brain[11]
IL-1βIncreased levelsMouse Brain[11]
IL-6Increased levelsMouse Brain[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in organophosphate-induced neurotoxicity and a general experimental workflow for assessing these effects.

General Organophosphate-Induced Neurotoxicity Pathway OP Organophosphate (this compound or Chlorpyrifos) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ROS Reactive Oxygen Species (ROS) OP->ROS Induces Mitochondria Mitochondrial Dysfunction OP->Mitochondria Induces Microglia Microglia/Astrocyte Activation OP->Microglia Activates ACh Acetylcholine (ACh) AChE->ACh Breaks down CholinergicReceptors Cholinergic Receptors ACh->CholinergicReceptors Activates CholinergicToxicity Cholinergic Toxicity (Hyperstimulation) CholinergicReceptors->CholinergicToxicity OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA damage) ROS->OxidativeStress Caspases Caspase Activation (e.g., Caspase-3) OxidativeStress->Caspases Mitochondria->ROS Mitochondria->Caspases Apoptosis Apoptosis (Neuronal Cell Death) Caspases->Apoptosis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Experimental Workflow for Neurotoxicity Assessment cluster_exposure Exposure cluster_assays Biochemical and Molecular Assays InVitro In Vitro (Neuronal Cell Culture) Sample Sample Collection (Brain Tissue / Cell Lysate) InVitro->Sample InVivo In Vivo (Rodent Model) InVivo->Sample AChE_Assay AChE Activity Assay (Ellman's Method) Analysis Data Analysis and Comparison AChE_Assay->Analysis Oxidative_Assay Oxidative Stress Assays (MDA, SOD, CAT) Oxidative_Assay->Analysis Apoptosis_Assay Apoptosis Assays (Caspase-3 Activity) Apoptosis_Assay->Analysis Inflammation_Assay Neuroinflammation Assays (ELISA for Cytokines) Inflammation_Assay->Analysis Exposure Test Compound Exposure (this compound or Chlorpyrifos) Exposure->InVitro Exposure->InVivo Sample->AChE_Assay Sample->Oxidative_Assay Sample->Apoptosis_Assay Sample->Inflammation_Assay

References

A Comparative Guide to SPE Cartridge Performance for Phosmet Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solid-Phase Extraction (SPE) Cartridge Performance in the Cleanup of Phosmet.

This guide provides a comprehensive comparison of commonly used Solid-Phase Extraction (SPE) cartridges for the cleanup of the organophosphate pesticide this compound from various sample matrices. The selection of an appropriate SPE sorbent is critical for achieving high recovery rates and minimizing matrix effects, thereby ensuring accurate and reliable analytical results. This document summarizes quantitative performance data, details experimental protocols, and visualizes the cleanup workflow to aid in the selection of the optimal SPE cartridge for your research needs.

Performance Comparison of SPE Sorbents

The efficiency of this compound cleanup is highly dependent on the choice of SPE sorbent. The following table summarizes the performance of three common SPE sorbents—Octadecyl (C18), Primary-Secondary Amine (PSA), and Florisil—based on recovery rates and their effectiveness in removing matrix interferences. The data presented is a synthesis from multiple studies on organophosphate pesticides, including this compound, in various food matrices.

SPE SorbentPrinciple of SeparationTarget Analytes & Interferences RemovedReported Recovery Rates for Organophosphates (%)AdvantagesLimitations
Octadecyl (C18) Reverse-phaseNon-polar to moderately polar compounds. Removes non-polar interferences like lipids and fats.76.3 - 111[1]Good for a broad range of pesticides; effective for fatty matrices.May have lower recovery for very polar pesticides.[1]
Primary-Secondary Amine (PSA) Normal-phase, weak anion exchangePolar compounds. Removes polar matrix components like organic acids, sugars, and some pigments.71 - 95.3[1]Excellent for removing polar interferences; widely used in QuEChERS methods.[2]Can retain some polar pesticides, leading to lower recoveries.[1]
Florisil (Magnesium Silicate) Normal-phase, adsorptionPolar compounds. Effective for cleanup of chlorinated pesticides and other polar compounds.80 - 110 (for organochlorine pesticides)[3]Good for certain classes of pesticides; has been a traditional choice for pesticide residue analysis.[4]Performance can be variable; may not be suitable for all organophosphates.[2]

Note: Recovery rates can vary significantly depending on the sample matrix, elution solvent, and the specific experimental conditions. The provided ranges are indicative of the general performance for organophosphate pesticides.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting cleanup procedures. Below are generalized experimental protocols for this compound cleanup using C18, PSA, and Florisil SPE cartridges, based on common practices in pesticide residue analysis.

General Sample Preparation (QuEChERS-based)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruits, vegetables) with an equal amount of water.

  • Extraction:

  • Supernatant Collection: The upper acetonitrile layer contains the pesticides of interest. This extract is then used for the SPE cleanup.

SPE Cartridge Cleanup Procedures

The following workflows outline the specific steps for cleanup using C18, PSA, and Florisil cartridges.

G cluster_extraction Sample Extraction (QuEChERS) cluster_spe SPE Cleanup Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile & Salts Centrifugation Centrifugation Extraction->Centrifugation Acetonitrile_Extract Acetonitrile_Extract Centrifugation->Acetonitrile_Extract Supernatant Conditioning Conditioning (e.g., Acetonitrile) Loading Sample Loading Conditioning->Loading Load Extract Washing Washing (e.g., Acetonitrile/Toluene) Loading->Washing Wash Cartridge Elution Elution (e.g., Acetone/Hexane) Washing->Elution Elute this compound Analysis Analysis Elution->Analysis GC/LC-MS

Caption: Generalized workflow for this compound cleanup using SPE cartridges.

a. C18 Cartridge Procedure

  • Conditioning: Pre-wash the C18 cartridge (e.g., 500 mg/6 mL) with 5 mL of the elution solvent (e.g., acetone:hexane 1:1 v/v), followed by 5 mL of the extraction solvent (acetonitrile). Do not allow the cartridge to dry.

  • Sample Loading: Load 1-2 mL of the acetonitrile extract from the QuEChERS procedure onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a suitable solvent to remove interferences. The choice of washing solvent depends on the matrix. For fatty matrices, a mixture like acetonitrile:toluene (3:1) can be used.

  • Elution: Elute this compound from the cartridge with 5-10 mL of an appropriate elution solvent, such as acetone:hexane (1:1 v/v).

  • Analysis: The eluate is then concentrated and reconstituted in a suitable solvent for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

b. PSA Cartridge Procedure

  • Conditioning: Condition the PSA cartridge (e.g., 500 mg/6 mL) with 5 mL of acetonitrile.[2]

  • Sample Loading: Load 1-2 mL of the acetonitrile extract onto the cartridge.

  • Elution: Elute the cartridge with 5-10 mL of acetonitrile or an acetonitrile:toluene (3:1) mixture.[2] Since PSA works by retaining interferences, the analyte of interest (this compound) is expected to pass through with the loading and elution solvent.

  • Analysis: The collected eluate is ready for concentration and analysis.

c. Florisil Cartridge Procedure

  • Activation: If required, activate the Florisil cartridge by heating it at a specific temperature (e.g., 130°C) for several hours and then partially deactivating it with a small amount of water.

  • Conditioning: Pre-wash the cartridge with the chosen elution solvent.

  • Sample Loading: Load the sample extract (typically in a non-polar solvent) onto the cartridge.

  • Elution: Elute this compound using a solvent system of appropriate polarity. For organophosphates, elution is often performed with a mixture of ethyl ether and petroleum ether.[4]

  • Analysis: Concentrate the eluate for subsequent chromatographic analysis.

Logical Relationships in SPE Sorbent Selection

The choice of SPE sorbent is dictated by the physicochemical properties of both the analyte (this compound) and the matrix components. The following diagram illustrates the decision-making process for selecting an appropriate sorbent.

G cluster_decision SPE Sorbent Selection Logic Matrix_Type Sample Matrix Type? Fatty Fatty Matrix_Type->Fatty Fatty/Oily Aqueous_Polar Aqueous_Polar Matrix_Type->Aqueous_Polar Aqueous/Polar Interference_Type Primary Interference? PSA PSA Interference_Type->PSA Polar (Sugars, Acids) Florisil Florisil Interference_Type->Florisil Other Polar Compounds C18 C18 Fatty->C18 Remove Lipids Aqueous_Polar->Interference_Type

Caption: Decision tree for selecting an SPE sorbent for this compound cleanup.

References

Safety Operating Guide

Proper Disposal of Phosmet: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the organophosphate insecticide phosmet in a research environment, ensuring personnel safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This compound, an organophosphate insecticide, requires careful management due to its toxicity. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound waste in a laboratory setting.

Immediate Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.

Disposal Procedures

The disposal of this compound must adhere to local, state, and federal regulations. It is imperative to never dispose of this compound or its containers in regular trash or down the drain, as it is very toxic to aquatic life.[1][2] For laboratory-generated waste, two primary disposal pathways are recommended: chemical deactivation for small quantities and professional waste disposal services for larger amounts.

Chemical Deactivation (for small quantities)

For minor spills or residual amounts of this compound, chemical deactivation through alkaline hydrolysis or oxidation can be employed. Organophosphate pesticides like this compound are known to decompose under alkaline conditions.[3][4]

Experimental Protocol: Deactivation via Alkaline Hydrolysis

This procedure is based on the principle that this compound hydrolyzes rapidly in neutral to alkaline aqueous solutions. At a pH of 7, 50% of this compound is hydrolyzed in less than 12 hours, and at a pH of 8.3, this time is reduced to less than 4 hours.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (1M) or sodium carbonate (washing soda)

  • pH indicator strips or a pH meter

  • Appropriate waste container

  • Stir plate and stir bar

Procedure:

  • In a designated waste container, dilute the this compound waste with water.

  • While stirring, slowly add the sodium hydroxide solution or sodium carbonate to raise the pH of the solution to above 8.

  • Monitor the pH regularly, adding more base as needed to maintain an alkaline environment.

  • Allow the mixture to stir for at least 24 hours to ensure complete hydrolysis.

  • After the reaction period, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid) dropwise.

  • The resulting solution should be disposed of as hazardous waste through a licensed professional service, as it may still contain degradation products that are not suitable for sewer disposal.

Experimental Protocol: Deactivation via Oxidation with Sodium Hypochlorite (B82951) (Bleach)

This compound can also be rapidly decomposed by oxidation using sodium hypochlorite (household bleach).[3][4]

Materials:

  • This compound waste

  • Household bleach (5-6% sodium hypochlorite)

  • Appropriate waste container

  • Stir plate and stir bar

Procedure:

  • Preliminary Test: Before proceeding, conduct a small-scale test to ensure the reaction is not overly vigorous. Mix a small amount of the this compound waste with a proportional amount of bleach in a separate, small container.

  • In a designated waste container, add the this compound waste.

  • Slowly and with stirring, add household bleach. A general guideline for organophosphate pesticides is to use an amount of decontaminant equal to the quantity of pesticide spilled.[3]

  • Allow the mixture to react for a minimum of 20 minutes.[5]

  • The resulting solution must be collected and disposed of as hazardous waste through a licensed professional service.

Professional Waste Disposal (for all quantities)

For larger quantities of this compound waste, or as a general best practice, contracting a licensed professional waste disposal service is the recommended method.[6]

Operational Plan:

  • Segregation and Storage:

    • Collect all this compound-contaminated materials (e.g., unused product, contaminated labware, spill cleanup materials) in a dedicated, properly labeled hazardous waste container.

    • The container must be in good condition, compatible with this compound, and kept securely closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents.

    • Include the date when waste was first added to the container.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste contents.

Disposal of Empty Containers

Empty this compound containers must also be treated as hazardous waste unless properly decontaminated.

Procedure for Decontamination:

  • Triple-rinse the empty container with a suitable solvent (e.g., water, if the formulation is water-soluble, or another solvent recommended on the product label).

  • Collect the rinsate (the solvent from rinsing) and dispose of it as hazardous waste along with the this compound waste.[2]

  • After triple-rinsing, deface or remove the label and puncture the container to prevent reuse.

  • The decontaminated container can then typically be disposed of as non-hazardous solid waste, but confirm this with your local regulations.

Quantitative Data Summary

ParameterValueReference
Chemical Deactivation
Hydrolysis Half-life (pH 4.5)13 daysPubChem
Hydrolysis Half-life (pH 7.0)< 12 hoursPubChem
Hydrolysis Half-life (pH 8.3)< 4 hoursPubChem
Incineration
Recommended Temperature1000°CEPA
Recommended Retention Time2 secondsEPA

This compound Disposal Workflow

Phosmet_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_small_quantity Small Quantity / Spill Residue cluster_large_quantity Large Quantity / Bulk Waste cluster_disposal Final Disposal start Generate this compound Waste (e.g., unused chemical, spill residue, contaminated items) assess_quantity Assess Quantity of Waste start->assess_quantity chem_deactivate Chemical Deactivation (Alkaline Hydrolysis or Hypochlorite Oxidation) assess_quantity->chem_deactivate Small Quantity segregate_store Segregate and Store in Designated Hazardous Waste Container assess_quantity->segregate_store Large Quantity collect_deactivated Collect Deactivated Waste for Professional Disposal chem_deactivate->collect_deactivated contact_ehs Contact EHS or Licensed Waste Disposal Contractor collect_deactivated->contact_ehs label_container Label Container Correctly ('Hazardous Waste', 'this compound', etc.) segregate_store->label_container label_container->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Handling of Phosmet in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling, storage, and disposal of Phosmet, an organophosphate insecticide. Adherence to these protocols is essential to mitigate the significant health risks associated with this compound. This compound is a potent cholinesterase inhibitor, and exposure can lead to severe neurological effects.

Hazard Summary

This compound is classified as a moderately toxic compound and presents several health hazards:

  • Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[1]

  • Organ Toxicity: Causes damage to the nervous system.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Quantitative Toxicity Data

The following table summarizes key toxicity values for this compound. This information is critical for risk assessment in a laboratory setting.

MetricValueSpeciesRouteReference
LD50 (Oral) 113 - 160 mg/kgRatOral[2][3]
LD50 (Dermal) 3160 - >4640 mg/kgRabbitDermal[2][3]
LC50 (Inhalation) 2.76 mg/L (1-hour)RatInhalation[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure through dermal contact, inhalation, or ingestion.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or PVC, elbow-length).[4]Prevents dermal absorption, a primary route of exposure.[2]
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols of this compound.
Body Protection A lab coat or chemical-resistant apron over coveralls.Provides a barrier against skin contact from spills.
Respiratory Protection An appropriate respirator should be used if there is a risk of inhaling dust or aerosols, especially when handling the solid form or creating solutions.This compound is harmful if inhaled.[1]
Footwear Closed-toe shoes, preferably chemical-resistant boots.Protects feet from spills.

Operational and Disposal Plans

Handling Protocol
  • Preparation : Before handling this compound, ensure you have read and understood the Safety Data Sheet (SDS).[5] A designated area for handling, such as a chemical fume hood, should be prepared.

  • Personal Protective Equipment : Don all required PPE as specified in the table above.

  • Weighing and Aliquoting : If working with solid this compound, conduct all weighing and aliquoting within a chemical fume hood to minimize inhalation of dust particles.

  • Solution Preparation : When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage Protocol
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly sealed and clearly labeled.

  • Store in a location accessible only to authorized personnel.

Spill Cleanup Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure : Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate : If safe to do so, increase ventilation in the area of the spill.

  • Personal Protective Equipment : Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment : For liquid spills, create a dike around the spill using an absorbent material like vermiculite (B1170534) or sand.[2][6]

  • Absorption : Cover the spill with an absorbent material.

  • Collection : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6][7]

  • Decontamination : Decontaminate the spill area. For organophosphates like this compound, a solution of sodium hypochlorite (B82951) (bleach) and sodium carbonate (washing soda) can be used for decontamination after initial cleaning.[1]

  • Disposal : Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Protocol

All this compound waste, including contaminated materials and rinsate from cleaning, must be treated as hazardous waste.

  • Waste Collection : Collect all this compound waste in a clearly labeled, sealed, and chemical-resistant container.[3]

  • Container Rinsing : Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[8][9]

  • Container Disposal : After triple-rinsing, puncture the container to prevent reuse and dispose of it according to institutional and local regulations.[3]

  • Contact Environmental Health and Safety (EHS) : Arrange for the disposal of this compound waste through your institution's EHS department or a licensed hazardous waste contractor.[3]

Visual Protocols and Pathways

This compound Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Area (Fume Hood) prep_ppe->prep_area handle_weigh Weighing/Aliquoting prep_area->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution post_wash Wash Hands handle_solution->post_wash post_decon Decontaminate Surfaces post_wash->post_decon post_storage Store this compound Securely post_decon->post_storage disp_collect Collect Waste post_storage->disp_collect disp_rinse Triple-Rinse Containers disp_collect->disp_rinse disp_ehs Contact EHS for Pickup disp_rinse->disp_ehs end End disp_ehs->end start Start start->prep_sds

Caption: Workflow for the safe handling of this compound.

Mechanism of Action: Cholinesterase Inhibition

This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This diagram illustrates the simplified signaling pathway.

cluster_synapse Synaptic Cleft This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibition ach Acetylcholine (ACh) ach->ache Hydrolysis receptor Cholinergic Receptors ach->receptor Binding effect Continuous Nerve Stimulation (Neurotoxicity) receptor->effect Leads to

Caption: this compound's inhibition of acetylcholinesterase.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosmet
Reactant of Route 2
Reactant of Route 2
Phosmet

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.